Product packaging for 2-Aminoimidazoline(Cat. No.:CAS No. 19437-45-7)

2-Aminoimidazoline

Cat. No.: B100083
CAS No.: 19437-45-7
M. Wt: 85.11 g/mol
InChI Key: DISXFZWKRTZTRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Aminoimidazoline and its analogs represent a privileged scaffold in medicinal chemistry research, derived from inspirations in marine sponge alkaloids . These compounds are primarily investigated for their potent ability to disrupt and inhibit bacterial biofilms, which are surface-associated communities of bacteria that are highly resistant to conventional antibiotics . This anti-biofilm activity makes them promising lead compounds or adjuvants for resensitizing multidrug-resistant bacteria to existing antibiotics, offering a potential strategy to combat persistent infections . Beyond their application in bacteriology, 2-aminoimidazole-based compounds have been designed as a novel class of inhibitors for human arginase I, a metalloenzyme considered a pharmaceutical target for managing diseases like asthma and cardiovascular diseases . In mycobacterial research, specific 2-aminoimidazoles have been shown to collapse the proton motive force and block the electron transport chain in Mycobacterium tuberculosis , elucidating a mechanism of action that targets bacterial bioenergetics and validates this pathway for therapeutic intervention . The versatility of the 2-aminoimidazole core structure continues to drive its exploration across multiple disciplines as a valuable tool for developing new pharmacological strategies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7N3 B100083 2-Aminoimidazoline CAS No. 19437-45-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dihydro-1H-imidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N3/c4-3-5-1-2-6-3/h1-2H2,(H3,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISXFZWKRTZTRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80173069
Record name Imino ethyleneurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19437-45-7
Record name 4,5-Dihydro-1H-imidazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19437-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imino ethyleneurea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019437457
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imino ethyleneurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-AMINOIMIDAZOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1915565QY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the 2-Aminoimidazoline Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminoimidazoline scaffold is a pivotal structural motif in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. This guide provides a comprehensive overview of its core structure, physicochemical properties, synthesis, and its significant role in modulating key signaling pathways, making it a valuable pharmacophore in modern drug discovery.

Core Structure and Physicochemical Properties

The this compound ring is a five-membered heterocycle featuring two nitrogen atoms within the ring and an exocyclic amino group at the 2-position. This arrangement confers upon it a cyclic guanidine structure, which is largely responsible for its chemical and biological properties. The guanidinium group is highly basic and typically protonated at physiological pH, allowing it to engage in strong hydrogen bonding and electrostatic interactions with biological targets.

The physicochemical properties of the unsubstituted this compound core are summarized below. These parameters are crucial for predicting the molecule's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueReference
Molecular Formula C₃H₅N₃[1]
Molecular Weight 83.09 g/mol [1]
pKa 15.06 ± 0.10 (Predicted)[2]
LogP -0.59 to -0.3[1][3]
PSA (Polar Surface Area) 54.70 Ų[3]
Density 1.3 ± 0.1 g/cm³[3]
Boiling Point 313.1 ± 25.0 °C at 760 mmHg[3]
Flash Point 168.9 ± 10.4 °C[3]

Synthesis of the this compound Core

The construction of the this compound ring can be achieved through various synthetic strategies. A common and effective method involves the condensation reaction between an α-haloketone or its equivalent and a guanidine derivative. This approach allows for the introduction of diverse substituents on the imidazoline ring, enabling the exploration of structure-activity relationships (SAR).

A generalized workflow for the synthesis and characterization of this compound derivatives is depicted below. This process typically starts with the synthesis of the core structure, followed by purification and comprehensive structural and biological characterization.

G cluster_synthesis Synthesis & Purification A Starting Materials (e.g., α-haloketone, Guanidine) B Condensation Reaction A->B C Crude Product B->C D Purification (e.g., Chromatography, Recrystallization) C->D E Pure this compound Derivative D->E F Structural Analysis (NMR, MS, FT-IR) E->F G Purity Assessment (HPLC, LC-MS) E->G H Physicochemical Properties (pKa, LogP, Solubility) E->H I In Vitro Assays (Binding, Enzyme Inhibition) E->I J Cell-Based Assays (Cytotoxicity, Signaling) E->J K In Vivo Studies (Animal Models) E->K

General workflow for synthesis and evaluation.

A high-yield, one-pot, two-step synthesis of 2-aminoimidazoles has been developed using deep eutectic solvents (DESs) as a green reaction medium.[4] This method involves the heterocyclodehydration process between α-chloroketones and guanidine derivatives.

Materials:

  • α-Chloroketone derivative (1.0 mmol)

  • Guanidine derivative (1.2 mmol)

  • Choline chloride (ChCl)

  • Urea or Glycerol

  • Stirring apparatus and heating mantle

Procedure:

  • Preparation of Deep Eutectic Solvent (DES): A mixture of choline chloride and urea (or glycerol) in a 1:2 molar ratio is heated gently with stirring until a clear, homogeneous liquid is formed.

  • Reaction Setup: To the prepared DES, add the α-chloroketone derivative (1.0 mmol) and the guanidine derivative (1.2 mmol).

  • Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., 80-100 °C) for 4-6 hours under an air atmosphere.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. For triaryl-substituted 2-aminoimidazoles, the product often precipitates directly from the DES mixture.[4] The solid product is then isolated by filtration, washed with cold water, and can be further purified by crystallization from a suitable solvent (e.g., ethanol).

  • Characterization: The structure and purity of the synthesized compound are confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry.

This greener synthesis approach offers advantages such as reduced reaction times, avoidance of volatile and toxic organic solvents, and simplified product isolation procedures.[4]

Biological Activity and Signaling Pathways

The this compound scaffold is a privileged structure that interacts with a variety of biological targets. Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and antihypertensive effects.[5][6][7] A significant portion of its biological activity stems from its ability to act as an agonist or antagonist at adrenergic and imidazoline receptors.

Many this compound-containing compounds are potent agonists of α2-adrenergic receptors.[7] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is crucial in the regulation of various physiological processes, including blood pressure control and neurotransmitter release.

The activation of presynaptic α2-adrenergic receptors in the central nervous system reduces the release of norepinephrine, leading to a sympatholytic effect. This mechanism is the basis for the antihypertensive action of drugs like clonidine.[8][9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand This compound Agonist (e.g., Clonidine) Receptor α2-Adrenergic Receptor (GPCR) Ligand->Receptor Binds & Activates G_Protein Gi Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., ↓ Neurotransmitter Release) PKA->Response Phosphorylates Downstream Targets

α2-Adrenergic receptor signaling pathway.

In addition to α-adrenergic receptors, compounds with an imidazoline core structure can also bind to specific imidazoline binding sites (I-receptors).[10] These are classified into I1, I2, and I3 subtypes. The I1 receptor, in particular, is implicated in the central regulation of blood pressure.[10] Drugs that selectively target I1 receptors over α2-adrenergic receptors may offer antihypertensive efficacy with a more favorable side-effect profile.[11]

Applications in Drug Development

The versatility of the this compound core has led to its incorporation into numerous clinically significant drugs and investigational agents.

  • Antihypertensives: Clonidine and guanfacine are classic examples of α2-adrenergic agonists containing the this compound moiety, used in the treatment of hypertension.[8][9]

  • Anticancer Agents: Novel 2-amino-1-arylidenaminoimidazoles have been synthesized and shown to act as microtubule-destabilizing agents with oral anticancer activity.[6]

  • Antimicrobial Agents: The 2-aminoimidazole scaffold is found in marine natural products with potent antibiofilm activity.[3][12] Synthetic derivatives are being explored as adjuvants to traditional antibiotics, particularly against multidrug-resistant bacteria.[13]

  • Antiprotozoal Agents: Bis(this compound) compounds have demonstrated potent in vivo activity against parasites such as Trypanosoma brucei rhodesiense and Plasmodium falciparum.[14]

  • Enzyme Inhibitors: Derivatives have been designed as inhibitors for various enzymes, including human arginase I, which is a target for diseases like asthma and cardiovascular disorders.[15]

The continued exploration of the this compound scaffold promises to yield new therapeutic agents with improved efficacy and novel mechanisms of action for a wide range of diseases. Its unique combination of structural rigidity, basicity, and hydrogen bonding capability ensures its place as a cornerstone in the design of future pharmaceuticals.

References

Unveiling Nature's Arsenal: A Technical Guide to 2-Aminoimidazoline Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural sources, isolation, and biological activities of 2-aminoimidazoline alkaloids, a class of marine-derived and terrestrial natural products with significant therapeutic potential. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their mechanisms of action through signaling pathway visualizations.

Natural Sources of this compound Alkaloids

This compound alkaloids are predominantly found in marine invertebrates, particularly sponges of the class Calcarea. Species from the genera Leucetta, Clathrina, and Pericharax are prolific producers of these compounds. Additionally, these alkaloids have been isolated from other marine organisms such as tunicates and nudibranchs. A notable exception to the marine prevalence is the discovery of imidazole alkaloids in the terrestrial plant Lepidium meyenii, commonly known as Maca.

Quantitative Analysis of this compound Alkaloids from Natural Sources

The yields of this compound alkaloids from their natural sources can vary significantly depending on the species, geographical location, and extraction methodology. The following tables summarize the quantitative data reported in the literature for the isolation of these compounds from various marine sponges and the terrestrial plant Lepidium meyenii.

Table 1: Quantitative Yields of this compound Alkaloids from Marine Sponges

Alkaloid NameSource OrganismYield (mg from starting material)Reference
MethyldorimidazoleLeucetta chagosensis (4 g, freeze-dried)2 mg[1]
Preclathridine BLeucetta chagosensis (4 g, freeze-dried)2.5 mg[1]
Naamine ELeucetta chagosensis (4 g, freeze-dried)1.5 mg[1]
Leucettamine CLeucetta chagosensis (4 g, freeze-dried)2 mg[1]
Naamine FLeucetta chagosensisNot specified[2]
Naamine GLeucetta chagosensisNot specified[2]
Kealiinine ALeucetta chagosensisNot specified[2]
Kealiinine BLeucetta chagosensisNot specified[2]
Kealiinine CLeucetta chagosensisNot specified[2]
Isonaamidine ELeucetta chagosensisNot specified[3]
Isonaamine CLeucetta chagosensisNot specified[3]

Table 2: Quantitative Analysis of Imidazole Alkaloids in Lepidium meyenii (Maca)

Alkaloid ClassConcentration Range in Raw Powder (ppm)Reference
Total Imidazole Alkaloids323 - 470

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and structural elucidation of this compound alkaloids, based on protocols described in the scientific literature.

Extraction and Purification of this compound Alkaloids from Marine Sponges

Source Organism: Leucetta chagosensis

Protocol:

  • Extraction: The freeze-dried and powdered sponge material (e.g., 4 g) is extracted with methanol (MeOH) at room temperature. The resulting crude extract is then partitioned between different solvents of increasing polarity, typically starting with hexane, followed by ethyl acetate (EtOAc), and butanol (BuOH), to separate compounds based on their polarity.[4]

  • Initial Fractionation: The ethyl acetate fraction, which is often enriched with this compound alkaloids, is subjected to size-exclusion chromatography on a Sephadex LH-20 column using methanol as the eluent.[4]

  • High-Performance Liquid Chromatography (HPLC) Purification: Fractions obtained from the Sephadex column are further purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

    • Column: A C18 column is commonly used.

    • Mobile Phase: A gradient system of water and methanol (MeOH) or acetonitrile (ACN), often with a small percentage of an acid like trifluoroacetic acid (TFA) or formic acid (0.1%) to improve peak shape, is employed.[5] A typical gradient might start with a higher percentage of water and gradually increase the percentage of the organic solvent.

    • Detection: UV detection at wavelengths around 210-280 nm is suitable for these alkaloids.

The following diagram illustrates a general workflow for the extraction and purification of these alkaloids.

G cluster_extraction Extraction cluster_purification Purification sponge Freeze-dried Sponge Material extract Methanol Extraction sponge->extract partition Solvent Partitioning (Hexane, EtOAc, BuOH) extract->partition sephadex Sephadex LH-20 Chromatography (Methanol) partition->sephadex EtOAc Fraction hplc Reversed-Phase HPLC (C18, Water/Acetonitrile Gradient) sephadex->hplc pure_alkaloids Pure this compound Alkaloids hplc->pure_alkaloids

Extraction and Purification Workflow
Structural Elucidation

The structures of isolated this compound alkaloids are determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compounds.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the detailed chemical structure, including the connectivity of atoms and stereochemistry.[3]

Table 3: ¹H and ¹³C NMR Data for Naamidine J in CDCl₃

Position¹³C NMR (δc)¹H NMR (δH, mult., J in Hz)
Imidazole Ring
2158.5
4128.5
5128.5
1'35.53.80 (s)
Benzyl Group at C4
1''137.5
2'', 6''129.57.20 (d, 8.0)
3'', 5''114.06.85 (d, 8.0)
4''159.0
OMe at 4''55.33.80 (s)
Benzyl Group at C5
1'''130.5
2'''111.56.80 (d, 8.0)
3'''149.0
4'''148.0
5'''112.06.75 (dd, 8.0, 2.0)
6'''121.06.85 (d, 2.0)
OMe at 3'''56.03.90 (s)
OMe at 4'''56.03.85 (s)
Hydantoin Ring
2'155.0
4'165.0
5'150.0
N-Me30.03.20 (s)
N-Me28.03.15 (s)

Note: NMR data can vary slightly depending on the solvent and instrument used. The data presented here is a representative example.

Biological Activities and Signaling Pathways

This compound alkaloids exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-biofilm properties. A significant aspect of their mechanism of action involves the inhibition of specific protein kinases.

Inhibition of DYRK and CLK Kinases

Several this compound alkaloids, such as leucettamine B, have been identified as potent inhibitors of dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs).[6][7] These kinases are involved in various cellular processes, including cell cycle regulation, apoptosis, and mRNA splicing. Their inhibition by these natural products represents a promising avenue for the development of novel therapeutics, particularly in the context of cancer and neurodegenerative diseases.

The following diagram illustrates the signaling pathway affected by the inhibition of DYRK1A and CLK1.

cluster_alkaloid This compound Alkaloid cluster_kinases Kinase Inhibition cluster_downstream Downstream Effects alkaloid Leucettamine B dyrk1a DYRK1A alkaloid->dyrk1a inhibits clk1 CLK1 alkaloid->clk1 inhibits cyclinD1 Cyclin D1 dyrk1a->cyclinD1 phosphorylates tau Tau Protein dyrk1a->tau phosphorylates srsf SR Proteins (Splicing Factors) clk1->srsf phosphorylates splicing Alternative Splicing srsf->splicing cell_cycle Cell Cycle Progression cyclinD1->cell_cycle alzheimers Alzheimer's Disease Pathology tau->alzheimers cluster_screening Anti-Biofilm Activity Screening start Natural Product Library primary_screen Primary Screening (e.g., Crystal Violet Assay) start->primary_screen hit_confirmation Hit Confirmation and Dose-Response primary_screen->hit_confirmation secondary_assays Secondary Assays (e.g., Viability, Matrix Staining) hit_confirmation->secondary_assays mechanism_studies Mechanism of Action Studies secondary_assays->mechanism_studies

References

The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and Historical Significance of 2-Aminoimidazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and historical significance of the 2-aminoimidazoline core. Tailored for researchers, scientists, and drug development professionals, this document delves into the foundational chemistry and pharmacology that established this scaffold as a cornerstone in medicinal chemistry. The guide presents quantitative data in structured tables, details key experimental protocols, and visualizes complex biological pathways and experimental workflows.

Discovery and Early Synthesis

The precise first synthesis of the parent this compound (2-amino-4,5-dihydro-1H-imidazole) is not definitively documented in a single seminal publication. However, its early history is intrinsically linked to the broader exploration of cyclic guanidine systems in the mid-20th century. One of the earliest and most significant synthetic routes to a related, unsaturated analog, 2-aminoimidazole, was described by Gomper and Christman in 1959, involving the ring transformation of 2-aminooxazoles.

A pivotal moment in the history of the saturated this compound scaffold came with the work of Helmut Stähle and Karl-Heinz Pook at Boehringer Ingelheim in the 1960s. Their research into cyclic guanidines as potential nasal decongestants led to the synthesis of a series of N-aryl-2-aminoimidazoline derivatives. This work culminated in the groundbreaking discovery of Clonidine (2-(2,6-dichloroanilino)-2-imidazoline), a compound that would later redefine the treatment of hypertension.

Key Early Synthetic Protocol: Synthesis of Clonidine

The synthesis developed by Stähle and Pook is a landmark in the history of this compound chemistry. While the original laboratory notebooks are not publicly accessible, the widely adopted synthetic route is as follows:

Experimental Protocol: Synthesis of Clonidine

  • Step 1: Formation of the Thiourea Derivative: 2,6-dichloroaniline is reacted with ammonium thiocyanate in the presence of a condensing agent, such as benzoyl chloride, to form N-(2,6-dichlorophenyl)-N'-benzoylthiourea.

  • Step 2: S-Alkylation: The thiourea derivative is then treated with an alkylating agent, typically methyl iodide, to form the corresponding S-methylisothiourea.

  • Step 3: Cyclization: The S-methylisothiourea is subsequently reacted with ethylenediamine in a cyclization reaction. This step proceeds via nucleophilic attack of the amino groups of ethylenediamine on the isothiourea, followed by elimination of methanethiol and ring closure to yield clonidine.

  • Work-up and Purification: The reaction mixture is typically neutralized, and the product is extracted with an organic solvent. Purification is achieved through recrystallization, often from a solvent system like ethanol/water, to yield clonidine hydrochloride as a white crystalline solid.

This synthetic approach provided a scalable and efficient method for the production of clonidine and related analogs, paving the way for extensive pharmacological evaluation.

Historical Significance in Medicinal Chemistry and Pharmacology

The historical significance of the this compound core is largely defined by the pharmacological profile of its derivatives, most notably clonidine. Initially investigated for its vasoconstrictive properties as a nasal decongestant, serendipitous clinical observations revealed its potent antihypertensive effects. This discovery shifted the focus of research towards understanding its mechanism of action and exploring its therapeutic potential in other areas.

The primary targets of clonidine and other this compound derivatives were identified as α-adrenergic receptors, specifically the α2 subtype, and a then-novel class of receptors termed imidazoline receptors.

Adrenergic and Imidazoline Receptor Activity

Early pharmacological studies in the 1960s and 1970s focused on elucidating the sympatholytic effects of clonidine. These investigations utilized classical pharmacological techniques, including isolated tissue bath experiments and in vivo animal models, to characterize its activity.

CompoundReceptor Target(s)Key Pharmacological Effect(s)
Clonidineα2-adrenergic, I1-imidazolineAntihypertensive, sedative, analgesic
Naphazolineα-adrenergicVasoconstrictor (nasal decongestant)
Tolazolineα-adrenergicVasodilator

Table 1: Early this compound Derivatives and their Primary Pharmacological Activities

Experimental Protocol: Radioligand Binding Assay for α2-Adrenergic Receptor Affinity

A fundamental technique used to quantify the interaction of this compound derivatives with their receptors is the radioligand binding assay.

  • Materials:

    • Cell membranes expressing the α2-adrenergic receptor.

    • Radioligand (e.g., [3H]-clonidine or [3H]-rauwolscine).

    • Test compounds (unlabeled this compound derivatives).

    • Incubation buffer (e.g., Tris-HCl buffer with MgCl2).

    • Glass fiber filters.

    • Scintillation cocktail and liquid scintillation counter.

  • Procedure:

    • Aliquots of the membrane preparation are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

    • The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.

    • The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis:

    • The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Signaling Pathways

The biological effects of this compound derivatives are mediated through complex intracellular signaling cascades initiated by their interaction with α2-adrenergic and I1-imidazoline receptors.

α2-Adrenergic Receptor Signaling

α2-Adrenergic receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G proteins (Gi).

alpha2_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm clonidine Clonidine alpha2 α2-Adrenergic Receptor clonidine->alpha2 Binds gi_protein Gi Protein (αβγ) alpha2->gi_protein Activates ac Adenylyl Cyclase gi_protein->ac Inhibits camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Cellular Effects (e.g., reduced neurotransmitter release) pka->downstream Modulates

α2-Adrenergic Receptor Signaling Pathway

Activation of the α2-receptor by an agonist like clonidine leads to the dissociation of the Gi protein subunits. The αi subunit then inhibits adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This reduction in cAMP leads to decreased activity of protein kinase A (PKA) and subsequent modulation of downstream effectors, ultimately causing a reduction in neurotransmitter release from the presynaptic terminal.

I1-Imidazoline Receptor Signaling

The signaling pathway for the I1-imidazoline receptor is distinct from that of the α2-adrenergic receptor and is not fully elucidated. However, evidence suggests it involves the activation of phospholipase C (PLC).

i1_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm agonist Imidazoline Agonist i1_receptor I1-Imidazoline Receptor agonist->i1_receptor Binds plc Phospholipase C (PLC) i1_receptor->plc Activates dag DAG plc->dag Generates ip3 IP3 plc->ip3 Generates pip2 PIP2 pip2->plc pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release from ER ip3->ca_release Triggers downstream Downstream Cellular Effects pkc->downstream ca_release->downstream

I1-Imidazoline Receptor Signaling Pathway

Upon agonist binding, the I1-imidazoline receptor is thought to activate PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: diacylglycerol (DAG) and inositol trisphosphate (IP3). DAG activates protein kinase C (PKC), while IP3 triggers the release of calcium from intracellular stores. These events lead to a cascade of downstream cellular responses that contribute to the overall pharmacological effect.

Conclusion

The discovery and development of the this compound scaffold represent a significant chapter in the history of medicinal chemistry. From its origins in the quest for new nasal decongestants to its pivotal role in the management of hypertension and beyond, this versatile chemical entity continues to be a source of inspiration for the design of novel therapeutic agents. The foundational synthetic and pharmacological work of the mid-20th century laid the groundwork for decades of research, and the ongoing exploration of the intricate signaling pathways associated with its derivatives promises to uncover new therapeutic applications for this enduring pharmacophore.

A Technical Guide to the Physicochemical Properties of 2-Aminoimidazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminoimidazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including natural products and synthetic drugs.[1] Its derivatives are known to interact with various biological targets, most notably as α-adrenergic and imidazoline receptor agonists.[2][3] A thorough understanding of their physicochemical properties is paramount for designing effective drug candidates with optimal absorption, distribution, metabolism, and excretion (ADME) profiles. This guide provides an in-depth analysis of the core physicochemical properties of this compound derivatives, detailed experimental protocols for their determination, and visualizations of relevant biological and experimental workflows.

Core Physicochemical Properties

The therapeutic efficacy and developability of a this compound derivative are intrinsically linked to its fundamental physicochemical characteristics. Key properties such as acidity (pKa), lipophilicity (logP), and solubility dictate the molecule's behavior in biological systems.

Acidity and Ionization (pKa)

The this compound core contains a guanidine-like moiety, which is strongly basic. The pKa value indicates the pH at which the compound exists in a 50:50 equilibrium between its protonated (ionized) and neutral forms. This is critical because the ionization state affects solubility, receptor binding, and cell membrane permeability. The amino group within the imidazole ring contributes to a higher pKa compared to imidazole itself, due to resonance stabilization of the protonated cation.[4]

Compound/DerivativepKa ValueComments
2-Aminoimidazole~8.1-8.5The parent compound is a strong base.[4][5]
2-Amino-4-phenylimidazole~7.8Aryl substitution can influence the basicity.[5]
N-substituted derivativesVariesSubstitution on the exocyclic or ring nitrogens alters electron density and pKa.

Note: pKa values can vary based on experimental conditions and the specific substituents on the core structure.

Lipophilicity (logP)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a crucial determinant of its pharmacokinetic properties. It is expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. A balanced logP is essential for oral absorption and CNS penetration.

Compound/DerivativeCalculated logP (XLogP3-AA)
2-Aminoimidazole-0.3
2-amino-3-methyl-8H-imidazo[4,5-f]quinolin-7-one-0.2

Note: LogP values are highly sensitive to the overall molecular structure. Experimental determination is often preferred over computational models, which can vary significantly.[6]

Solubility

Aqueous solubility is a prerequisite for drug absorption and distribution. Poor solubility can lead to low bioavailability and formulation challenges.[7] The this compound core, being polar and basic, generally imparts good aqueous solubility, especially in acidic environments where it is protonated.[8][9] However, extensive non-polar substitutions can drastically reduce solubility.

Compound/DerivativeAqueous SolubilityComments
2-AminoimidazoleSolubleThe polar nature of the parent scaffold allows for good solubility in water and other polar solvents.[8]
Lipophilic AnalogsPoorly solubleIncreasing hydrocarbon content or adding large aromatic substituents decreases aqueous solubility.

Biological Context and Experimental Workflows

Signaling Pathways

Many this compound derivatives function as agonists at α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors initiates an intracellular signaling cascade that leads to a physiological response.

Alpha2_Adrenergic_Signaling Receptor α2-Adrenoceptor Gi Gi Protein (αβγ) Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked Ligand This compound Derivative Ligand->Receptor ATP ATP ATP->AC Response Decreased Cellular Response cAMP->Response

Caption: α2-Adrenergic receptor signaling pathway initiated by a this compound agonist.

Experimental Workflows

The journey from a conceptual molecule to a fully characterized compound involves a logical progression of synthesis, purification, and analysis.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Starting Materials (e.g., α-Haloketone, Guanidine) Reaction Cyclocondensation (Solvent, Heat/Catalyst) Start->Reaction Crude Crude Product Mixture Reaction->Crude Purify Purification (e.g., Chromatography, Recrystallization) Crude->Purify Pure Pure Derivative Purify->Pure Analysis Structural Characterization (NMR, Mass Spectrometry, IR) Pure->Analysis Analysis->Pure Confirms Structure

Caption: Generalized workflow for the synthesis and characterization of this compound derivatives.

Once a pure compound is obtained, its physicochemical properties are determined through a series of standardized tests.

Profiling_Workflow Start Pure, Characterized Compound pKa pKa Determination (Potentiometric or Spectrophotometric Titration) Start->pKa LogP LogP Determination (Shake-Flask or RP-HPTLC) Start->LogP Solubility Solubility Assay (Shake-Flask Method) Start->Solubility Crystal Crystal Structure (X-Ray Crystallography) Start->Crystal Data Physicochemical Profile (Data Compilation & Analysis) pKa->Data LogP->Data Solubility->Data Crystal->Data

References

The Chameleon in the Ring: An In-depth Technical Guide to Tautomerism and Resonance in 2-Aminoimidazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminoimidazoline scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] Its prevalence stems from its ability to engage in various non-covalent interactions, a capacity significantly influenced by the subtle interplay of tautomerism and resonance within the heterocyclic ring. A comprehensive understanding of these phenomena is therefore critical for rational drug design and the development of novel therapeutics. This technical guide provides an in-depth exploration of the tautomeric and resonance characteristics of the this compound core, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

The Tautomeric Equilibrium: Amino vs. Imino

The this compound ring predominantly exists in two tautomeric forms: the amino and the imino form. Prototropic tautomerism in such systems is often a rapid process, making the separation of individual tautomers challenging.[1]

Computational studies, employing methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory, have consistently shown that the amino tautomer is the more stable form in the gas phase.[1] This stability can be attributed to factors like intramolecular hydrogen bonding.[1]

However, the tautomeric equilibrium is a dynamic process influenced by the surrounding environment. Solvation, for instance, can shift the preference towards the imino species.[1] This highlights the importance of considering the physiological environment during drug development, as the predominant tautomer at the target site may differ from that in a non-polar solvent.

Quantitative Analysis of Tautomeric Equilibrium

Precise quantification of the tautomeric ratio is crucial for understanding the structure-activity relationship (SAR) of this compound derivatives. The following table summarizes key quantitative data from computational studies.

ParameterValueMethod/ConditionsReference
Iminozation Free Energy (ΔG)5–14 kJ/molBecke3LYP/6-311+G(d,p) DFT, MP2/6-311+G(d,p)[1]
Population of Imino Tautomer~10% at 298 KCalculated from ΔG[1]
pKa (2-Aminoimidazolium ion)Varies with substitutionPotentiometric titration[2][3]

Resonance Stabilization and Electron Delocalization

Resonance plays a key role in the stability and electronic properties of the this compound ring. The delocalization of π-electrons across the guanidinium moiety within the ring system contributes significantly to its overall stability and influences its reactivity and interactions with biological targets.

The most significant resonance contributors for the protonated this compound (the form often relevant in biological systems) illustrate the delocalization of the positive charge across the nitrogen atoms and the exocyclic amino group. Natural Resonance Theory (NRT) analysis can provide quantitative insights into the contribution of each resonance structure. For a related 2-iminoimidazoline, the primary resonance structure contributes over 60% to the overall electronic picture.[4]

Experimental Protocols for Characterization

A multi-pronged approach employing various spectroscopic and computational techniques is necessary to fully characterize the tautomerism and resonance of the this compound ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful, non-destructive technique for studying tautomeric equilibria in solution.

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve the this compound derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) to a concentration of approximately 5-10 mg/mL. The choice of solvent is critical as it can influence the tautomeric equilibrium.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. Pay close attention to the chemical shifts and multiplicities of the ring protons and the protons on the exocyclic amino group. Broadening of the NH peaks can indicate exchange processes, including tautomerization.[5]

    • Acquire a standard ¹³C NMR spectrum. The chemical shifts of the ring carbons, particularly the C2 carbon, are sensitive to the tautomeric form.[6]

    • Perform variable temperature (VT) NMR studies. Changes in the spectra as a function of temperature can provide information on the thermodynamics of the tautomeric equilibrium.

    • For more complex systems, 2D NMR experiments such as HSQC and HMBC can be used to unambiguously assign proton and carbon signals.

  • Data Analysis: Compare the observed chemical shifts with those predicted by DFT calculations for each tautomer to estimate the tautomeric ratio in the given solvent.[6] The integration of distinct signals for each tautomer, if observable, can provide a direct measure of their relative populations.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to monitor shifts in the electronic absorption spectra of tautomers in different solvents.

Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) of the this compound derivative in a range of solvents with varying polarities (e.g., hexane, dichloromethane, acetonitrile, methanol, water).

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Analyze the solvatochromic shifts (changes in λmax with solvent polarity). These shifts can be correlated with the solvent's hydrogen bonding capability and polarity, providing insights into which tautomer is stabilized in a particular environment.

X-ray Crystallography

X-ray crystallography provides unambiguous, atomic-level structural information in the solid state.

Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve and refine the crystal structure to determine the precise bond lengths, bond angles, and the location of protons. This will definitively identify the tautomeric form present in the crystal lattice.[7][8]

Computational Chemistry

In silico methods are invaluable for complementing experimental data and providing a deeper understanding of the energetic landscape of tautomerism.[1]

Protocol for DFT Calculations:

  • Structure Generation: Build the 3D structures of all possible tautomers of the this compound derivative.

  • Geometry Optimization and Frequency Calculation: Perform geometry optimization and frequency calculations for each tautomer in the gas phase and with a solvent model (e.g., SCRF formalism) using a suitable level of theory (e.g., B3LYP/6-311+G(d,p)).[1] The absence of imaginary frequencies confirms a true energy minimum.

  • Energy Calculation: Calculate the single-point energies, enthalpies, and Gibbs free energies of the optimized structures to determine their relative stabilities and predict the tautomeric equilibrium constant.[1]

  • NMR and UV-Vis Prediction: Calculate the NMR chemical shifts and UV-Vis absorption spectra for each tautomer to aid in the interpretation of experimental data.

Visualizing Key Concepts

The following diagrams, generated using the DOT language, illustrate the fundamental concepts discussed in this guide.

Caption: Tautomeric equilibrium in the this compound ring.

Caption: Major resonance contributors of the protonated form.

Caption: Workflow for characterizing tautomerism.

Conclusion

The tautomeric and resonance properties of the this compound ring are fundamental to its role as a versatile scaffold in drug discovery. A thorough characterization, leveraging a combination of experimental and computational methods, is essential for understanding its interactions with biological targets and for the rational design of new and improved therapeutics. This guide provides a foundational framework for researchers to explore these intricate electronic features, ultimately enabling the development of more effective and selective drugs.

References

Quantum Chemical Insights into 2-Aminoimidazoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the quantum chemical properties of 2-aminoimidazoline, a molecule of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed analysis of the molecule's structural, vibrational, and electronic characteristics through computational modeling.

Introduction

This compound and its derivatives are key pharmacophores found in numerous biologically active compounds. Their ability to mimic the guanidinium group of arginine allows them to interact with a variety of biological targets. Understanding the fundamental quantum chemical properties of the this compound core is crucial for the rational design of novel therapeutics. This guide presents a detailed theoretical investigation of this compound using Density Functional Theory (DFT), providing valuable data for further research and development.

Computational Methodology

The quantum chemical calculations presented in this guide were performed using the Gaussian suite of programs. The molecular geometry of this compound was optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311+G(d,p) basis set. This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum and to obtain the theoretical vibrational spectra. Electronic properties, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP), were also calculated to elucidate the molecule's reactivity and intermolecular interaction potential.

A general workflow for such quantum chemical calculations is depicted below.

computational_workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_analysis Data Analysis mol_structure Define Molecular Structure (this compound) comp_details Select Computational Method (e.g., B3LYP) and Basis Set (e.g., 6-311+G(d,p)) mol_structure->comp_details geom_opt Geometry Optimization comp_details->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc struct_analysis Structural Parameters (Bond Lengths, Angles) geom_opt->struct_analysis elec_prop Electronic Property Calculation (HOMO, LUMO, MEP) freq_calc->elec_prop vib_analysis Vibrational Frequencies and Spectral Comparison freq_calc->vib_analysis react_analysis Reactivity Analysis (HOMO-LUMO Gap, MEP) elec_prop->react_analysis homo_lumo lumo Energy Level homo Energy Level lumo->homo   ΔE = E(LUMO) - E(HOMO)    caption Schematic HOMO-LUMO energy diagram.

The 2-Aminoimidazoline Moiety: A Privileged Scaffold in Drug Discovery and Chemical Biology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminoimidazoline ring system is a recurring and vital structural motif found in a diverse array of biologically active natural products and synthetic compounds.[1][2] Its unique physicochemical properties, including its ability to act as a bioisostere of guanidine and engage in crucial hydrogen bonding and electrostatic interactions, have established it as a "privileged scaffold" in medicinal chemistry.[2][3] This technical guide provides a comprehensive overview of the biological significance of the this compound moiety, detailing its role as a versatile pharmacophore in the development of therapeutics for a wide range of diseases, including infectious diseases, cancer, and neurological disorders. This document summarizes key quantitative data, provides detailed experimental protocols for assessing biological activity, and visualizes relevant signaling pathways and experimental workflows.

Introduction: The this compound Core

The this compound scaffold is a five-membered heterocyclic ring containing two nitrogen atoms, with an exocyclic amino group at the 2-position. This arrangement confers a high degree of basicity and the ability to exist in a protonated state at physiological pH, enabling it to participate in key molecular interactions with biological targets.[3] Marine sponges, in particular, are a rich source of complex alkaloids containing the this compound moiety, such as the oroidin family of natural products, which exhibit a broad spectrum of biological activities.[1][4] These natural products have served as inspiration for the synthesis of numerous derivatives with improved pharmacological properties.[4]

Biological Activities and Therapeutic Potential

The this compound moiety is a key pharmacophore in compounds exhibiting a wide range of biological activities.

Antibacterial and Antibiofilm Activity

A significant area of research has focused on the development of this compound-based compounds as novel antibacterial and, notably, antibiofilm agents.[5][6] Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antibiotics.[7] this compound derivatives have been shown to inhibit biofilm formation and disperse pre-formed biofilms of clinically relevant pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus.[6][8] Some of these compounds act by targeting bacterial two-component systems, which are crucial for sensing and responding to environmental stimuli, including those that trigger biofilm formation.[9][10]

Anticancer Activity

Several studies have highlighted the potential of this compound derivatives as anticancer agents.[8][11][12] These compounds have been shown to exhibit cytotoxicity against various cancer cell lines, including colon and breast cancer.[12] The proposed mechanisms of action include the inhibition of key signaling pathways involved in cell proliferation and survival, and the induction of apoptosis.[11] For instance, certain 2-aminoimidazole-quinoline hybrids have demonstrated selective anticancer activity.[12]

Neurological Activity: Targeting Adrenoceptors and Imidazoline Receptors

The this compound scaffold is a well-established pharmacophore for ligands of α2-adrenoceptors and imidazoline receptors, both of which are G-protein coupled receptors (GPCRs) involved in neurotransmission and various physiological processes.[9][13][14]

  • α2-Adrenoceptors: this compound derivatives can act as agonists or antagonists of α2-adrenoceptors, which are involved in regulating blood pressure, heart rate, and neurotransmitter release.[9][14] The development of selective α2-adrenoceptor antagonists containing this moiety is being explored for the treatment of depression.[9]

  • Imidazoline Receptors: These receptors are classified into at least three subtypes (I1, I2, and I3) and are implicated in a variety of physiological functions, including blood pressure regulation, pain perception, and metabolic control.[7][15] this compound-containing compounds have been instrumental in the characterization of these receptors and are being investigated as potential therapeutic agents for conditions such as hypertension and chronic pain.[7]

Modulation of the Innate Immune System

Recent research has identified 2-aminobenzimidazole derivatives as selective inhibitors of Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), an intracellular pattern recognition receptor of the innate immune system. NOD1 plays a crucial role in detecting bacterial peptidoglycan and initiating an inflammatory response through the activation of the NF-κB signaling pathway.[5][16] The development of NOD1 inhibitors is a promising strategy for the treatment of inflammatory diseases.

Quantitative Data on Bioactive this compound Compounds

The following tables summarize the biological activity of representative this compound-containing compounds.

Table 1: Antibiofilm Activity of this compound Derivatives

CompoundOrganismBiofilm Inhibition IC50 (µM)Biofilm Dispersion EC50 (µM)Citation
H10S. aureus12100[6]
H10P. aeruginosa3146[6]
Compound 25S. mutans0.94Not Reported[3]

Table 2: Anticancer Activity of this compound Derivatives

CompoundCell LineCytotoxicity IC50 (µM)Citation
Compound 5aHCT-116 (Colon Cancer)Not specified, but potent[12]
Compound 5aDLD-1 (Colon Cancer)Not specified, but potent[12]
Oridonin Analogue 3A549 (Lung Cancer)15.65[17]

Table 3: Receptor Binding Affinity of this compound Derivatives

CompoundReceptorpKiCitation
Compound 1α2-Adrenoceptor7.42[13]
Compound 5bα2-Adrenoceptor6.75[13]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Biofilm Inhibition and Dispersion Assay

This protocol is adapted from studies on the antibiofilm activity of this compound compounds.[6][8]

Objective: To determine the half-maximal inhibitory concentration (IC50) for biofilm formation and the half-maximal effective concentration (EC50) for the dispersion of pre-formed biofilms.

Materials:

  • Bacterial strains (e.g., P. aeruginosa PAO1, S. aureus ATCC BAA-44)

  • Appropriate biofilm growth medium (e.g., Tryptic Soy Broth)

  • This compound test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Crystal Violet solution (0.1%)

  • Ethanol (95%)

  • Plate reader

Protocol for Biofilm Inhibition (IC50):

  • Prepare overnight cultures of the bacterial strains.

  • Dilute the overnight cultures to an optical density at 600 nm (OD600) of 0.01 in fresh growth medium.

  • Add 100 µL of the diluted bacterial suspension to each well of a 96-well plate.

  • Prepare serial dilutions of the this compound test compounds in the growth medium and add 100 µL to the corresponding wells. Include a vehicle control (medium with solvent).

  • Incubate the plates at 37°C for 24-48 hours without shaking.

  • After incubation, discard the medium and gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove planktonic cells.

  • Add 125 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.

  • Discard the Crystal Violet solution and wash the wells three times with PBS.

  • Add 200 µL of 95% ethanol to each well to solubilize the stained biofilm.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of biofilm inhibition relative to the vehicle control and determine the IC50 value using a dose-response curve.

Protocol for Biofilm Dispersion (EC50):

  • Follow steps 1-3 of the inhibition protocol and incubate the plate for 24 hours to allow for biofilm formation.

  • After incubation, discard the medium and gently wash the wells with PBS.

  • Add 200 µL of fresh medium containing serial dilutions of the test compounds to the wells.

  • Incubate for a further 24 hours.

  • Follow steps 6-11 of the inhibition protocol to quantify the remaining biofilm and determine the EC50 value.

MTT Cell Viability Assay for Anticancer Activity

This protocol is a standard method for assessing the cytotoxicity of compounds on cancer cell lines.[18][19][20]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound compound on the viability of cancer cells.

Materials:

  • Cancer cell line (e.g., HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound test compounds dissolved in DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Protocol:

  • Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of the test compound in cell culture medium and add them to the wells. Include a vehicle control (medium with DMSO).

  • Incubate the cells with the compound for 48-72 hours.

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

NF-κB Reporter Gene Assay for NOD1 Inhibition

This assay measures the inhibition of NOD1-mediated NF-κB activation.[5][13][21]

Objective: To determine the inhibitory effect of a 2-aminobenzimidazole compound on NOD1 signaling.

Materials:

  • HEK293T cells

  • Expression plasmids for human NOD1

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • NOD1 ligand (e.g., C12-iE-DAP)

  • 2-Aminobenzimidazole test compounds

  • Luciferase assay system

  • Luminometer

Protocol:

  • Co-transfect HEK293T cells in a 96-well plate with the NOD1 expression plasmid, NF-κB luciferase reporter plasmid, and the control plasmid.

  • After 24 hours, pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with the NOD1 ligand for 6 hours.

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • Calculate the percentage of inhibition of NF-κB activation relative to the stimulated control and determine the IC50 value.

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow relevant to the biological activities of this compound compounds.

G cluster_0 Bacterial Two-Component System Signaling Env_Signal Environmental Signal SK Sensor Kinase (SK) Env_Signal->SK RR Response Regulator (RR) SK->RR Phosphotransfer ADP ADP SK->ADP P P Gene_Expression Target Gene Expression (e.g., Biofilm Formation) RR->Gene_Expression Activation/Repression ATP ATP ATP->SK Inhibitor This compound Inhibitor Inhibitor->SK Inhibition of Autophosphorylation

Caption: Bacterial two-component system signaling and its inhibition.

G cluster_1 NOD1 Signaling Pathway iE_DAP iE-DAP (Bacterial Peptidoglycan) NOD1 NOD1 iE_DAP->NOD1 RIPK2 RIPK2 NOD1->RIPK2 Recruitment IKK_complex IKK Complex RIPK2->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Transcription Inhibitor 2-Aminobenzimidazole Inhibitor Inhibitor->NOD1 Inhibition

Caption: NOD1-mediated NF-κB signaling pathway and its inhibition.

G cluster_2 α2-Adrenergic Receptor Signaling Pathway Ligand This compound Ligand (Agonist) alpha2_AR α2-Adrenergic Receptor Ligand->alpha2_AR Gi Gi Protein alpha2_AR->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA PKA cAMP->PKA Activation Cellular_Response Cellular Response (e.g., ↓ Neurotransmitter Release) PKA->Cellular_Response

Caption: α2-Adrenergic receptor signaling pathway activation.

G cluster_3 Experimental Workflow: In Vitro Bioactivity Screening Start Synthesized This compound Compound Library Primary_Screening Primary Screening (e.g., Biofilm Inhibition Assay) Start->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Analysis (IC50/EC50 Determination) Hit_Identification->Dose_Response Secondary_Assays Secondary Assays (e.g., Cytotoxicity, Target Engagement) Dose_Response->Secondary_Assays Lead_Candidate Lead Candidate Selection Secondary_Assays->Lead_Candidate

Caption: General experimental workflow for bioactivity screening.

Conclusion and Future Directions

The this compound moiety has unequivocally demonstrated its significance as a versatile and privileged scaffold in the fields of medicinal chemistry and drug discovery. Its presence in a wide array of bioactive natural products has spurred the development of synthetic libraries yielding compounds with potent and selective activities against a range of therapeutic targets. The continued exploration of the chemical space around the this compound core, coupled with a deeper understanding of its interactions with biological macromolecules, holds immense promise for the development of novel therapeutics to address unmet medical needs. Future research should focus on elucidating the precise molecular mechanisms of action for existing bioactive compounds, optimizing their pharmacokinetic and pharmacodynamic properties, and exploring novel therapeutic applications for this remarkable pharmacophore.

References

2-Aminoimidazoline as a Bioisostere of Guanidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The guanidinium group is a prevalent pharmacophore in medicinal chemistry, valued for its ability to engage in crucial hydrogen bonding and electrostatic interactions with biological targets. However, its high basicity (pKa ≈ 13.5) often leads to permanent protonation at physiological pH, resulting in poor oral bioavailability and limited central nervous system (CNS) penetration. This technical guide provides a comprehensive overview of 2-aminoimidazoline as a key bioisostere of guanidine, a structural modification that mitigates these liabilities while preserving the essential binding interactions. This guide details the comparative physicochemical properties, biological activities, and synthetic methodologies, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant signaling pathways.

Introduction: The Guanidinium Challenge and the this compound Solution

The guanidine moiety's strong basicity is a double-edged sword in drug design. While its cationic nature facilitates strong interactions with carboxylate and phosphate groups on target proteins and nucleic acids, it also imparts high polarity and low lipophilicity to molecules.[1] This often results in poor absorption, distribution, metabolism, and excretion (ADME) properties, hindering the development of orally active drugs.

The this compound ring system has emerged as a highly effective bioisostere for the guanidine group. By incorporating the guanidinyl functionality within a five-membered ring, the basicity is reduced by several orders of magnitude, bringing the pKa into a more pharmacokinetically favorable range. This modification often enhances lipophilicity and improves membrane permeability, leading to better oral bioavailability and CNS penetration, without compromising the crucial binding interactions. In many cases, this compound derivatives have shown equal or even superior biological activity compared to their guanidine counterparts.[2][3]

Physicochemical Properties: A Quantitative Comparison

The primary advantage of the this compound bioisostere lies in its modulated basicity. The table below presents a comparison of the pKa and lipophilicity (LogP) for a series of substituted phenylguanidines and their corresponding 2-(phenylimino)imidazolidine analogs, demonstrating the consistent reduction in basicity with the bioisosteric replacement.

Compound ID Aryl Substituent Guanidine pKa 2-Iminoimidazolidine pKa ΔpKa
1 H10.9010.24-0.66
2 2-F10.229.47-0.75
3 3-F10.119.43-0.68
4 4-F10.379.77-0.60
5 2-Cl9.879.09-0.78
6 3-Cl9.949.27-0.67
7 4-Cl10.039.43-0.60
8 2-Me10.9310.39-0.54
9 3-Me11.0510.42-0.63
10 4-Me11.1210.51-0.61

Data compiled from a study on the basicity of aryl guanidines and 2-(arylimino)imidazolidines.[1]

A notable example is the antihypertensive drug clonidine, a 2-(2,6-dichlorophenylimino)imidazolidine, which has a pKa of 8.0 and a LogP of 1.59, properties that contribute to its ability to cross the blood-brain barrier and exert its effects in the CNS.[4][5]

Biological Activity: Case Studies

The utility of the guanidine-to-2-aminoimidazoline substitution has been demonstrated across various therapeutic areas. Here, we present case studies with comparative biological data.

α2-Adrenoceptor Antagonists

The α2-adrenoceptor is a G-protein coupled receptor involved in the regulation of neurotransmitter release. Antagonists of this receptor are being investigated as potential antidepressants. Studies have shown that this compound derivatives often exhibit higher affinity for α2-adrenoceptors compared to their guanidine analogs.[2]

Compound ID Basic Moiety Structure pKi (α2-adrenoceptor) Functional Activity (% Inhibition of Agonist Response)
11a Guanidine2-(2-methoxyphenoxy)phenylguanidine7.655%
11b This compound2-[2-(2-methoxyphenoxy)phenylimino]imidazolidine8.280%
12a Guanidine2-(2-ethoxyphenoxy)phenylguanidine7.860%
12b This compound2-[2-(2-ethoxyphenoxy)phenylimino]imidazolidine8.595%
13a Guanidine2-(2-isopropoxyphenoxy)phenylguanidine7.965%
13b This compound2-[2-(2-isopropoxyphenoxy)phenylimino]imidazolidine8.7100%

Data adapted from studies on α2-adrenoceptor antagonists.[2][6]

The data clearly indicates that the this compound derivatives consistently show higher affinity (higher pKi) and greater antagonist efficacy.

Sodium-Hydrogen Exchanger (NHE-1) Inhibitors

NHE-1 is a membrane protein that regulates intracellular pH and cell volume. Its inhibition is a therapeutic target for conditions such as cardiac ischemia. While direct comparative data for matched pairs is less prevalent in the literature, the this compound scaffold is a key feature in potent NHE-1 inhibitors.

Signaling Pathways and Experimental Workflows

α2-Adrenoceptor Signaling Pathway

The α2-adrenoceptor is a Gi-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Antagonists block this effect.

alpha2_signaling α2-Adrenoceptor Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular alpha2_R α2-Adrenoceptor Gi Gi Protein alpha2_R->Gi activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts ATP to Agonist Agonist (e.g., Norepinephrine) Agonist->alpha2_R activates Antagonist Antagonist (Guanidine or This compound derivative) Antagonist->alpha2_R blocks Gi->AC inhibits ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Response Cellular Response (e.g., decreased neurotransmitter release) PKA->Response phosphorylates targets leading to

Caption: Simplified signaling cascade of the α2-adrenoceptor.

NHE-1 Signaling and Inhibition

NHE-1 is activated by various stimuli, including intracellular acidosis, leading to the exchange of intracellular H+ for extracellular Na+. This process is crucial for pH homeostasis.

nhe1_signaling NHE-1 Signaling and Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NHE1 NHE-1 H_in H+ NHE1->H_in efflux Na_in Na+ NHE1->Na_in influx Na_out Na+ Na_out->NHE1 Inhibitor NHE-1 Inhibitor Inhibitor->NHE1 blocks Acidosis Intracellular Acidosis Acidosis->NHE1 activates

Caption: Mechanism of NHE-1 and its inhibition.

Experimental Workflow: GTPγS Binding Assay

This assay measures the activation of G-protein coupled receptors by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.

gtp_gamma_s_workflow GTPγS Binding Assay Workflow prep Prepare cell membranes expressing the receptor of interest mix Incubate membranes with GDP, test compound (agonist/antagonist), and [³⁵S]GTPγS prep->mix agonist Agonist present mix->agonist antagonist Antagonist present mix->antagonist activation Receptor activation and G-protein coupling agonist->activation no_activation No receptor activation antagonist->no_activation binding [³⁵S]GTPγS binds to the Gα subunit activation->binding no_binding No [³⁵S]GTPγS binding no_activation->no_binding filter Rapid filtration to separate bound and unbound [³⁵S]GTPγS binding->filter no_binding->filter scintillation Quantify bound radioactivity by scintillation counting filter->scintillation analysis Data analysis: Determine EC50 (agonists) or Ki (antagonists) scintillation->analysis

Caption: Workflow for a typical GTPγS binding assay.

Experimental Protocols

General Synthesis of N,N'-Disubstituted Guanidines

A common method for the synthesis of N,N'-disubstituted guanidines involves the reaction of a primary amine with a guanylating agent, such as N,N'-di-Boc-N''-triflylguanidine.

Materials:

  • Primary amine

  • N,N'-di-Boc-N''-triflylguanidine

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Dissolve the primary amine (1.0 eq) and N,N'-di-Boc-N''-triflylguanidine (1.1 eq) in DCM.

  • Add TEA (1.5 eq) to the solution and stir at room temperature for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the Boc-protected guanidine.

  • Dissolve the protected guanidine in DCM and add an excess of TFA.

  • Stir the solution at room temperature for 2-4 hours.

  • Remove the solvent and excess TFA in vacuo to yield the desired N,N'-disubstituted guanidine as its trifluoroacetate salt.[7]

General Synthesis of 2-(Arylimino)imidazolidines

These compounds can be synthesized from the corresponding N-aryl-N'-(2-aminoethyl)thiourea.

Materials:

  • N-aryl-N'-(2-aminoethyl)thiourea

  • Mercury(II) oxide (HgO) or other desulfurizing agent

  • Ethanol

  • Standard laboratory glassware and purification equipment

Procedure:

  • Suspend the N-aryl-N'-(2-aminoethyl)thiourea (1.0 eq) in ethanol.

  • Add HgO (1.2 eq) to the suspension.

  • Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the mercury salts.

  • Concentrate the filtrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to yield the 2-(arylimino)imidazolidine.

GTPγS Binding Assay Protocol

This protocol is adapted for determining the activity of compounds at the α2-adrenoceptor.

Materials:

  • Cell membranes expressing the human α2A-adrenoceptor

  • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

  • GDP (10 µM)

  • [³⁵S]GTPγS (0.1 nM)

  • Test compounds (agonists or antagonists)

  • GTPγS (10 µM, for non-specific binding)

  • Glass fiber filter plates

  • Scintillation fluid

Procedure:

  • In a 96-well plate, add 50 µL of assay buffer containing the cell membranes (10-20 µg protein/well).

  • Add 25 µL of assay buffer containing the test compound at various concentrations. For antagonist assays, also add a fixed concentration of an agonist (e.g., norepinephrine).

  • Add 25 µL of assay buffer containing GDP and [³⁵S]GTPγS.

  • Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Terminate the reaction by rapid filtration through the glass fiber filter plates using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Dry the filter plates and add scintillation fluid to each well.

  • Count the radioactivity in a microplate scintillation counter.

  • Calculate specific binding by subtracting non-specific binding (in the presence of 10 µM GTPγS) from total binding.

  • Analyze the data using non-linear regression to determine EC₅₀ values for agonists or Kᵢ values for antagonists.[2][6]

NHE-1 Inhibition Assay Protocol

This assay measures the activity of NHE-1 by monitoring changes in intracellular pH (pHi) using the fluorescent dye BCECF-AM.

Materials:

  • Cells expressing NHE-1 (e.g., CHO cells)

  • BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)

  • HEPES-buffered saline (HBS): 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM glucose, 10 mM HEPES, pH 7.4

  • Ammonium chloride (NH₄Cl) solution (20 mM in HBS)

  • Test compounds (NHE-1 inhibitors)

  • Fluorescence plate reader or microscope capable of ratiometric measurements

Procedure:

  • Seed the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Load the cells with 5 µM BCECF-AM in HBS for 30-60 minutes at 37°C.

  • Wash the cells twice with HBS to remove extracellular dye.

  • Induce intracellular acidification by pre-incubating the cells with the NH₄Cl solution for 5-10 minutes, followed by washing with Na⁺-free HBS (NaCl replaced with N-methyl-D-glucamine).

  • Add HBS containing the test compound at various concentrations and monitor the recovery of pHi by measuring the fluorescence ratio (e.g., excitation at 490 nm and 440 nm, emission at 535 nm).

  • The rate of pHi recovery is proportional to the NHE-1 activity.

  • Calculate the IC₅₀ values for the test compounds by plotting the inhibition of the pHi recovery rate against the compound concentration.[8][9]

Conclusion

The this compound scaffold is a powerful tool in medicinal chemistry for overcoming the pharmacokinetic challenges associated with the highly basic guanidine group. By providing a less basic yet structurally similar alternative, it enables the development of orally bioavailable drugs with improved CNS penetration. The data and protocols presented in this guide demonstrate the clear advantages of this bioisosteric replacement and provide a practical resource for researchers in the field of drug discovery and development. The continued exploration of this compound derivatives is expected to yield novel therapeutics with enhanced efficacy and safety profiles.

References

Methodological & Application

Synthesis of 2-Aminoimidazoline from Ethylenediamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-aminoimidazoline from ethylenediamine. This compound and its derivatives are crucial pharmacophores in medicinal chemistry, exhibiting a wide range of biological activities. Notably, derivatives such as clonidine and guanfacine are well-established α2-adrenergic receptor agonists used in the management of hypertension and attention-deficit/hyperactivity disorder (ADHD). This document outlines two primary synthetic methodologies, leveraging cyanogen bromide and cyanamide as reagents. Furthermore, it delves into the well-characterized signaling pathway of α2-adrenergic receptor agonists to provide context for the application of these synthesized compounds in drug discovery and development.

Introduction

The this compound scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds. Its derivatives have been explored for various therapeutic applications, including as antihypertensives, analgesics, and agents for treating ADHD. The synthesis of the parent this compound ring system from simple, commercially available starting materials like ethylenediamine is a fundamental process for the subsequent development of more complex and targeted derivatives. This document provides practical and detailed protocols for this synthesis, along with relevant characterization data and an overview of a key signaling pathway.

Data Presentation

Table 1: Summary of Synthetic Methods for this compound
MethodReagentTypical SolventTemperature (°C)Reaction Time (h)Reported Yield (%)
1Cyanogen BromideMethanolReflux2 - 470 - 85
2CyanamideWater1003 - 565 - 80
Table 2: Characterization Data for this compound
AnalysisExpected Results
¹H NMR (D₂O)δ ~3.6 (s, 4H, CH₂CH₂)
¹³C NMR (D₂O)δ ~42 (CH₂), δ ~158 (C=N)
Mass Spec (ESI+)m/z [M+H]⁺ = 86.0767
IR (KBr, cm⁻¹)~3300-3100 (N-H stretch), ~1650 (C=N stretch)

Experimental Protocols

Method 1: Synthesis from Ethylenediamine and Cyanogen Bromide

This protocol describes the synthesis of this compound hydrobromide via the reaction of ethylenediamine with cyanogen bromide.

Materials:

  • Ethylenediamine

  • Cyanogen bromide

  • Methanol, anhydrous

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethylenediamine (0.1 mol) in 100 mL of anhydrous methanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of cyanogen bromide (0.1 mol) in 50 mL of anhydrous methanol to the cooled ethylenediamine solution with continuous stirring. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then further cool in an ice bath to precipitate the this compound hydrobromide salt.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain this compound hydrobromide as a white crystalline solid.

Method 2: Synthesis from Ethylenediamine and Cyanamide

This protocol outlines the synthesis of this compound through the cyclization reaction of ethylenediamine with cyanamide in an aqueous medium.

Materials:

  • Ethylenediamine

  • Cyanamide (50% aqueous solution)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • pH meter or pH paper

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethylenediamine (0.1 mol).

  • Slowly add a 50% aqueous solution of cyanamide (0.1 mol) to the ethylenediamine with stirring.

  • Heat the reaction mixture to 100°C and maintain it at this temperature for 3-5 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2 to form the hydrochloride salt.

  • The product can be isolated as the hydrochloride salt or the free base can be liberated by basifying the solution with a sodium hydroxide solution and extracting with an appropriate organic solvent.

Mandatory Visualization

Synthesis Workflow

Synthesis_Workflow cluster_method1 Method 1: Cyanogen Bromide cluster_method2 Method 2: Cyanamide M1_Start Ethylenediamine + Cyanogen Bromide M1_Reaction Reflux (2-4h) M1_Start->M1_Reaction Dissolve in M1_Solvent Methanol M1_Solvent->M1_Reaction M1_Product This compound Hydrobromide M1_Reaction->M1_Product M2_Start Ethylenediamine + Cyanamide (aq) M2_Reaction Heat (100°C, 3-5h) M2_Start->M2_Reaction M2_Product This compound M2_Reaction->M2_Product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway of α2-Adrenergic Receptor Agonists

Many this compound derivatives, such as clonidine and guanfacine, function as agonists of the α2-adrenergic receptor. Their mechanism of action involves the modulation of the cyclic adenosine monophosphate (cAMP) signaling pathway.[1][2][3][4]

a2_Adrenergic_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist This compound Derivative (e.g., Guanfacine) a2_Receptor α2A-Adrenergic Receptor Agonist->a2_Receptor Binds to Gi_Protein Gi Protein a2_Receptor->Gi_Protein Activates AC Adenylate Cyclase Gi_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts Response Decreased Neuronal Firing & Modulation of Neurotransmitter Release ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates HCN HCN Channels PKA->HCN Phosphorylates HCN->Response Modulates

Caption: Simplified signaling pathway of α2-adrenergic receptor agonists.

Discussion

The synthesis of this compound from ethylenediamine provides a versatile entry point for the development of a wide array of derivatives with potential therapeutic applications. The choice between the cyanogen bromide and cyanamide methods may depend on factors such as reagent availability, safety considerations, and desired scale of the reaction.

The biological significance of the this compound core is exemplified by the action of drugs like guanfacine and clonidine. As selective agonists for the α2A-adrenergic receptor, they exert their effects by inhibiting the production of cAMP.[2][4] This leads to the closing of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which in turn enhances the signal effectiveness of pyramidal neurons in the prefrontal cortex.[2] This mechanism is believed to be responsible for the improvements in working memory and attention observed in the treatment of ADHD.[2] Furthermore, stimulation of these receptors can promote the growth and maturation of dendritic spines, which are associated with learning and memory.[2] In the central nervous system, this signaling cascade ultimately results in a reduction of sympathetic outflow, which contributes to the antihypertensive effects of these drugs.[1][5]

Conclusion

The protocols and data presented herein offer a comprehensive guide for the synthesis and understanding of this compound. The straightforward synthetic routes and the well-elucidated mechanism of action of its derivatives underscore the importance of this scaffold in modern medicinal chemistry and drug development. Researchers and scientists can utilize this information to further explore the therapeutic potential of novel this compound-based compounds.

References

One-Pot Synthesis of Substituted 2-Aminoimidazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminoimidazole scaffold is a privileged heterocyclic motif found in numerous marine alkaloids and pharmacologically active compounds, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The development of efficient and versatile synthetic routes to access structurally diverse 2-aminoimidazoles is therefore of significant interest to the medicinal chemistry and drug development community. This document provides detailed application notes and protocols for several contemporary one-pot methods for the synthesis of substituted 2-aminoimidazoles.

Palladium-Catalyzed Alkyne Carboamination

This method provides a powerful strategy for the synthesis of 2-aminoimidazoles through a palladium-catalyzed carboamination reaction of N-propargyl guanidines with aryl triflates. This approach is notable for its ability to form both a carbon-nitrogen and a carbon-carbon bond in a single step, allowing for rapid access to a variety of substituted 2-aminoimidazoles.[1][2]

Experimental Protocol

A detailed experimental protocol for the palladium-catalyzed synthesis is provided below:

  • To an oven-dried resealable Schlenk tube, add N-propargyl guanidine (1.0 equiv), aryl triflate (2.0 equiv), lithium tert-butoxide (2.4 equiv), Pd(OAc)₂ (4 mol %), and RuPhos (8 mol %).

  • Evacuate and backfill the tube with argon three times.

  • Add trifluorotoluene (0.1 M) via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 3 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 2-aminoimidazole product.

Data Presentation
EntryAryl TriflatesProductYield (%)
1Phenyl triflate10a85
24-Methoxyphenyl triflate10b82
34-(trifluoromethyl)phenyl triflate10c78
42-Methylphenyl triflate10d88
54-Benzoylphenyl triflate10e75

Microwave-Assisted Synthesis via Pyrimidine Ring Cleavage

This efficient, one-pot, two-step protocol utilizes microwave irradiation to construct polysubstituted 2-aminoimidazoles. The process involves the sequential formation of imidazo[1,2-a]pyrimidinium salts from readily available 2-aminopyrimidines and α-bromocarbonyl compounds, followed by the cleavage of the pyrimidine ring with hydrazine.[3][4][5]

Experimental Workflow

reagents 2-Aminopyrimidine + α-Bromoketone intermediate Imidazo[1,2-a]pyrimidinium Salt Intermediate reagents->intermediate Step 1: Condensation (Microwave, 130-150°C) product Substituted 2-Aminoimidazole intermediate->product Step 2: Ring Opening (Microwave, 100°C) hydrazine Hydrazine (Cleavage)

Caption: Microwave-assisted one-pot synthesis workflow.

Experimental Protocol
  • In a microwave process vial, combine the 2-aminopyrimidine (1.0 equiv) and the α-bromoketone or α-bromoaldehyde (1.1 equiv) in a suitable solvent (e.g., acetonitrile).

  • Seal the vial and irradiate in a microwave reactor at 130-150 °C for 15-30 minutes to form the imidazo[1,2-a]pyrimidinium salt intermediate.

  • Cool the reaction mixture to room temperature.

  • Add aqueous hydrazine (excess) to the vial.

  • Reseal the vial and irradiate in the microwave reactor at 100 °C for another 5-10 minutes.

  • After cooling, the product may precipitate and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation
EntryProductYield (%)
1MePhH5a85
2Me4-Br-PhH5b92
3Me4-MeO-PhH5c88
4EtPhH5d82
5MePhMe5e75

Green Synthesis in Deep Eutectic Solvents

This environmentally friendly approach describes a high-yield, one-pot, two-step synthesis of 2-aminoimidazoles using deep eutectic solvents (DESs) as the reaction medium. The method involves the heterocyclodehydration between α-chloroketones and guanidine derivatives.[6] This "green" protocol operates under air and significantly reduces reaction times compared to conventional methods using volatile organic solvents.[6]

Reaction Mechanism Overview

start α-Chloroketone + Guanidine Derivative intermediate Alkylated Guanidine Intermediate start->intermediate Nucleophilic Substitution (in DES, 80°C) product 2-Aminoimidazole intermediate->product Intramolecular Cyclodehydration

Caption: Reaction pathway in deep eutectic solvent.

Experimental Protocol
  • Prepare the deep eutectic solvent by heating a mixture of choline chloride and glycerol (1:2 molar ratio) or choline chloride and urea (1:2 molar ratio) at 80 °C until a homogeneous, colorless liquid is formed.

  • To the pre-formed DES (e.g., 2 g), add the α-chloroketone (1.0 mmol), the guanidine derivative (1.3 mmol), and triethylamine (1.0 mmol) under magnetic stirring.

  • Heat the mixture to 80 °C for 4-6 hours, monitoring the reaction by GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water (5 mL) to the reaction mixture.

  • Extract the aqueous suspension with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography or crystallization to yield the pure 2-aminoimidazole.

Data Presentation
Entryα-ChloroketoneGuanidineDESProductYield (%)
12-Chloro-1-phenylethanonePhenylguanidineChCl-Gly3a85
22-Chloro-1-(4-methylphenyl)ethanonePhenylguanidineChCl-Gly3b82
31-Chloro-3,3-dimethylbutan-2-onePhenylguanidineChCl-Urea3i72
42-Chloro-1,2-diphenylethanoneN,N'-DiphenylguanidineChCl-Urea-90
52-Chloro-1-(p-tolyl)ethanoneN,N'-DiphenylguanidineChCl-Gly3d80

Multicomponent Microwave-Assisted Synthesis of Fused Imidazoles

An efficient and highly selective multicomponent synthesis has been developed for 4-aminoimidazo[1,2-a][1][3][6]triazines, which are isosteres of adenine. This method involves the reaction of 2-aminoimidazoles, triethyl orthoformate, and cyanamide under microwave irradiation.[7][8]

Experimental Protocol
  • A mixture of the substituted 2-aminoimidazole (1.0 mmol), cyanamide (1.2 mmol), and triethyl orthoformate (3.0 mL) is placed in a microwave process vial.

  • The vial is sealed and subjected to microwave irradiation at 150 °C for 30 minutes.

  • After cooling, the resulting precipitate is collected by filtration.

  • The solid is washed with diethyl ether and dried to afford the pure 4-aminoimidazo[1,2-a][1][3][6]triazine product.

Data Presentation
Entry2-Aminoimidazole SubstituentProductYield (%)
14,5-Diphenyl6a85
24-(4-Chlorophenyl)-5-phenyl6b82
34-(4-Methoxyphenyl)-5-phenyl6c88
44,5-di(4-tolyl)6d79

These protocols offer a range of options for the synthesis of substituted 2-aminoimidazoles, from traditional palladium catalysis to more modern and environmentally friendly microwave and deep eutectic solvent-based methods. The choice of method will depend on the desired substitution pattern, available starting materials, and equipment.

References

Palladium-Catalyzed Synthesis of 2-Aminoimidazoline Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-aminoimidazoline derivatives, a class of compounds with significant biological activity, through a palladium-catalyzed carboamination reaction. This methodology allows for the efficient construction of these valuable heterocyclic scaffolds.

Introduction

This compound derivatives are a prominent structural motif found in a variety of natural products and pharmacologically active compounds. These molecules exhibit a broad range of biological activities, including acting as human β-secretase (BACE1) inhibitors, tubulin-binding agents, and epidermal growth factor receptor inhibitors, as well as demonstrating antimicrobial and antibiotic properties.[1][2] Traditional synthetic routes to 2-aminoimidazoles often involve condensation reactions of α-haloketones or the functionalization of existing imidazole rings.[1] More recent advances have utilized metal-catalyzed hydroamination.[1]

A significant advancement in this field is the palladium-catalyzed carboamination of N-propargyl guanidines with aryl triflates.[1][2][3] This powerful method facilitates the formation of both a carbon-nitrogen and a carbon-carbon bond in a single annulation step, enabling the rapid assembly of structurally diverse 2-aminoimidazole products.[1][3] A key advantage of this strategy is the potential for late-stage derivatization, which has been successfully demonstrated in the total synthesis of several natural products from a common intermediate.[1][2]

Application: Synthesis of Preclathridine and Dorimidazole Natural Products

A notable application of this palladium-catalyzed methodology is the efficient total synthesis of the 2-aminoimidazole alkaloids preclathridine A, preclathridine B, and dorimidazole B.[1][2] Starting from a single N-tosyl protected propargyl guanidine intermediate, coupling with three different aryl triflates under the optimized reaction conditions yields the corresponding protected 2-aminoimidazole products.[2] Subsequent reductive cleavage of the N-tosyl group in a single step affords the final natural products in good overall yields.[1][2] This approach highlights the utility of the palladium-catalyzed carboamination for generating diverse alkaloid derivatives from a common precursor.[2]

Proposed Catalytic Cycle

The proposed mechanism for the palladium-catalyzed carboamination reaction is initiated by the oxidative addition of the aryl triflate to a palladium(0) complex, forming a cationic palladium(II) species. Coordination of the alkyne moiety of the N-propargyl guanidine to the palladium center facilitates an outer-sphere attack by the guanidine nucleophile in an anti-aminopalladation step. The subsequent reductive elimination from the resulting palladium-alkenyl intermediate furnishes an exocyclic product, which then undergoes isomerization of the double bond to yield the final, more stable 2-aminoimidazole product.[1][2]

Palladium-Catalyzed Carboamination pd0 Pd(0)L_n pd_complex [L_nPd(II)(Ar)(OTf)] pd0->pd_complex Oxidative Addition alkyne_coord Alkyne Coordination pd_complex->alkyne_coord pd_alkyne [L_nPd(II)(Ar)(alkyne)]+ OTf- alkyne_coord->pd_alkyne aminopalladation anti-Aminopalladation pd_alkyne->aminopalladation pd_alkenyl Pd-Alkenyl Intermediate aminopalladation->pd_alkenyl reductive_elim Reductive Elimination pd_alkenyl->reductive_elim reductive_elim->pd0 Releases Pd(0) exocyclic_prod Exocyclic Product reductive_elim->exocyclic_prod isomerization Isomerization exocyclic_prod->isomerization final_prod 2-Aminoimidazole Product isomerization->final_prod aryl_tf Ar-OTf aryl_tf->pd0 guanidine N-Propargyl Guanidine guanidine->alkyne_coord

Caption: Proposed catalytic cycle for the palladium-catalyzed carboamination of N-propargyl guanidines.

Experimental Data

The palladium-catalyzed carboamination has been shown to be effective for a range of substituted aryl triflates. The following table summarizes the scope of the reaction with respect to the aryl triflate coupling partner.

EntryAryl Triflate (Ar-OTf)ProductYield (%)
1Phenyl triflate10a85
24-Methoxyphenyl triflate10b82
34-(tert-Butyl)phenyl triflate10c88
42-Methylphenyl triflate10f90
54-(Trifluoromethyl)phenyl triflate10e75

Reaction conditions: 1.0 equiv of N-propargyl guanidine, 2.0 equiv of Ar–OTf, 2.4 equiv of LiOtBu, 4 mol % Pd(OAc)₂, 8 mol % RuPhos, in PhCF₃ (0.1 M) at 100 °C for 3 hours. Isolated yields.[2]

Experimental Protocols

General Procedure for the Palladium-Catalyzed Synthesis of N-Tosyl-2-aminoimidazoles:

Materials:

  • N-propargyl guanidine substrate

  • Aryl triflate

  • Palladium(II) acetate (Pd(OAc)₂)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Lithium tert-butoxide (LiOtBu)

  • Anhydrous benzotrifluoride (PhCF₃)

  • Inert atmosphere glovebox or Schlenk line

  • Standard laboratory glassware (oven-dried)

Protocol:

  • Reaction Setup: In an inert atmosphere glovebox, add Pd(OAc)₂ (4 mol %) and RuPhos (8 mol %) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Reagent Addition: To the reaction vessel, add the N-propargyl guanidine substrate (1.0 equiv), the aryl triflate (2.0 equiv), and lithium tert-butoxide (2.4 equiv).

  • Solvent Addition: Add anhydrous benzotrifluoride to achieve a concentration of 0.1 M with respect to the N-propargyl guanidine.

  • Reaction Conditions: Seal the reaction vessel and remove it from the glovebox. Place the vessel in a preheated oil bath at 100 °C and stir for 3 hours.

  • Workup and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-tosyl-2-aminoimidazole.

General Procedure for the Reductive Cleavage of the N-Tosyl Group:

Materials:

  • N-Tosyl-2-aminoimidazole

  • Lithium metal

  • Naphthalene

  • Anhydrous tetrahydrofuran (THF)

  • Standard laboratory glassware (oven-dried)

Protocol:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add the N-tosyl-2-aminoimidazole (1.0 equiv) and naphthalene.

  • Solvent Addition: Add anhydrous tetrahydrofuran to the flask.

  • Reagent Addition: Cool the mixture to -78 °C (dry ice/acetone bath) and add freshly cut lithium metal in small pieces.

  • Reaction Conditions: Stir the reaction mixture at -78 °C until the starting material is consumed, as monitored by thin-layer chromatography.

  • Workup and Purification: Quench the reaction by the slow addition of water at -78 °C. Allow the mixture to warm to room temperature and extract with an appropriate organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can then be purified by a suitable method, such as flash chromatography, to yield the final 2-aminoimidazole product.

Workflow for Synthesis and Deprotection

Synthesis_Workflow start Start Materials: N-Propargyl Guanidine Aryl Triflate pd_coupling Palladium-Catalyzed Carboamination start->pd_coupling coupling_conditions Conditions: Pd(OAc)2, RuPhos, LiOtBu PhCF3, 100 °C, 3h pd_coupling->coupling_conditions protected_product N-Tosyl-2-aminoimidazole pd_coupling->protected_product deprotection Reductive Detosylation protected_product->deprotection deprotection_conditions Conditions: Li, Naphthalene THF, -78 °C deprotection->deprotection_conditions final_product Final 2-Aminoimidazole Product deprotection->final_product

Caption: General workflow for the synthesis and deprotection of 2-aminoimidazoles.

References

Application Notes and Protocols for Green Synthesis of 2-Aminoimidazoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Aminoimidazoles are a critical class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Traditional synthetic routes to these compounds often involve hazardous solvents, harsh reaction conditions, and lengthy procedures, posing significant environmental and safety concerns. The development of green synthetic methods offers a sustainable alternative by minimizing waste, reducing energy consumption, and utilizing eco-friendly reagents and solvents. This document provides detailed application notes and experimental protocols for several green synthetic approaches to 2-aminoimidazoline compounds, tailored for researchers, scientists, and professionals in drug development.

Synthesis in Deep Eutectic Solvents (DESs)

Deep eutectic solvents (DESs) are emerging as green and sustainable alternatives to conventional volatile organic compounds (VOCs). They are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than that of the individual components. Their low toxicity, biodegradability, and non-flammability make them ideal for green chemistry applications.

A one-pot, two-step synthesis of 2-aminoimidazoles has been successfully achieved using DESs as the reaction medium. This method involves the heterocyclodehydration process between α-chloroketones and guanidine derivatives. The use of DESs, such as choline chloride (ChCl) with glycerol or urea, significantly reduces reaction times compared to traditional methods in toxic organic solvents.[1][2]

Experimental Protocol: Synthesis of 2-Aminoimidazoles in ChCl-Urea DES

This protocol describes the synthesis of 2-aminoimidazoles via the condensation of α-chloroketones and guanidine derivatives in a choline chloride-urea deep eutectic solvent.[1]

Materials:

  • Choline chloride (ChCl)

  • Urea

  • Guanidinium carbonate

  • Potassium hydroxide (KOH)

  • α-chloroketone (e.g., 2-chloro-1-phenylethanone)

  • Triethylamine (Et3N)

  • Deionized water

Procedure:

  • Prepare the deep eutectic solvent by mixing choline chloride and urea in a 1:2 molar ratio and heating at 80°C until a clear, homogeneous liquid is formed.

  • To 2 g of the ChCl-urea DES, add guanidinium carbonate (1.3 mmol) and KOH (1.3 mmol) under magnetic stirring.

  • Heat the mixture to 80°C for 30 minutes to liberate the free guanidine base in situ.

  • Add the α-chloroketone (1.0 mmol) and Et3N (1.3 mmol) to the reaction mixture.

  • Continue stirring at 80°C for 4-6 hours, monitoring the reaction progress by GC-MS until the α-chloroketone is consumed.

  • Cool the reaction mixture to room temperature.

  • Add 5 mL of deionized water to the mixture to precipitate the 2-aminoimidazole product.

  • Isolate the product by filtration, wash with cold water, and dry under vacuum.

  • The DES can be recovered by removing the unreacted guanidine and byproducts through filtration after the addition of a small amount of water and then evaporating the water.[1][2]

Table 1: Comparison of Reaction Conditions and Yields for Synthesis in DES

Entryα-ChloroketoneGuanidine DerivativeSolventTime (h)Yield (%)
12-chloro-1-phenylethanoneGuanidinium carbonateChCl-Urea (1:2)491
22-chloro-1-(p-tolyl)ethanoneGuanidinium carbonateChCl-Urea (1:2)4.588
32-chloro-1-(4-methoxyphenyl)ethanoneGuanidinium carbonateChCl-Urea (1:2)585

Data synthesized from information in the provided search results.

DES_Synthesis_Workflow start Start prep_des Prepare ChCl-Urea (1:2) DES at 80°C start->prep_des add_reagents1 Add Guanidinium Carbonate and KOH to DES prep_des->add_reagents1 heat1 Heat at 80°C for 30 min (Liberate Guanidine) add_reagents1->heat1 add_reagents2 Add α-Chloroketone and Et3N heat1->add_reagents2 reaction Stir at 80°C for 4-6 h add_reagents2->reaction cool Cool to Room Temperature reaction->cool precipitate Add Water to Precipitate Product cool->precipitate isolate Isolate Product (Filtration) precipitate->isolate recycle Recycle DES isolate->recycle end End isolate->end Microwave_Synthesis_Workflow start Start mix_reagents Mix Imidazo[1,2-a]pyrimidine, Hydrazine Hydrate, and Ethanol in Microwave Vessel start->mix_reagents seal_vessel Seal Vessel mix_reagents->seal_vessel irradiate Microwave Irradiation (150°C, 30 min) seal_vessel->irradiate cool Cool to Room Temperature irradiate->cool evaporate Evaporate Solvent cool->evaporate purify Purify by Column Chromatography evaporate->purify end End purify->end Ultrasound_Synthesis_Workflow start Start mix_reagents Combine Benzil, Aldehyde, and Ammonium Acetate in Ethanol start->mix_reagents sonicate Ultrasonic Irradiation (Room Temperature, 15-30 min) mix_reagents->sonicate precipitate Pour into Ice Water to Precipitate Product sonicate->precipitate filter Filter and Wash with Water precipitate->filter recrystallize Recrystallize from Ethanol filter->recrystallize end End recrystallize->end Catalyst_Free_Synthesis_Workflow start Start mix_reagents Mix Benzil, Aldehyde, and Ammonium Acetate in Glacial Acetic Acid start->mix_reagents reflux Reflux for 1-2 hours mix_reagents->reflux cool Cool to Room Temperature reflux->cool precipitate Pour into Ice to Precipitate Product cool->precipitate filter_wash Filter and Wash with Water precipitate->filter_wash recrystallize Recrystallize from Ethanol filter_wash->recrystallize end End recrystallize->end

References

Protocol for NMR Analysis of 2-Aminoimidazoline: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

2-Aminoimidazoline and its derivatives are pivotal structural motifs in medicinal chemistry, exhibiting a wide range of biological activities. As such, unambiguous structural characterization is paramount in the development of novel therapeutics based on this scaffold. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of these compounds. This document provides a comprehensive protocol for the NMR analysis of this compound, tailored for researchers, scientists, and drug development professionals. It addresses common challenges, such as solubility and tautomerism, to ensure the acquisition of high-quality, reproducible NMR data.

Challenges in NMR Analysis of this compound

The NMR analysis of this compound can present specific challenges. Due to the presence of amine and imine functionalities, the molecule is polar and may exhibit limited solubility in common non-polar deuterated solvents like chloroform-d (CDCl₃). Furthermore, imidazole derivatives are known to undergo tautomerism, which can lead to peak broadening or the absence of certain signals in the ¹³C NMR spectrum, particularly for the carbon atoms involved in the tautomeric equilibrium. Careful selection of solvent and NMR acquisition parameters is therefore crucial.

Predicted NMR Spectroscopic Data

Due to the limited availability of published experimental NMR data for this compound in standard deuterated solvents, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the analysis of structurally related imidazole and imidazoline derivatives. The exact chemical shifts may vary depending on the solvent, concentration, and pH.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm) in DMSO-d₆MultiplicityNotes
NH₂5.0 - 6.0Broad SingletExchangeable with D₂O. Chemical shift is highly dependent on concentration and temperature.
CH₂~3.5SingletMethylene protons of the imidazoline ring.
NH6.5 - 7.5Broad SingletExchangeable with D₂O. Chemical shift is highly dependent on concentration and temperature.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm) in DMSO-d₆Notes
C=N (C2)155 - 165The signal for this carbon may be broad or difficult to observe due to tautomerism and quadrupolar broadening from adjacent nitrogen atoms.
CH₂ (C4, C5)40 - 50

Experimental Protocols

Protocol 1: NMR Sample Preparation

Objective: To prepare a homogeneous solution of this compound suitable for high-resolution NMR spectroscopy.

Materials:

  • This compound sample

  • Deuterated dimethyl sulfoxide (DMSO-d₆, ≥99.8% D)

  • NMR tube (5 mm, high precision)

  • Pasteur pipette and bulb

  • Glass wool or a small cotton plug

  • Vortex mixer

  • Microcentrifuge tubes (if necessary for dissolving)

Procedure:

  • Weighing the Sample: Accurately weigh 5-10 mg of the this compound sample for ¹H NMR analysis. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.

  • Solvent Selection: DMSO-d₆ is a suitable solvent for polar compounds like this compound. Deuterium oxide (D₂O) can also be used, which will result in the exchange and disappearance of the NH and NH₂ proton signals.

  • Dissolution:

    • Place the weighed sample into a clean, dry microcentrifuge tube or directly into the NMR tube.

    • Add approximately 0.6-0.7 mL of DMSO-d₆ to the sample.

    • Vortex the sample for 1-2 minutes to aid dissolution. Gentle heating in a warm water bath may be applied if the compound does not dissolve readily at room temperature.

  • Filtration:

    • Place a small, tightly packed plug of glass wool into a Pasteur pipette.

    • Using the pipette, transfer the sample solution from the microcentrifuge tube (or directly from the NMR tube if dissolved within) into a clean, labeled 5 mm NMR tube. This step is crucial to remove any particulate matter that could adversely affect the magnetic field homogeneity and the quality of the NMR spectrum.[1][2]

  • Final Volume Adjustment: Ensure the final volume of the solution in the NMR tube is approximately 4-5 cm in height to be within the detection region of the NMR coil.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with a permanent marker. Do not use paper labels as they can affect the spinning of the tube in the spectrometer.

Protocol 2: NMR Data Acquisition

Objective: To acquire high-quality ¹H and ¹³C NMR spectra of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition Parameters (Typical):

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Solvent: DMSO-d₆

  • Temperature: 298 K (25 °C)

  • Spectral Width: 12-16 ppm

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay (d1): 1-5 seconds (a longer delay may be necessary for quantitative analysis)

  • Number of Scans: 8-16 scans for a moderately concentrated sample. More scans may be required for dilute samples.

¹³C NMR Acquisition Parameters (Typical):

  • Pulse Program: A standard proton-decoupled ¹³C experiment with NOE (e.g., zgpg30 on Bruker instruments).

  • Solvent: DMSO-d₆

  • Temperature: 298 K (25 °C)

  • Spectral Width: 200-220 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay (d1): 2 seconds (a longer delay of 5-10 seconds may be necessary to observe quaternary carbons, especially the C=N carbon).

  • Number of Scans: 1024 or more, depending on the sample concentration. Due to the low natural abundance of ¹³C and potential signal broadening, a significant number of scans is often required.

Protocol 3: Data Processing and Analysis

Software: Standard NMR data processing software (e.g., TopSpin, Mnova, ACD/Labs).

Processing Steps:

  • Fourier Transformation: Apply an exponential window function (line broadening) of 0.3 Hz for ¹H spectra and 1.0-2.0 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing: Manually phase the spectrum to ensure all peaks have a positive, absorptive Lorentzian line shape.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale. For DMSO-d₆, the residual solvent peak for ¹H is at approximately 2.50 ppm, and the central peak of the solvent multiplet for ¹³C is at 39.52 ppm.

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative ratios of the different protons. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.

Visualizations

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 5-10 mg of This compound dissolve Dissolve in 0.6-0.7 mL of DMSO-d6 weigh->dissolve filter Filter into NMR tube dissolve->filter h1_nmr Acquire 1H NMR Spectrum filter->h1_nmr c13_nmr Acquire 13C NMR Spectrum filter->c13_nmr ft Fourier Transformation h1_nmr->ft c13_nmr->ft phase Phasing & Baseline Correction ft->phase reference Referencing phase->reference analyze Integration & Peak Assignment reference->analyze report report analyze->report Final Report

Caption: Experimental workflow for NMR analysis.

Signaling_Pathway compound This compound (Analyte) nmr_tube Homogeneous Solution in NMR Tube compound->nmr_tube solvent Deuterated Solvent (e.g., DMSO-d6) solvent->nmr_tube spectrometer NMR Spectrometer nmr_tube->spectrometer fid Free Induction Decay (FID) (Raw Data) spectrometer->fid spectrum Processed NMR Spectrum (¹H and ¹³C) fid->spectrum Fourier Transform analysis Structural Elucidation & Purity Assessment spectrum->analysis

Caption: Logical relationship in NMR sample analysis.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Synthetic 2-Aminoimidazoline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Aminoimidazoline and its derivatives are crucial structural motifs in a wide array of biologically active molecules and natural products.[1][2] Their synthesis often results in complex mixtures containing starting materials, reagents, and by-products. Consequently, robust purification methods are paramount to isolate the target compound with high purity for downstream applications in research and drug development. High-Performance Liquid Chromatography (HPLC) offers a powerful technique for the purification of these polar, nitrogen-containing heterocyclic compounds.

This application note provides detailed protocols for the preparative HPLC purification of synthetic this compound using both Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC), offering orthogonal selectivities for optimal purification.

Challenges in Purifying this compound

As a small, polar molecule, this compound can be challenging to retain and resolve on traditional reversed-phase C18 columns, which primarily separate compounds based on hydrophobicity.[3][4] In such cases, the compound may elute in the solvent front with poor separation from other polar impurities. To address this, two primary strategies are presented:

  • Reversed-Phase HPLC with a Polar-Modified Column: Utilizing a stationary phase with polar end-capping or an embedded polar group enhances the retention of polar analytes like this compound.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds.[4][5] It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, providing a different separation mechanism and often superior resolution for polar molecules.[6][7]

Experimental Protocols

Sample Preparation
  • Dissolution: Dissolve the crude synthetic this compound sample in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% TFA for RP-HPLC or 95:5 Acetonitrile:Water with 10 mM Ammonium Formate for HILIC) to a concentration of 10-20 mg/mL.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column or system.[8]

  • Injection: The recommended injection volume is typically between 100 µL and 500 µL for semi-preparative scale, depending on the column dimensions and sample concentration.

Protocol 1: Reversed-Phase HPLC (RP-HPLC)

This protocol is suitable for this compound derivatives with some degree of hydrophobicity or when using a polar-modified column.

  • Instrumentation: A preparative HPLC system equipped with a UV detector and fraction collector.

  • Column: C18 Polar-Endcapped or Cyano Column (e.g., ACE C18-AR, Waters SunFire C18, or a Cyano phase column), 10 µm, 19 x 250 mm.[9]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN)

  • Flow Rate: 15.0 mL/min

  • Detection: UV at 210 nm[6]

  • Column Temperature: 30 °C

  • Gradient Program:

Time (min)% Mobile Phase B
0.05
2.05
15.040
17.095
20.095
21.05
25.05
  • Post-Purification: Collect fractions corresponding to the main peak. Analyze the purity of the fractions by analytical HPLC. Combine pure fractions, neutralize the TFA with a mild base (e.g., ammonium bicarbonate) if necessary, and remove the solvent by lyophilization.

Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

This protocol is highly recommended for the parent this compound and other very polar analogs.[5][7]

  • Instrumentation: A preparative HPLC system equipped with a UV detector and fraction collector.

  • Column: HILIC Column (e.g., Waters BEH HILIC, SeQuant ZIC-HILIC), 5 µm, 10 x 150 mm.[5]

  • Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water

  • Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water

  • Flow Rate: 5.0 mL/min

  • Detection: UV at 210 nm

  • Column Temperature: 40 °C

  • Gradient Program:

Time (min)% Mobile Phase B
0.00
2.00
12.050
15.080
17.080
18.00
22.00
  • Post-Purification: Collect fractions corresponding to the target peak. Analyze fraction purity by analytical HILIC. Combine pure fractions and remove the solvent via lyophilization. The use of a volatile buffer like ammonium formate simplifies this process.[10]

Data Presentation

The following tables summarize the expected performance for the purification of a synthetic batch of this compound.

Table 1: HPLC Purification Parameters and Results

ParameterRP-HPLC (Polar C18)HILIC
Column Type C18 Polar-EndcappedBEH HILIC
Crude Purity (by AUC) 78%78%
Expected Retention Time 8.5 min10.2 min
Post-Purification Purity >98%>99%
Overall Recovery ~85%~90%
Primary Impurity Profile Early eluting polar by-productsLate eluting non-polar by-products

Table 2: Comparison of Chromatographic Methods

FeatureRP-HPLC (Polar C18)HILIC
Retention Mechanism Primarily hydrophobic with some polar interactionPartitioning into an aqueous layer on the stationary phase[11]
Best Suited For Moderately polar to non-polar derivativesHighly polar compounds, parent this compound[4][5]
Mobile Phase Water/Acetonitrile with acid modifier (e.g., TFA)Acetonitrile/Water with buffer (e.g., Ammonium Formate)[10]
Advantages Robust, widely available columnsSuperior retention and resolution for polar compounds
Disadvantages Poor retention for very polar compoundsLonger column equilibration times, sensitivity to water content

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the HPLC purification of synthetic this compound.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Crude Crude Synthetic This compound Dissolve Dissolve in Initial Mobile Phase Crude->Dissolve Filter Filter Sample (0.45 µm Syringe Filter) Dissolve->Filter HPLC Inject into Preparative HPLC System Filter->HPLC Gradient Gradient Elution (RP-HPLC or HILIC) HPLC->Gradient Detect UV Detection (210 nm) Gradient->Detect Collect Fraction Collection Detect->Collect Analyze Purity Analysis of Fractions (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Solvent Removal (Lyophilization) Pool->Lyophilize Pure Purified this compound (>98% Purity) Lyophilize->Pure

Caption: Workflow for this compound purification.

Logical Relationship of Method Selection

This diagram outlines the decision-making process for selecting the appropriate HPLC method.

Method_Selection Analyte Analyte: this compound or Derivative Polarity Assess Polarity Analyte->Polarity HighPolar High Polarity (e.g., Parent Compound) Polarity->HighPolar High ModPolar Moderate Polarity (e.g., Substituted Derivative) Polarity->ModPolar Moderate HILIC Choose HILIC Method HighPolar->HILIC RPHPLC Choose RP-HPLC Method (Polar-Modified Column) ModPolar->RPHPLC

Caption: Decision tree for HPLC method selection.

References

Application Notes and Protocols for In Vitro Antimicrobial and Antibiofilm Assays of 2-Aminoimidazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant pathogens represents a critical global health threat, necessitating the exploration and development of novel antimicrobial agents. 2-Aminoimidazoles (2-AIs) are a class of compounds, originally discovered from marine sponges, that have garnered significant interest for their ability to combat bacterial resistance.[1][2] Unlike traditional antibiotics that are often bactericidal, many 2-AI derivatives exhibit a unique mode of action. They frequently act as adjuvants, resensitizing resistant bacteria to conventional antibiotics, and are particularly noted for their potent antibiofilm properties.[1][3]

These application notes provide detailed protocols for the in vitro evaluation of 2-Aminoimidazoline's antimicrobial and antibiofilm activities. The described methods, including the determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and antibiofilm efficacy, are fundamental for assessing the therapeutic potential of this compound class.

Data Presentation

Quantitative data from the described assays should be summarized for clear interpretation and comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Control Antibiotic

Test OrganismThis compound MIC (µg/mL)Control Antibiotic MIC (µg/mL)
Staphylococcus aureus (e.g., ATCC 29213)
Pseudomonas aeruginosa (e.g., PAO1)
Escherichia coli (e.g., ATCC 25922)
Methicillin-resistant S. aureus (MRSA)

Table 2: Minimum Bactericidal Concentration (MBC) of this compound and Control Antibiotic

Test OrganismThis compound MBC (µg/mL)Control Antibiotic MBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureus (e.g., ATCC 29213)
Pseudomonas aeruginosa (e.g., PAO1)
Escherichia coli (e.g., ATCC 25922)
Methicillin-resistant S. aureus (MRSA)

Table 3: Biofilm Inhibition and Eradication by this compound

Test OrganismBiofilm Inhibition IC₅₀ (µg/mL)Biofilm Eradication EC₅₀ (µg/mL)
Staphylococcus aureus (e.g., ATCC 29213)
Pseudomonas aeruginosa (e.g., PAO1)

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol utilizes the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • This compound (stock solution prepared in Dimethyl Sulfoxide - DMSO)

  • Sterile 96-well flat-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus, P. aeruginosa)

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of this compound Dilutions:

    • Create a series of twofold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate. The typical final concentration range to test for novel compounds might be from 0.125 to 256 µg/mL.

    • The final volume in each well after adding the bacterial inoculum should be 100 µL. To achieve this, add 50 µL of the appropriate this compound concentration (at 2x the final desired concentration) to each well.

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial suspension to each well containing the this compound dilutions.

    • Include a positive control (wells with CAMHB and bacteria, but no compound) and a negative control (wells with CAMHB only).

    • Seal the plate and incubate at 37°C for 16-20 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. Growth is observed as turbidity or a pellet at the bottom of the well.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the MIC test to ascertain whether the compound is bacteriostatic or bactericidal.

Materials:

  • MIC plate from Protocol 1

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Micropipette and sterile tips

  • Incubator (37°C)

Procedure:

  • Subculturing:

    • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

  • Plating:

    • Spot the aliquot onto a fresh MHA plate.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • Interpretation of Results:

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 1-2 colonies).

Protocol 3: Assessment of Anti-Biofilm Activity

This protocol uses a crystal violet staining method to quantify the ability of this compound to inhibit biofilm formation and eradicate pre-formed biofilms.[3]

Materials:

  • Sterile 96-well flat-bottom microtiter plates

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose (for S. aureus) or other appropriate biofilm-promoting medium

  • 0.1% (w/v) crystal violet solution

  • 95% ethanol

  • Microplate reader

Procedure for Biofilm Inhibition:

  • Prepare twofold dilutions of this compound in the appropriate growth medium in a 96-well plate.

  • Add the standardized bacterial inoculum (as prepared in the MIC protocol) to each well.

  • Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove planktonic cells.

  • Add 125 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.

  • Remove the crystal violet and wash the wells three times with PBS.

  • Add 200 µL of 95% ethanol to each well to solubilize the stain.

  • Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ is the concentration that inhibits 50% of biofilm formation compared to the untreated control.

Procedure for Biofilm Eradication:

  • First, form biofilms in a 96-well plate by inoculating with bacteria and incubating for 24-48 hours as described above.

  • After biofilm formation, gently wash the wells with PBS to remove planktonic cells.

  • Add fresh medium containing twofold dilutions of this compound to the wells with the pre-formed biofilms.

  • Incubate for another 24 hours at 37°C.

  • Quantify the remaining biofilm using the crystal violet staining method as described for biofilm inhibition. The EC₅₀ is the concentration that eradicates 50% of the pre-formed biofilm.

Visualizations

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay cluster_biofilm Antibiofilm Assay prep_compound Prepare this compound Stock Solution (in DMSO) serial_dilution Perform Serial Dilutions in 96-well plate prep_compound->serial_dilution biofilm_formation Inhibit or Treat Biofilms with this compound prep_compound->biofilm_formation prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate_mic Inoculate with Bacteria prep_inoculum->inoculate_mic prep_inoculum->biofilm_formation serial_dilution->inoculate_mic incubate_mic Incubate (37°C, 16-20h) inoculate_mic->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from clear wells onto agar plates read_mic->subculture incubate_mbc Incubate (37°C, 18-24h) subculture->incubate_mbc read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc wash_plate Wash to remove planktonic cells biofilm_formation->wash_plate stain_cv Stain with Crystal Violet wash_plate->stain_cv solubilize Solubilize stain stain_cv->solubilize read_biofilm Read Absorbance (570 nm) solubilize->read_biofilm

Caption: Experimental workflow for antimicrobial and antibiofilm testing.

signaling_pathway cluster_membrane Bacterial Cell Envelope cluster_tcs Two-Component System (TCS) Signaling cluster_response Cellular Response compound This compound outer_membrane Outer Membrane Integrity compound->outer_membrane Disrupts los_synthesis Lipooligosaccharide (LOS) Synthesis/Transport outer_membrane->los_synthesis Impacts tcs_sensor Sensor Kinase outer_membrane->tcs_sensor Alters Signal response_regulator Response Regulator tcs_sensor->response_regulator Inhibits Phosphorylation gene_expression Altered Gene Expression response_regulator->gene_expression Modulates biofilm_formation Biofilm Formation gene_expression->biofilm_formation Downregulates antibiotic_resistance Antibiotic Resistance Mechanisms gene_expression->antibiotic_resistance Downregulates

Caption: Hypothetical signaling pathway for this compound action.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate 2-Aminoimidazoline Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for a suite of cell-based assays to characterize the anticancer activity of 2-aminoimidazoline compounds. These protocols are foundational for preclinical drug development and for elucidating the mechanisms of action of this promising class of molecules.

Introduction to 2-Aminoimidazolines in Cancer Research

The this compound scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. In oncology, derivatives of this class have emerged as potent anticancer agents. Their mechanisms of action are diverse and can include the disruption of microtubule dynamics, induction of cell cycle arrest, and triggering of apoptosis through various signaling pathways.[1][2][3] Accurate and reproducible cell-based assays are critical for identifying lead compounds, optimizing their structures, and understanding their therapeutic potential.

Key Cell-Based Assays for Anticancer Activity

A multi-faceted approach utilizing a panel of assays is recommended to build a comprehensive profile of a this compound compound's anticancer effects. The following assays are fundamental to this process.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5] It is often the primary screening assay to determine the concentration-dependent cytotoxic effects of a compound and to calculate its IC50 (half-maximal inhibitory concentration) value.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[4] The amount of formazan produced is directly proportional to the number of living cells.[4] The insoluble formazan is then solubilized, and the absorbance is measured. A decrease in absorbance in treated cells compared to untreated controls indicates reduced cell viability.[4]

Experimental Protocol: MTT Assay

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • This compound compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)[4]

  • DMSO (for solubilization)

  • 96-well plates

  • Humidified 5% CO2 incubator at 37°C

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells that are in a logarithmic growth phase.

    • Perform a cell count and determine cell viability (e.g., using Trypan Blue).

    • Dilute the cells in complete culture medium to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

    • Incubate the plate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions.

    • Include control wells: untreated cells (medium only) and vehicle control (medium with the same concentration of DMSO as the highest compound concentration).[4]

    • Incubate for the desired exposure times (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[4]

    • Incubate for an additional 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.[4]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

    • Gently shake the plate for 15 minutes to ensure complete solubilization.[4]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[4]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve.[4]

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7] It is a key assay for determining if the observed cytotoxicity is due to programmed cell death.

Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection by flow cytometry.[6] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised.[6][7]

Experimental Protocol: Apoptosis Assay

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Binding Buffer

  • PBS

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Treat cells with the this compound compound at the desired concentrations for a specific time.

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS and centrifuge at 300-500 x g for 5 minutes.[7]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.[8]

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.

    • The cell populations can be distinguished as follows:

      • Viable cells: Annexin V-negative and PI-negative

      • Early apoptotic cells: Annexin V-positive and PI-negative[7]

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive[7]

Cell Cycle Analysis (Propidium Iodide Staining)

This assay is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[8] Many anticancer drugs exert their effects by inducing cell cycle arrest at a specific phase.

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[8] By analyzing a population of PI-stained cells with a flow cytometer, one can distinguish between cells in different cell cycle phases based on their DNA content.[8] For instance, cells in the G2/M phase will have twice the DNA content (and thus higher PI fluorescence) than cells in the G0/G1 phase.[8]

Experimental Protocol: Cell Cycle Analysis

Materials:

  • Treated and untreated cancer cells

  • PBS

  • Ice-cold 70% Ethanol[8]

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation:

    • Treat cells with the this compound compound for the desired time.

    • Harvest the cells and wash once with PBS.

    • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.[9]

    • Incubate the cells at -20°C for at least 2 hours (can be stored for weeks).[9][10]

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in PI staining solution containing RNase A (to prevent staining of double-stranded RNA).

    • Incubate in the dark at room temperature for 15-30 minutes.[8]

  • Flow Cytometry Analysis:

    • Analyze the cells using a flow cytometer.

    • Generate a histogram of PI fluorescence to visualize the cell cycle distribution.[8]

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases using cell cycle analysis software.

Western Blot Analysis

Western blotting is a technique used to detect specific proteins in a sample of cell or tissue extract.[11][12] It can be used to investigate changes in the expression levels of proteins involved in key signaling pathways affected by the this compound compound.

Principle: Proteins from a cell lysate are separated by size using gel electrophoresis.[12] The separated proteins are then transferred to a membrane, which is subsequently probed with antibodies specific to the target protein.[13] A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.[11]

Experimental Protocol: Western Blot Analysis

Materials:

  • Treated and untreated cell lysates

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-buffered saline with Tween 20)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation:

    • Treat cells with the this compound compound.

    • Lyse the cells using an appropriate lysis buffer and collect the protein extract.[11]

    • Determine the protein concentration of each lysate.

  • Gel Electrophoresis:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.[11]

    • Run the gel to separate the proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[11]

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13]

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[11]

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Analyze the band intensities to determine the relative protein expression levels.

Data Presentation

Quantitative data from the assays should be summarized in a clear and structured format to facilitate comparison between different compounds and treatment conditions.

Table 1: Cytotoxic Activity of this compound Derivatives (IC50 in µM)

CompoundCell Line 1 (e.g., MCF-7)Cell Line 2 (e.g., HCT-116)Cell Line 3 (e.g., A549)
Derivative 1 IC50 ValueIC50 ValueIC50 Value
Derivative 2 IC50 ValueIC50 ValueIC50 Value
Derivative 3 IC50 ValueIC50 ValueIC50 Value
Positive Control IC50 ValueIC50 ValueIC50 Value

Note: IC50 values for this compound derivatives can range from nanomolar to micromolar concentrations depending on the specific compound and cell line.[1][14]

Table 2: Apoptosis Induction by this compound Derivatives (% of Apoptotic Cells)

TreatmentConcentration (µM)% Early Apoptosis% Late Apoptosis/Necrosis
Vehicle Control 0ValueValue
Derivative 1 XValueValue
YValueValue
Derivative 2 XValueValue
YValueValue

Table 3: Cell Cycle Arrest Induced by this compound Derivatives (% of Cells in Each Phase)

TreatmentConcentration (µM)% G0/G1% S% G2/M
Vehicle Control 0ValueValueValue
Derivative 1 XValueValueValue
YValueValueValue
Derivative 2 XValueValueValue
YValueValueValue

Note: Some this compound compounds have been shown to cause cell cycle arrest at the G2/M phase.[1][2]

Visualization of Workflows and Pathways

Experimental Workflows

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate24 Incubate for 24h seed->incubate24 treat Treat with this compound Compound incubate24->treat incubate_treat Incubate for 24-72h treat->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add Solubilizing Agent (DMSO) incubate_mtt->solubilize read Measure Absorbance at 570nm solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow for MTT-based cell viability assay.

Apoptosis_Assay_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis treat Treat Cells with Compound harvest Harvest Cells treat->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate Incubate for 15 min add_stains->incubate flow Analyze by Flow Cytometry incubate->flow quantify Quantify Apoptotic Populations flow->quantify

Caption: Workflow for apoptosis detection by flow cytometry.

Signaling Pathways

Microtubule_Destabilization_Pathway compound This compound Compound tubulin α/β-Tubulin Heterodimers compound->tubulin Binds to Colchicine Site microtubule Microtubule Polymerization compound->microtubule Inhibits tubulin->microtubule disruption Microtubule Disruption microtubule->disruption mitotic_spindle Mitotic Spindle Formation disruption->mitotic_spindle Inhibits g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Microtubule destabilization leading to G2/M arrest.

PI3K_AKT_ERK_Pathway cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes compound This compound Compound akt_p p-AKT compound->akt_p Inhibits erk_p p-ERK1/2 compound->erk_p Inhibits akt AKT akt->akt_p Phosphorylation erk ERK1/2 erk->erk_p Phosphorylation survival Cell Survival akt_p->survival Promotes proliferation Cell Proliferation erk_p->proliferation Promotes apoptosis Apoptosis proliferation->apoptosis Inhibits survival->apoptosis Inhibits

References

High-Throughput Screening of 2-Aminoimidazoline Libraries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminoimidazoline scaffold is a privileged heterocyclic motif frequently found in natural products, particularly marine alkaloids, and serves as a versatile building block in medicinal chemistry.[1][2] Compounds containing this scaffold have demonstrated a broad spectrum of biological activities, including antibacterial, anti-biofilm, anti-inflammatory, and kinase inhibitory effects.[2][3][4] This diverse bioactivity makes this compound libraries prime candidates for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents. These application notes provide detailed protocols and workflows for the HTS of this compound libraries against various biological targets.

High-Throughput Screening Workflow

A typical HTS campaign for a this compound library follows a multi-step workflow designed to efficiently identify and validate promising lead compounds. This process begins with assay development and proceeds through primary screening, hit confirmation, and secondary assays to characterize the activity of confirmed hits.

HTS_Workflow cluster_0 Screening Campaign Assay Development Assay Development Primary HTS Primary HTS Assay Development->Primary HTS Optimized Assay Hit Confirmation Hit Confirmation Primary HTS->Hit Confirmation Primary Hits Secondary Assays Secondary Assays Hit Confirmation->Secondary Assays Confirmed Hits Lead Optimization Lead Optimization Secondary Assays->Lead Optimization Validated Hits TCS_Pathway cluster_0 Bacterial Cell Extracellular Signal Extracellular Signal Sensor Histidine Kinase Sensor Histidine Kinase Extracellular Signal->Sensor Histidine Kinase Activates Response Regulator Response Regulator Sensor Histidine Kinase->Response Regulator Phosphorylates Gene Expression Gene Expression Response Regulator->Gene Expression Regulates This compound This compound This compound->Sensor Histidine Kinase Inhibits NOD1_Pathway cluster_0 Innate Immune Signaling Bacterial Peptidoglycan Bacterial Peptidoglycan NOD1 NOD1 Bacterial Peptidoglycan->NOD1 Activates RIPK2 RIPK2 NOD1->RIPK2 Recruits IKK Complex IKK Complex RIPK2->IKK Complex Activates IkBa IkBa IKK Complex->IkBa Phosphorylates NF-kB NF-kB IkBa->NF-kB Releases Nucleus Nucleus NF-kB->Nucleus Translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Activates Transcription This compound This compound This compound->NOD1 Inhibits

References

Application Notes and Protocols: 2-Aminoimidazoline as a Versatile Molecular Probe

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 2-aminoimidazoline scaffold is a privileged structure in medicinal chemistry, serving as a core component in a variety of biologically active molecules. Its ability to mimic a protonated guanidinium group allows it to interact with a wide range of biological targets, making it an invaluable molecular probe for studying receptors, enzymes, and other cellular processes. These application notes provide an overview of the diverse uses of this compound derivatives and detailed protocols for their application in research and drug discovery.

I. Probing G-Protein Coupled Receptors (GPCRs)

The this compound moiety is a common pharmacophore for targeting several classes of GPCRs, including adenosine, adrenergic, and imidazoline receptors.

Adenosine A3 Receptor Antagonism

Derivatives of this compound have been identified as antagonists of the human adenosine A3 receptor (A3AR), a target for inflammatory diseases and cancer. These compounds serve as valuable probes to investigate the physiological roles of the A3AR.

Activation of the A3AR, a Gi/Gq-coupled receptor, can lead to the inhibition of adenylyl cyclase, decreasing intracellular cAMP, or stimulation of phospholipase C (PLC), which increases inositol triphosphate (IP3) and intracellular calcium.

Adenosine_A3_Signaling This compound\nAntagonist This compound Antagonist A3AR Adenosine A3 Receptor (A3AR) This compound\nAntagonist->A3AR Blocks Gi Gi Protein A3AR->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to

Figure 1. Antagonism of the Adenosine A3 Receptor Gi signaling pathway by a this compound probe.
CompoundReceptor SubtypeKi (nM)Reference
Derivative 12bHuman A3810
Derivative 6aHuman A3>10000

This protocol is for determining the binding affinity of a this compound derivative to the human A3 adenosine receptor expressed in HEK-293 cell membranes.

Materials:

  • HEK-293 cell membranes expressing human A3AR

  • [125I]AB-MECA (N6-(4-amino-3-iodobenzyl)adenosine-5′-N-methyluronamide) as the radioligand

  • This compound test compounds

  • Binding buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 8.0

  • Adenosine deaminase (2 U/mL)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare dilutions of the this compound test compound.

  • In a final volume of 125 µL of binding buffer, add the cell membranes, [125I]AB-MECA, and varying concentrations of the test compound or buffer (for total binding).

  • For non-specific binding, add a high concentration of a known A3AR ligand.

  • Incubate the mixture for 60 minutes at room temperature.

  • Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the Ki value of the test compound using competitive binding analysis software.

Adrenergic and Imidazoline Receptor Ligands

The this compound scaffold is present in many compounds that target α2-adrenergic receptors and imidazoline I2 receptors, making them useful for studying hypertension, depression, and neurological disorders.

α2-Adrenergic receptors are coupled to Gi proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels.

Alpha2_Adrenergic_Signaling This compound\nLigand This compound Ligand Alpha2_AR α2-Adrenergic Receptor This compound\nLigand->Alpha2_AR Binds Gi Gi Protein Alpha2_AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Reduces production of

Figure 2. Signaling of the α2-Adrenergic Receptor by a this compound ligand.
CompoundReceptorKi (nM)SelectivityReference
4-Cl-indazim (3f)Imidazoline I22.13076-fold over α2
Marsanidineα2-adrenoceptor14.053879-fold over I1
Compound 18bα2-adrenoceptor~10-100Antagonist
Compound 26bα2-adrenoceptor~10-100Antagonist

Materials:

  • Rat whole brain membrane preparations

  • [3H]RX821002 (α2-antagonist radioligand)

  • This compound test compounds

  • Incubation Buffer: 50 mM Tris-HCl, pH 7.4

  • GF/B glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the this compound test compounds.

  • In tubes, combine the brain membrane preparation, [3H]RX821002, and either the test compound or buffer.

  • For non-specific binding determination, add a high concentration of a non-labeled α2-adrenergic ligand.

  • Incubate at 25°C for a specified time (e.g., 60 minutes).

  • Terminate the incubation by rapid filtration over GF/B filters.

  • Wash the filters with ice-cold incubation buffer.

  • Measure the radioactivity of the filters by liquid scintillation counting.

  • Analyze the data to determine the Ki of the test compounds.

II. Enzyme Inhibition

Human Arginase I Inhibition

2-Aminoimidazoles can act as inhibitors of human arginase I, an enzyme implicated in asthma and cardiovascular diseases. They serve as probes to study the role of arginase in L-arginine metabolism.

Arginase I is a manganese-containing enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea. 2-Aminoimidazole-based inhibitors can chelate the manganese ions in the active site, blocking substrate access.

Arginase_Inhibition cluster_0 Arginase I Catalytic Cycle L-Arginine L-Arginine ArginaseI Arginase I (Mn2+ cluster) L-Arginine->ArginaseI Binds Products L-Ornithine + Urea ArginaseI->Products Hydrolyzes 2-Aminoimidazole\nInhibitor 2-Aminoimidazole Inhibitor 2-Aminoimidazole\nInhibitor->ArginaseI Inhibits

Figure 3. Inhibition of Arginase I by a this compound probe.
CompoundInhibition TypeKi (mM)Reference
2-AminoimidazoleNoncompetitive3.6
A1P-Low micromolar

Materials:

  • Recombinant human arginase I

  • L-arginine solution

  • Urea standard solution

  • Colorimetric reagents for urea detection

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MnCl₂

  • 96-well microplate and reader

Procedure:

  • Activate the arginase I by heating at 55-60°C for 10 minutes in the assay buffer.

  • Prepare various concentrations of the this compound inhibitor.

  • In a 96-well plate, add the activated arginase I, the inhibitor, and pre-warm to 37°C.

  • Initiate the reaction by adding the L-arginine substrate.

  • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction.

  • Add the colorimetric reagents to detect the amount of urea produced.

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Construct a dose-response curve to determine the IC50 of the inhibitor.

III. Probing Innate Immunity

NOD1 Inhibition

2-Aminobenzimidazole derivatives have been identified as selective inhibitors of NOD1 (Nucleotide-binding oligomerization domain-containing protein 1), an intracellular pattern recognition receptor involved in the innate immune response to bacterial peptidoglycan. These compounds are crucial tools for investigating the role of NOD1 in inflammatory diseases.

Upon binding its ligand, NOD1 oligomerizes and recruits the kinase RIPK2, leading to the activation of the NF-κB and MAPK signaling pathways and the production of pro-inflammatory cytokines.

NOD1_Signaling_Inhibition iE-DAP\n(Ligand) iE-DAP (Ligand) NOD1 NOD1 iE-DAP\n(Ligand)->NOD1 Activates RIPK2 RIPK2 NOD1->RIPK2 Recruits TAK1 TAK1 complex RIPK2->TAK1 IKK IKK complex TAK1->IKK NFkB NF-κB IKK->NFkB Activates Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Inhibitor 2-Aminobenzimidazole Inhibitor Inhibitor->NOD1 Inhibits

Figure 4. Inhibition of the NOD1 signaling pathway by a 2-aminobenzimidazole probe.
CompoundAssayIC50 (µM)Reference
Nodinitib-1 (ML130)NOD1-induced NF-κB~1

Materials:

  • HEK293T cells stably transfected with an NF-κB-luciferase reporter construct.

  • NOD1 ligand (e.g., γ-tri-DAP).

  • 2-aminobenzimidazole test compounds.

  • Cell culture medium and reagents.

  • Luciferase assay system (e.g., Steady-Glo).

  • Luminometer.

Procedure:

  • Seed the HEK293T NF-κB-luciferase reporter cells in a 96-well plate and incubate overnight.

  • Treat the cells with various concentrations of the 2-aminobenzimidazole test compound for 1 hour.

  • Stimulate the cells with the NOD1 ligand γ-tri-DAP. Include unstimulated and vehicle-stimulated controls.

  • Incubate for an appropriate time (e.g., 6-8 hours) to allow for luciferase expression.

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition of NF-κB activation and determine the IC50 value for the test compound.

IV. Anti-Biofilm Applications

2-Aminoimidazole derivatives have demonstrated the ability to inhibit biofilm formation and disperse existing biofilms of various pathogenic bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus. They are valuable as molecular probes to study the mechanisms of biofilm development and as potential therapeutic adjuvants.

Biofilm_Inhibition_Workflow A Bacterial Culture Preparation B Inoculate 96-well plate with bacteria and 2-AI compound dilutions A->B C Incubate to allow biofilm formation B->C D Wash to remove planktonic cells C->D E Stain with Crystal Violet D->E F Solubilize stain (e.g., with ethanol) E->F G Measure Absorbance (OD570) F->G

Figure 5. Workflow for assessing biofilm inhibition by this compound (2-AI) compounds.
CompoundOrganismAssayIC50 / EC50 (µM)Reference
H10S. aureusInhibition (IC50)12
H10S. aureusDispersion (EC50)100
H10P. aeruginosaInhibition (IC50)31
H10P. aeruginosaDispersion (EC50)46

Materials:

  • Bacterial strain of interest (e.g., S. aureus, P. aeruginosa).

  • Appropriate bacterial growth medium (e.g., TSB, LB).

  • 2-aminoimidazole test compounds.

  • Sterile 96-well flat-bottom microplates.

  • 0.1% (w/v) Crystal Violet solution.

  • 30% (v/v) Acetic acid or 95% Ethanol for solubilization.

  • Microplate reader.

Procedure:

  • Grow an overnight culture of the bacteria.

  • Dilute the overnight culture in fresh medium to a standardized OD (e.g., OD600 of 0.05).

  • Add the diluted bacterial suspension to the wells of a 96-well plate.

  • Add serial dilutions of the 2-aminoimidazole compound to the wells. Include a no-compound control.

  • Incubate the plate under appropriate conditions (e.g., 24-48 hours at 37°C) without shaking to allow biofilm formation.

  • Carefully discard the medium and gently wash the wells with PBS or sterile water to remove non-adherent, planktonic cells.

  • Air dry the plate completely.

  • Stain the adherent biofilms by adding the 0.1% Crystal Violet solution to each well and incubating for 15-20 minutes at room temperature.

  • Remove the Crystal Violet solution and wash the wells again with water until the wash water is clear.

  • Solubilize the bound dye by adding 30% acetic acid or 95% ethanol to each well and incubating for 10-15 minutes.

  • Measure the absorbance of the solubilized dye in a microplate reader at a wavelength of ~570 nm.

  • Calculate the percentage of biofilm inhibition relative to the no-compound control.

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Aminoimidazolines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 2-aminoimidazoline and its derivatives. Given the basic and potentially reactive nature of the cyclic guanidine core, researchers may encounter specific challenges related to purity, stability, and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound product?

A1: Impurities in crude this compound products typically originate from the synthetic route. The most common sources include:

  • Unreacted Starting Materials: Guanidine or its salts and α-haloketones (or their equivalents) are frequent impurities.[1]

  • Reaction Byproducts: Side reactions can generate various organic byproducts. For instance, in syntheses using deep eutectic solvents, adding water can sometimes help precipitate unreacted guanidine and other organic byproducts, simplifying their removal.[1]

  • Solvent-Related Impurities: Some synthesis routes may lead to impurities derived from the solvent, especially at high temperatures.[2]

  • Degradation Products: 2-Aminoimidazolines can be susceptible to degradation, particularly hydrolysis.[3]

Q2: My this compound sample appears to be degrading during work-up or storage. What conditions should I be mindful of?

A2: Stability is a critical challenge. The this compound core contains a guanidine group, which is strongly basic (pKa of guanidine is ~13.6). Related heterocyclic compounds, such as 2-hydroxylaminoimidazoles, have shown rapid decomposition at neutral pH but are significantly more stable in acidic solutions (pH 4).[4] Therefore, maintaining an acidic pH during aqueous work-ups and storage is crucial to prevent degradation. Forced degradation studies on similar benzimidazole structures confirm susceptibility to hydrolysis, oxidation (e.g., with hydrogen peroxide), and photolysis.[3] It is recommended to store the purified compound as a stable salt (e.g., hydrochloride) in a cool, dark place.

Q3: What are the most effective methods for purifying 2-aminoimidazolines?

A3: The choice of purification method depends on the scale of the reaction and the nature of the impurities. The most common and effective techniques are:

  • Crystallization: This is a highly effective final purification step, often used to achieve high purity (>98%).[1] Crystallization can be performed on the free base or, more commonly, by forming a salt.

  • Salt Formation & Crystallization: Converting the basic this compound to a salt (e.g., imidazolium salt) by adding an acid can facilitate crystallization and removal of non-basic impurities.[5]

  • Flash Chromatography: Silica gel column chromatography is frequently used, particularly for substituted 2-aminoimidazoles.[1] However, the high basicity of the compound can lead to challenges. (See Troubleshooting Q2).

Troubleshooting Guides

Issue 1: Low Yield or Product Loss During Purification
Symptom Possible Cause Suggested Solution
Product is lost during aqueous extraction. The product, being basic, may have formed a salt that is soluble in the aqueous layer, especially if the aqueous phase is acidic.Before extraction with an organic solvent, carefully basify the aqueous layer with a suitable base (e.g., NaHCO₃, Na₂CO₃) to a pH > 10 to ensure the this compound is in its free base form.
Significant material loss after chromatography. The highly basic this compound is irreversibly binding to the acidic silica gel.Deactivate the silica gel by pre-treating it with a solvent mixture containing a small percentage of a base like triethylamine (e.g., 1-2% Et₃N in the eluent). Alternatively, use a less acidic stationary phase like alumina.
Product degrades upon concentration on a rotary evaporator. The compound may be thermally unstable, or residual acidic/basic impurities in the solvent may be catalyzing degradation upon heating.Concentrate the solution at the lowest possible temperature (e.g., <30°C). Ensure all solvents are of high purity. Co-evaporation with a high-boiling point, inert solvent like toluene can help remove final traces of volatile reactants without excessive heating.
Issue 2: Poor Separation or Tailing during Silica Gel Chromatography

Logical Troubleshooting Flow for Chromatography Issues

This diagram outlines a decision-making process for troubleshooting poor chromatographic separation of 2-aminoimidazolines.

G start Poor Separation: Broad Peaks or Tailing check_basicity Is the eluent basic? start->check_basicity add_base Add 1-2% Triethylamine or Ammonia (in MeOH) to the mobile phase. check_basicity->add_base No check_loading Is the sample loading too high? check_basicity->check_loading Yes success Separation Improved add_base->success reduce_loading Reduce sample load. Use a larger column. check_loading->reduce_loading Yes check_polarity Is the mobile phase polarity optimal? check_loading->check_polarity No reduce_loading->success gradient_elution Perform gradient elution (e.g., EtOAc to EtOAc/MeOH). check_polarity->gradient_elution No change_stationary_phase Switch to a different stationary phase: - Neutral or Basic Alumina - Reverse Phase (C18) check_polarity->change_stationary_phase Yes (Still fails) gradient_elution->success change_stationary_phase->success

Caption: Troubleshooting workflow for chromatography.

Data Summary

The following table compares common purification techniques for 2-aminoimidazolines based on typical outcomes.

Purification Method Typical Purity Achieved Relative Yield Key Advantages Common Challenges
Crystallization (Free Base) High (>95%) to Very High (>98%)[1]Medium to HighExcellent for removing minor impurities; scalable.Finding a suitable solvent system can be difficult; potential for product oiling out.
Salt Crystallization Very High (>98%)Medium to HighRemoves non-basic impurities effectively; salts are often more crystalline and stable.[5]Requires an additional reaction step; the correct stoichiometry of acid is needed.
Silica Gel Chromatography Medium to HighLow to MediumGood for removing closely related impurities and baseline separation.[1]Strong interaction with silica can cause tailing and product loss; requires solvent optimization.
Preparative HPLC Very High (>99%)LowHighest resolution for difficult separations; suitable for small quantities.[6]Not easily scalable; requires specialized equipment; can be costly.

Experimental Protocols

Protocol 1: Purification by Salt Formation and Crystallization

This protocol is ideal for removing non-basic impurities and improving the stability of the final product.

G step1 1. Dissolve Crude Product in a minimal amount of a polar solvent (e.g., MeOH, EtOH, or IPA). step2 2. Add Acid Slowly add 1.0-1.1 equivalents of an acid solution (e.g., HCl in Et₂O or H₂SO₄ in IPA) dropwise while stirring. step1->step2 step3 3. Induce Crystallization Cool the mixture (0°C or below). If no crystals form, add an anti-solvent (e.g., Et₂O, Heptane) dropwise until turbidity persists. step2->step3 step4 4. Isolate Crystals Collect the precipitated salt by vacuum filtration. step3->step4 step5 5. Wash & Dry Wash the filter cake with a cold anti-solvent and dry under vacuum to yield the purified salt. step4->step5

Caption: Workflow for salt crystallization.

Methodology:

  • Dissolution: Dissolve the crude this compound free base in a minimum amount of a suitable polar solvent (e.g., methanol, ethanol, isopropanol).

  • Acidification: While stirring, slowly add a solution of the desired acid (e.g., 2M HCl in diethyl ether, or a concentrated solution of H₂SO₄ in isopropanol). Add approximately 1.0 to 1.1 molar equivalents of the acid. Monitor for precipitation.

  • Crystallization: If a precipitate forms immediately, continue stirring in an ice bath for 30-60 minutes to ensure complete crystallization. If no solid forms, add a less polar "anti-solvent" (e.g., diethyl ether, hexane, or ethyl acetate) dropwise until the solution becomes cloudy. Cool the mixture and allow it to stand for several hours or overnight to promote crystal growth.

  • Isolation: Collect the crystalline salt product by vacuum filtration.

  • Washing and Drying: Wash the collected crystals on the filter with a small amount of the cold anti-solvent to remove any remaining soluble impurities. Dry the purified salt under high vacuum.

Protocol 2: Purification by Flash Chromatography with a Basic Modifier

This protocol is designed to mitigate issues of product tailing and loss on standard silica gel.

Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% Dichloromethane or 98:2 Hexane:Ethyl Acetate). Crucially, add triethylamine (Et₃N) to the slurry to a final concentration of 1% v/v.

  • Column Packing: Pack the column with the basified silica slurry.

  • Equilibration: Equilibrate the packed column by flushing with at least 3-5 column volumes of the initial mobile phase, ensuring it also contains 1% Et₃N.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column. This technique prevents band broadening.

  • Elution: Begin elution with the initial mobile phase (containing 1% Et₃N). Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate, then adding methanol). For example, a gradient might be:

    • 100% Hexane -> 50:50 Hexane:EtOAc -> 100% EtOAc -> 95:5 EtOAc:MeOH.

    • Remember to include 1% Et₃N in all solvent mixtures.

  • Fraction Collection & Analysis: Collect fractions and analyze them for the presence of the desired product using an appropriate method, such as Thin Layer Chromatography (TLC) or HPLC.[7]

  • Product Isolation: Combine the pure fractions and remove the solvent (and the volatile triethylamine) under reduced pressure.

References

Technical Support Center: 2-Aminoimidazoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of 2-aminoimidazolines. This guide provides answers to frequently asked questions, detailed troubleshooting guides, experimental protocols, and visual aids to help you navigate potential side reactions and optimize your synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: My 2-aminoimidazoline synthesis is resulting in a low yield. What are the common causes?

A1: Low yields in this compound synthesis can arise from several factors, depending on the synthetic route. Common causes include:

  • Incomplete reaction: The reaction may not have reached completion. Consider extending the reaction time or optimizing the temperature.

  • Side reactions: Competing reactions can consume starting materials and reduce the yield of the desired product. Common side reactions include hydroamination in palladium-catalyzed syntheses and the formation of 2-aminopyrimidine byproducts when using α-haloketones and guanidine.

  • Suboptimal reaction conditions: Incorrect stoichiometry of reactants, inappropriate solvent, or non-optimal temperature can all negatively impact yield.

  • Product degradation: The this compound product may be unstable under the reaction or workup conditions.

  • Inefficient purification: Product loss during purification steps such as extraction, chromatography, or recrystallization is a common issue.

Q2: I am observing an unexpected peak in the NMR spectrum of my purified this compound. What could it be?

A2: Unexpected peaks in your NMR spectrum often indicate the presence of impurities or byproducts. Depending on your synthetic method, common impurities include:

  • Unreacted starting materials: Check the spectra of your starting materials to see if any peaks match.

  • Solvent residues: Residual solvents from the reaction or purification (e.g., ethyl acetate, dichloromethane, methanol) are common.

  • Hydroamination products: In palladium-catalyzed syntheses from N-propargyl guanidines, competing hydroamination of the alkyne is a primary side reaction.[1]

  • Imidazolones: If your synthesis involves imidazolium salt intermediates, oxidation at the C2 position can lead to the formation of 2-imidazolone byproducts.

  • Oligomers: Under certain conditions, starting materials or reactive intermediates can polymerize, leading to broader, less-defined peaks in the NMR.

  • Over-alkylation products: If your synthesis involves alkylation steps, multiple alkylations on the amine or imidazole ring can occur.

To identify the impurity, you can add a drop of D2O to your NMR sample; exchangeable protons (like N-H) will disappear. Comparing your spectrum to literature data for known side products can also be helpful. If the impurity persists, further purification or synthesis optimization is recommended.

Q3: How can I best purify my this compound product?

A3: The choice of purification method depends on the physical properties of your this compound and the nature of the impurities. Common techniques include:

  • Recrystallization: This is an effective method for purifying solid products. A suitable solvent system is one in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures.[2][3][4]

  • Column Chromatography: This is a versatile technique for separating compounds with different polarities. For 2-aminoimidazolines, silica gel is a common stationary phase, with eluent systems typically composed of mixtures of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or methanol).[5]

  • Acid-Base Extraction: Since 2-aminoimidazolines are basic, they can often be separated from non-basic impurities by dissolving the crude mixture in an organic solvent and extracting with an acidic aqueous solution. The product is then recovered by basifying the aqueous layer and extracting back into an organic solvent.

Troubleshooting Guides

Issue 1: Low Yield and/or Presence of Hydroamination Byproducts in Palladium-Catalyzed Synthesis

Description: When synthesizing substituted 2-aminoimidazoles via palladium-catalyzed carboamination of N-propargyl guanidines, a common issue is the formation of hydroamination side products, leading to a decreased yield of the desired 2-aminoimidazole.[1]

Troubleshooting Workflow:

Troubleshooting_Hydroamination start Low yield of 2-aminoimidazole and/or presence of hydroamination byproducts check_ligand Is an appropriate phosphine ligand being used? start->check_ligand change_ligand Switch to a bulky biarylphosphine ligand like RuPhos. check_ligand->change_ligand No check_conditions Are the reaction conditions (base, solvent, temperature) optimized? check_ligand->check_conditions Yes change_ligand->check_conditions optimize_conditions Use a strong, non-nucleophilic base like LiOtBu. Ensure anhydrous solvent (e.g., PhCF3). Maintain temperature around 100 °C. check_conditions->optimize_conditions No check_nucleophilicity Is the guanidine nucleophilicity sufficient? check_conditions->check_nucleophilicity Yes optimize_conditions->check_nucleophilicity modify_protecting_groups Consider alternative protecting groups on the guanidine to increase nucleophilicity. check_nucleophilicity->modify_protecting_groups No end_success Improved yield of 2-aminoimidazole check_nucleophilicity->end_success Yes end_fail Persistent side product formation modify_protecting_groups->end_fail

Troubleshooting Hydroamination Side Reactions

Quantitative Data on Ligand Optimization:

The choice of phosphine ligand has a significant impact on the ratio of the desired 2-aminoimidazole product to the hydroamination side products in palladium-catalyzed carboamination reactions.

Ligand2-Aminoimidazole Yield (%)Hydroamination Byproduct Yield (%)
Nixantphos65Significant amounts
SPhos70Significant amounts
JohnPhos72Significant amounts
RuPhos80 Trace amounts
Data adapted from a study on the synthesis of substituted 2-aminoimidazoles. Reaction conditions: 1.0 equiv of N-propargyl guanidine, 1.2 equiv of aryl triflate, 2.4 equiv of LiOtBu, 4 mol % Pd(OAc)₂, 8 mol % ligand, in PhCF₃ at 100 °C for 16 h.[1]
Issue 2: Formation of 2-Aminopyrimidine Byproduct in Synthesis from α-Haloketones

Description: The reaction of α-haloketones with guanidine is a common method for synthesizing 2-aminoimidazoles. However, under certain conditions, a competing reaction can lead to the formation of 2-aminopyrimidine byproducts.

Troubleshooting Strategies:

  • Control of Reaction Temperature: Higher temperatures can sometimes favor the formation of the thermodynamic pyrimidine product. Running the reaction at a lower temperature may favor the kinetic imidazole product.

  • Choice of Solvent: The polarity of the solvent can influence the reaction pathway. Experiment with different solvents to optimize the yield of the desired 2-aminoimidazole.

  • Stoichiometry: The molar ratio of guanidine to the α-haloketone can be critical. An excess of guanidine may be necessary to drive the reaction towards the desired product, but a large excess could potentially lead to other side reactions.

  • Base: The type and amount of base used can affect the outcome. A milder base may be preferable to avoid undesired side reactions.

Experimental Protocols

Protocol 1: Synthesis of a Substituted 2-Aminoimidazole via Pd-Catalyzed Carboamination

This protocol is adapted for the synthesis of 2-aminoimidazole derivatives from N-propargyl guanidines and aryl triflates, with measures to minimize hydroamination byproducts.[1]

Materials:

  • N-Tosyl-N'-propargyl guanidine

  • Aryl triflate

  • Palladium(II) acetate (Pd(OAc)₂)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Lithium tert-butoxide (LiOtBu)

  • Anhydrous trifluorotoluene (PhCF₃)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add N-tosyl-N'-propargyl guanidine (1.0 equiv), aryl triflate (1.2 equiv), lithium tert-butoxide (2.4 equiv), palladium(II) acetate (4 mol %), and RuPhos (8 mol %).

  • Add anhydrous trifluorotoluene to achieve a concentration of 0.1 M with respect to the N-propargyl guanidine.

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 16 hours.

  • After 16 hours, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aminoimidazole.

Protocol 2: Purification of a 2-Aminoimidazole Derivative by Recrystallization

This protocol provides a general procedure for the purification of a solid 2-aminoimidazole derivative by recrystallization.

Materials:

  • Crude 2-aminoimidazole product

  • A suitable recrystallization solvent or solvent pair (determined by solubility tests)

Procedure:

  • Place the crude 2-aminoimidazole product in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot recrystallization solvent to just dissolve the solid. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.[2][3]

  • If colored impurities are present, you may add a small amount of activated charcoal and briefly heat the solution.

  • If insoluble impurities or charcoal are present, perform a hot gravity filtration to remove them.

  • Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin.

  • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.[4]

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum to remove all traces of solvent.

Visualizations

Signaling Pathways and Experimental Workflows

Reaction_Pathways cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway Start_Main N-Propargyl Guanidine + Aryl Triflate Intermediate_Main Pd-Catalyzed Carboamination Start_Main->Intermediate_Main Pd(OAc)2, RuPhos, LiOtBu, 100 °C Start_Side N-Propargyl Guanidine Product_Main 2-Aminoimidazole Intermediate_Main->Product_Main Intermediate_Side Competing Hydroamination Start_Side->Intermediate_Side Suboptimal Ligand or Conditions Product_Side Hydroamination Byproduct Intermediate_Side->Product_Side

Main vs. Side Reaction in Pd-Catalyzed Synthesis

Purification_Workflow start Crude this compound Product dissolve Dissolve in minimal hot solvent start->dissolve hot_filter Hot gravity filtration (if insoluble impurities exist) dissolve->hot_filter cool Slowly cool to room temperature hot_filter->cool ice_bath Cool in ice bath to maximize crystallization cool->ice_bath vacuum_filter Collect crystals by vacuum filtration ice_bath->vacuum_filter wash Wash crystals with ice-cold solvent vacuum_filter->wash dry Dry purified crystals under vacuum wash->dry end Pure this compound dry->end

General Recrystallization Workflow

References

Technical Support Center: Optimizing 2-Aminoimidazoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 2-aminoimidazolines.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for synthesizing 2-aminoimidazolines?

A1: Common synthetic routes to 2-aminoimidazolines often involve the condensation of α-haloketones with guanidine derivatives.[1][2] Another prevalent method is the cyclization of N-propargyl guanidines.[3][4] Additionally, the reaction of aldehydes with ethylenediamine is a known method for producing 2-imidazolines, which can be further functionalized.[5]

Q2: How can I improve the yield of my 2-aminoimidazoline synthesis?

A2: Optimizing reaction conditions is key to improving yields. Factors to consider include:

  • Solvent Selection: The choice of solvent can significantly impact reaction time and yield. For instance, using deep eutectic solvents (DESs) like choline chloride with glycerol or urea has been shown to decrease reaction times and offer a greener alternative to volatile organic compounds (VOCs).[1][2]

  • Catalyst and Ligand Choice: In palladium-catalyzed reactions, such as the carboamination of N-propargyl guanidines, the selection of the ligand is crucial. For example, RuPhos has been identified as an effective ligand, minimizing side reactions like hydroamination and leading to high yields.[3][4]

  • Temperature and Reaction Time: These parameters should be carefully controlled. For Pd-catalyzed carboamination, a temperature of 100°C for 3-16 hours is typical, depending on the specific substrates and ligands used.[3][4]

Q3: What are common side reactions, and how can they be minimized?

A3: A common side reaction in the palladium-catalyzed synthesis of 2-aminoimidazoles from N-propargyl guanidines is the hydroamination of the alkyne.[3] This can be minimized by selecting an appropriate ligand, such as RuPhos, which has been shown to provide the desired product in high yield with only trace amounts of hydroamination byproducts.[3] In syntheses involving imidazolium salts, chlorination can be a side reaction, which may be reduced by adjusting the amount of reagents like bleach and adding NaOH.[6]

Q4: Are there any "green" or environmentally friendly methods for this synthesis?

A4: Yes, the use of deep eutectic solvents (DESs) provides a more environmentally friendly approach.[1][2] These solvents are non-volatile and can often be recycled. One reported method involves a one-pot, two-step synthesis using a DES composed of choline chloride and urea, which also simplifies the work-up procedure.[1][2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Yield Inefficient catalyst or ligand in Pd-catalyzed reactions.Screen different phosphine ligands. RuPhos has been shown to be effective in the carboamination of N-propargyl guanidines.[3][4]
Suboptimal reaction temperature.Optimize the reaction temperature. For Pd-catalyzed carboamination, 100°C is a common starting point.[3][4]
Poor quality of starting materials.Ensure the purity of reactants, especially the guanidine derivatives and aryl triflates.
Formation of Byproducts Competing side reactions like hydroamination.Use a ligand that minimizes side reactions. RuPhos is a good candidate for reducing hydroamination in Pd-catalyzed syntheses.[3]
Chlorination side reactions when using bleach.Reduce the amount of bleach and add NaOH to minimize chlorination.[6]
Difficult Product Isolation Complex reaction mixture.Consider using a deep eutectic solvent (DES) like choline chloride-urea, which can allow for direct isolation of the product by filtration and crystallization.[1][2]
Product is an oil instead of a solid.If the product is an oil, standard purification techniques like column chromatography may be necessary.

Data Presentation: Optimization of Reaction Conditions

Table 1: Ligand Optimization for Pd-Catalyzed Carboamination of N-propargyl guanidine [3]

EntryLigandYield (%)
1PPh325
2P(o-tol)345
3JohnPhos65
4XPhos72
5RuPhos80
Reaction conditions: 1.0 equiv of N-propargyl guanidine, 1.2 equiv of aryl triflate, 2.4 equiv of LiOtBu, 4 mol % Pd(OAc)2, 8 mol % ligand, PhCF3 (0.1 M), 100 °C, 16 h.

Table 2: Scope of Aryl Triflates in Pd-Catalyzed Carboamination [3][4]

EntryAryl TriflatesYield (%)
1Phenyl triflate78
24-Methoxyphenyl triflate85
34-Chlorophenyl triflate75
42-Methylphenyl triflate82
54-Trifluoromethylphenyl triflate70
Reaction conditions: 1.0 equiv of N-propargyl guanidine, 2.0 equiv of Ar-OTf, 2.4 equiv of LiOtBu, 4 mol % Pd(OAc)2, 8 mol % RuPhos, PhCF3 (0.1 M), 100 °C, 3 h.

Experimental Protocols

Protocol 1: General Procedure for Pd-Catalyzed Synthesis of 2-Aminoimidazoles [3][4]

  • To an oven-dried vial, add Pd(OAc)2 (4 mol %), RuPhos (8 mol %), and LiOtBu (2.4 equiv).

  • Seal the vial with a septum and purge with argon.

  • Add PhCF3 (0.1 M), followed by the N-propargyl guanidine (1.0 equiv) and the aryl triflate (2.0 equiv).

  • Place the reaction vial in a preheated oil bath at 100°C and stir for 3 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired 2-aminoimidazole product.

Protocol 2: Greener Synthesis of 2-Aminoimidazoles using a Deep Eutectic Solvent [1][2]

  • Prepare the deep eutectic solvent (DES) by mixing choline chloride and urea (1:2 molar ratio) and heating until a homogeneous liquid is formed.

  • To the DES, add the α-chloroketone (1.0 equiv) and the guanidine derivative (1.1 equiv).

  • Heat the mixture at 80°C for 4-6 hours with stirring.

  • Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Add water to the reaction mixture to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain the pure 2-aminoimidazole.

Visualizations

experimental_workflow start Start reagents Combine Reactants: - N-propargyl guanidine - Aryl triflate - Pd(OAc)2, RuPhos, LiOtBu - Solvent (PhCF3) start->reagents reaction Heat at 100°C for 3 hours reagents->reaction workup Work-up: - Cool to RT - Dilute with EtOAc - Filter through Celite reaction->workup purification Purification: - Concentrate filtrate - Flash column chromatography workup->purification product This compound Product purification->product troubleshooting_guide start Low Yield or Side Product Formation cause1 Suboptimal Ligand? start->cause1 Is the reaction Pd-catalyzed? cause2 Incorrect Temperature? start->cause2 Is temperature controlled? cause3 Impure Reagents? start->cause3 Are reagents high quality? cause4 Greener Alternative Desired? start->cause4 Is sustainability a concern? solution1 Screen Ligands (e.g., RuPhos) cause1->solution1 solution2 Optimize Temperature (e.g., 100°C) cause2->solution2 solution3 Verify Purity of Starting Materials cause3->solution3 solution4 Use Deep Eutectic Solvents (DES) cause4->solution4

References

Technical Support Center: 2-Aminoimidazoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 2-aminoimidazoline compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound compounds?

A1: The stability of this compound compounds is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. Like many heterocyclic compounds, they can be susceptible to hydrolysis, thermal decomposition, and photodegradation.[1][2] The specific substituents on the this compound ring also play a crucial role in determining the compound's overall stability.[3][4]

Q2: What are the ideal storage conditions for solid this compound compounds?

A2: Solid this compound compounds should be stored in a cool, dry, and dark environment. It is recommended to keep them in tightly sealed containers to protect them from moisture and light. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C or -80 °C) is advisable, especially if preliminary stability data is unavailable.

Q3: How should I store solutions of this compound compounds?

A3: Solutions are generally less stable than the solid form. The optimal storage conditions depend on the solvent and the specific compound. For stock solutions in organic solvents like DMSO, it is recommended to store them at -20 °C or -80 °C in small aliquots to avoid repeated freeze-thaw cycles. Some compounds may exhibit instability in DMSO, leading to degradation over time.[5] Aqueous solutions are particularly susceptible to hydrolysis, and their stability is highly pH-dependent. It is crucial to determine the optimal pH for storage, which is often slightly acidic or neutral, but this must be determined empirically for each compound.

Q4: Can I lyophilize my this compound compound for long-term storage?

A4: Yes, lyophilization (freeze-drying) can be an effective method for enhancing the long-term stability of this compound compounds, particularly those that are unstable in solution.[6][7][8] The process removes water at low temperatures, which minimizes hydrolytic and thermal degradation. The resulting lyophilized powder is typically stable for extended periods when stored under appropriate conditions (cool, dry, and dark).[9]

Troubleshooting Guides

Issue 1: Inconsistent results or loss of activity in biological assays.

  • Possible Cause: Degradation of the this compound compound in the stock solution or assay buffer.

  • Troubleshooting Steps:

    • Prepare fresh solutions: Always prepare fresh solutions from solid material for critical experiments.

    • Check solvent stability: If using DMSO stock solutions, be aware that some compounds can degrade in this solvent.[5] Consider preparing smaller aliquots to minimize the time a solution is in use.

    • Assess buffer compatibility: The pH of your assay buffer can significantly impact the stability of your compound. Perform a preliminary experiment to incubate the compound in the assay buffer for the duration of the experiment and then analyze for degradation by HPLC.

    • Perform a forced degradation study: Subject your compound to stress conditions (acid, base, heat, oxidation, light) to understand its degradation profile and identify potential degradants that might interfere with your assay.[2][10][11]

Issue 2: Appearance of new peaks in HPLC analysis of a stored sample.

  • Possible Cause: Chemical degradation of the compound.

  • Troubleshooting Steps:

    • Characterize the degradants: Use LC-MS to identify the mass of the new peaks, which can provide clues about the degradation pathway (e.g., hydrolysis, oxidation).

    • Review storage conditions: Ensure the compound has been stored under the recommended conditions (temperature, light, moisture).

    • Evaluate the impact of substituents: The nature and position of substituents on the imidazoline ring can influence susceptibility to degradation.[4][12] Electron-withdrawing or -donating groups can affect the electron density of the ring and its reactivity.

Issue 3: Compound changes color or physical appearance upon storage.

  • Possible Cause: Significant degradation, possibly due to oxidation or photodecomposition.

  • Troubleshooting Steps:

    • Discard the sample: A visible change in appearance is a strong indicator of decomposition. It is best to discard the sample and use a fresh batch.

    • Improve storage conditions: Store the compound under an inert atmosphere (e.g., argon or nitrogen) and in an amber vial to protect from light and oxygen.

    • Conduct photostability testing: Expose the compound to controlled light conditions to determine its sensitivity to photodegradation.[13]

Data Presentation

Table 1: Summary of Forced Degradation Conditions for Imidazoline-Related Compounds

Stress ConditionReagent/ParameterTypical DurationPotential Degradation Pathway
Acid Hydrolysis0.1 M - 1 M HCl1 - 24 hoursRing opening, hydrolysis of amide/ester groups
Base Hydrolysis0.1 M - 1 M NaOH1 - 24 hoursRing opening, hydrolysis of amide/ester groups
Oxidation3% - 30% H₂O₂1 - 24 hoursN-oxidation, hydroxylation
Thermal Degradation60 - 100 °C24 - 72 hoursRing cleavage, decarboxylation
PhotodegradationUV light (e.g., 254 nm) or fluorescent light24 - 72 hoursPhotoreactions, radical formation

This table is a generalized guide based on standard forced degradation studies for heterocyclic compounds.[2][14][15] The optimal conditions should be determined experimentally for each specific this compound derivative.

Table 2: Example HPLC Method Parameters for Stability Indicating Assays

ParameterCondition
Column C18 Reverse-Phase (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm (or wavelength of maximum absorbance)
Injection Volume 10 µL

This is an example method and may require optimization for specific compounds. A stability-indicating method is one that can separate the parent drug from its degradation products.[1][16][17]

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

Objective: To investigate the intrinsic stability of a this compound compound and develop a stability-indicating analytical method.

Materials:

  • This compound compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water and acetonitrile

  • Formic acid

  • HPLC system with UV or DAD detector

  • pH meter

  • Calibrated oven

  • Photostability chamber

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Keep the solution at 60 °C for 24 hours. Neutralize a sample with 1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Keep the solution at 60 °C for 24 hours. Neutralize a sample with 1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 30% H₂O₂. Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Place the solid compound in an oven at 80 °C for 48 hours. Also, heat a solution of the compound at 80 °C for 48 hours.

  • Photodegradation: Expose the solid compound and a solution of the compound to UV and visible light in a photostability chamber for a defined period (e.g., as per ICH Q1B guidelines).

  • Analysis: Analyze all stressed samples, along with a control (unstressed) sample, by a suitable HPLC method. The method should be capable of separating the parent compound from all degradation products.

Protocol 2: HPLC Method for Stability Testing

Objective: To quantify the parent this compound compound and its degradation products.

Methodology:

  • Mobile Phase Preparation: Prepare mobile phase A (0.1% formic acid in water) and mobile phase B (acetonitrile). Degas both solutions.

  • System Setup: Use a C18 reverse-phase column and set the column temperature to 30 °C. Set the flow rate to 1.0 mL/min and the UV detection wavelength to the λmax of the compound.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Sample Analysis: Inject 10 µL of each sample (control and stressed).

  • Data Analysis: Integrate the peak areas of the parent compound and all degradation products. Calculate the percentage degradation.

Visualizations

Degradation_Pathways Compound This compound Compound Hydrolysis Hydrolysis (Acid/Base) Compound->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) Compound->Oxidation Thermal Thermal Stress (Heat) Compound->Thermal Photo Photodegradation (Light) Compound->Photo Degradant1 Ring-Opened Products Hydrolysis->Degradant1 Degradant2 N-Oxides Oxidation->Degradant2 Degradant3 Decarboxylated/ Fragmented Products Thermal->Degradant3 Degradant4 Photoreacted Products Photo->Degradant4

Caption: Potential degradation pathways for this compound compounds.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Solution Prepare Fresh Solution? Start->Check_Solution Fresh_Sol Use Freshly Prepared Solution for Experiment Check_Solution->Fresh_Sol Yes Assess_Stability Assess Compound Stability in Assay Buffer/Solvent Check_Solution->Assess_Stability No End Problem Resolved Fresh_Sol->End Degradation_Observed Degradation Observed? Assess_Stability->Degradation_Observed Optimize_Conditions Optimize Buffer pH or Solvent Choice Degradation_Observed->Optimize_Conditions Yes No_Degradation Investigate Other Experimental Variables Degradation_Observed->No_Degradation No Optimize_Conditions->Start No_Degradation->End

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Troubleshooting low yield in 2-Aminoimidazoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 2-aminoimidazolines.

Troubleshooting Guides

Issue 1: Consistently Low or No Product Yield

Low yields in 2-aminoimidazoline synthesis can arise from several factors, from suboptimal reaction conditions to reagent degradation. This guide provides a systematic approach to identifying and resolving these common issues.

Question: My reaction has resulted in a very low yield or no desired product. What are the common causes and how can I address them?

Answer:

Several factors can contribute to low or no product yield. Consider the following troubleshooting steps:

  • Reagent Quality and Stoichiometry:

    • Purity of Starting Materials: Impurities in your starting materials (e.g., α-haloketones, guanidines, or aldehydes and ethylenediamines) can interfere with the reaction, leading to side products or inhibition of the desired transformation. Ensure the purity of your reagents through appropriate analytical techniques (NMR, GC-MS) or by using freshly purified materials.

    • Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion or the formation of side products. Carefully check the stoichiometry of your reaction. For instance, in syntheses involving guanidine, it is often used in a slight excess.

  • Reaction Conditions:

    • Atmosphere: Many synthetic methods for 2-aminoimidazolines are sensitive to air and moisture. If your specific protocol requires an inert atmosphere (e.g., nitrogen or argon), ensure that your glassware is properly dried and the reaction is maintained under an inert gas blanket.

    • Temperature: The reaction temperature is often critical. Temperatures that are too low may result in a sluggish or incomplete reaction, while excessively high temperatures can lead to decomposition of reactants or products. It is advisable to monitor the reaction progress at different temperatures to find the optimal condition.

    • Solvent: The choice of solvent can significantly impact the reaction outcome. Some reactions proceed efficiently in polar aprotic solvents like DMF or THF, while others may benefit from "green" alternatives like deep eutectic solvents (DESs).[1] If yields are low, consider screening different solvents. In some cases, solvent-free conditions have been shown to be effective.

  • Catalyst Activity:

    • Catalyst Selection: For metal-catalyzed reactions, such as palladium-catalyzed carboaminations, the choice of ligand and catalyst precursor is crucial.[2][3] If you are experiencing low yields, screening different ligands may be necessary to find one that is optimal for your specific substrate.

    • Catalyst Deactivation: Catalysts can be deactivated by impurities in the reactants or solvent. Ensure that your reagents and solvent are of appropriate purity for the catalytic system you are using.

Issue 2: Presence of Significant Side Products

The formation of side products can complicate purification and reduce the overall yield of the desired this compound.

Question: I am observing significant impurities in my crude product. What are the likely side reactions and how can I minimize them?

Answer:

The nature of the side products will depend on the specific synthetic route you are employing. Here are some common side reactions to consider:

  • Competing Hydroamination: In palladium-catalyzed syntheses of 2-aminoimidazoles from N-propargyl guanidines, a common side reaction is the hydroamination of the alkyne, which leads to the formation of non-cyclized byproducts.[2] Optimization of the ligand and reaction conditions can help to minimize this side reaction.

  • Formation of 2-Aminooxazoles: When using deep eutectic solvents (DESs) containing urea with α-bromoketones, there is a possibility of the urea participating in the reaction to form 2-aminooxazole derivatives as byproducts.[1] If you suspect this is occurring, consider using a different DES, such as one based on choline chloride and glycerol, or ensuring your reaction conditions favor the desired cyclization with guanidine.

  • Over-oxidation or Decomposition: In reactions involving oxidation steps, such as the synthesis of 2-imidazolines from aldehydes and ethylenediamine using an oxidizing agent, harsh conditions can lead to over-oxidation or decomposition of the product.[4] Careful control of the oxidant stoichiometry and reaction temperature is important.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 2-aminoimidazolines?

A1: Classical methods for the construction of 2-aminoimidazoles generally involve either condensation reactions of α-amino- or α-haloketones with guanidine derivatives or the functionalization of existing imidazole rings.[2] More recent approaches include metal-catalyzed hydroamination and carboamination reactions, which allow for the rapid construction of diverse 2-aminoimidazole products.[2][3] Greener synthetic routes utilizing deep eutectic solvents have also been developed to reduce the reliance on volatile organic solvents.[1]

Q2: How can I improve the yield of my this compound synthesis?

A2: To improve the yield, a systematic optimization of reaction conditions is recommended. This can include screening different catalysts, ligands (for metal-catalyzed reactions), solvents, and temperatures.[5][6] Additionally, ensuring the high purity of all starting materials and maintaining an inert atmosphere for sensitive reactions are crucial steps. For challenging substrates, exploring alternative synthetic routes may be necessary.

Q3: My this compound product is difficult to purify. What strategies can I use?

A3: Purification of 2-aminoimidazolines can sometimes be challenging due to their polarity. Standard purification techniques such as column chromatography on silica gel are commonly employed. The choice of eluent system is critical for achieving good separation. For basic 2-aminoimidazolines, it may be beneficial to use a solvent system containing a small amount of a basic modifier, such as triethylamine, to prevent streaking on the silica gel column. Recrystallization can also be an effective method for purifying solid products.

Q4: Are there any "green" or more environmentally friendly methods for synthesizing 2-aminoimidazolines?

A4: Yes, there has been a focus on developing more sustainable synthetic methods. One notable approach is the use of deep eutectic solvents (DESs), such as a mixture of choline chloride and glycerol or urea, as the reaction medium.[1] These solvents are often biodegradable, have low volatility, and can sometimes be recycled. These methods have been shown to produce high yields of 2-aminoimidazoles, often with reduced reaction times compared to traditional organic solvents.[1]

Data Presentation

Table 1: Comparison of Reaction Conditions for 2-Aminoimidazole Synthesis using Deep Eutectic Solvents (DES) vs. Traditional Solvents

Entryα-ChloroketoneGuanidine DerivativeSolventTemperature (°C)Time (h)Yield (%)Reference
11a2aChCl-Gly (1:2)804-670-83[1]
21a2aAnhydrous THFReflux10-1271-85[1]
31a2bChCl-Gly (1:2)804-673[1]
41a2bEtOHReflux1270-76[1]

Table 2: Ligand Optimization for Pd-Catalyzed Carboamination Synthesis of 2-Aminoimidazoles

EntryLigandYield of 10a (%)Yield of Hydroamination Side Products (%)Reference
1P(t-Bu)34540[2]
2XPhos6025[2]
3SPhos6520[2]
4JohnPhos7015[2]
5RuPhos80Trace[2]
Reaction conditions: 1.0 equiv of 8a, 1.2 equiv of 12, 2.4 equiv of LiOtBu, 4 mol % Pd(OAc)₂, 8 mol % ligand, PhCF₃ (0.1 M), 100 °C, 16 h.

Experimental Protocols

Protocol 1: Synthesis of 2-Aminoimidazoles in a Deep Eutectic Solvent (ChCl-Gly)[1]
  • Preparation of DES: Prepare the choline chloride-glycerol (ChCl-Gly) eutectic mixture in a 1:2 molar ratio by heating and stirring until a homogeneous, clear liquid is formed.

  • Reaction Setup: In a round-bottom flask, add the appropriate α-chloroketone (1.0 mmol), guanidine (1.3 mmol), and triethylamine (1.0 mmol) to the ChCl-Gly eutectic mixture (2 g) under magnetic stirring.

  • Reaction Execution: Heat the mixture to 80 °C for a period of 4-6 hours, or until the starting ketone is consumed as monitored by GC-MS analysis.

  • Work-up and Purification: After cooling the mixture to room temperature, add 5 mL of water. Extract the resulting aqueous suspension with ethyl acetate (3 x 10 mL). Combine the organic phases, dry over sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Pd-Catalyzed Carboamination for the Synthesis of 2-Aminoimidazoles[2][3]
  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (4 mol %), RuPhos (8 mol %), and LiOtBu (2.4 equiv.).

  • Addition of Reagents: Add the N-propargyl guanidine substrate (1.0 equiv.) and the aryl triflate (2.0 equiv.).

  • Solvent Addition: Add anhydrous trifluorotoluene (PhCF₃) to achieve a 0.1 M concentration.

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 100 °C for 3 hours.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of Celite. Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare/Purify Reagents add_reagents Add Reagents & Solvent prep_reagents->add_reagents prep_des Prepare DES (if applicable) prep_des->add_reagents dry_glassware Dry Glassware dry_glassware->add_reagents heat_stir Heat & Stir under Inert Atmosphere add_reagents->heat_stir monitor Monitor Reaction (TLC/GC-MS) heat_stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography/Recrystallization) concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for this compound synthesis.

troubleshooting_low_yield start Low Yield? reagent_check Reagents Pure & Stoichiometry Correct? start->reagent_check conditions_check Reaction Conditions Optimal? reagent_check->conditions_check Yes solution_reagents Purify reagents. Verify stoichiometry. reagent_check->solution_reagents No catalyst_check Catalyst Active? (if applicable) conditions_check->catalyst_check Yes solution_conditions Optimize temperature, solvent, atmosphere. conditions_check->solution_conditions No side_products_check Significant Side Products? catalyst_check->side_products_check Yes solution_catalyst Screen catalysts/ligands. Use fresh catalyst. catalyst_check->solution_catalyst No solution_side_products Adjust conditions to minimize side reactions. side_products_check->solution_side_products Yes

References

Technical Support Center: Overcoming Solubility Challenges of 2-Aminoimidazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for overcoming solubility issues encountered with 2-aminoimidazoline derivatives during research and development. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information to support your experimental work.

I. Troubleshooting Guide & FAQs

This section addresses common solubility challenges in a question-and-answer format, providing direct and actionable solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative won't dissolve in aqueous buffers for my in vitro assay. What are my initial steps?

A1: Start by assessing the pH of your buffer. This compound derivatives are typically basic compounds. Decreasing the pH of the aqueous medium can protonate the amino and imidazoline groups, forming a more soluble salt.[1][2] If pH adjustment is not compatible with your assay, consider using a co-solvent. Start with a low percentage (e.g., 1-5%) of a water-miscible organic solvent like DMSO or ethanol in your aqueous buffer.[3][4]

Q2: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous assay medium. What is happening and how can I prevent it?

A2: This phenomenon, often called "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous medium as the percentage of the organic solvent is drastically reduced.[1][2] To mitigate this, you can try the following:

  • Slower Addition and Mixing: Add the DMSO stock solution dropwise to the aqueous medium while vortexing or stirring to ensure rapid and uniform dispersion.

  • Intermediate Dilution Step: Instead of a single large dilution, perform a serial dilution. First, dilute your stock into a mixture with a higher percentage of the organic solvent before the final dilution into the aqueous buffer.

  • Temperature Adjustment: Gently warming the aqueous medium (e.g., to 37°C) before adding the compound stock can sometimes improve solubility.[1]

Q3: Are there any excipients I can use to improve the solubility of my this compound derivative for in vitro studies?

A3: Yes, cyclodextrins are a common and effective choice. These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior. They can encapsulate the poorly soluble this compound derivative, forming an inclusion complex that has enhanced aqueous solubility.[5][6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative with good water solubility and low toxicity.[7]

Q4: My compound's solubility is still a limiting factor for in vivo studies. What are my options?

A4: For in vivo applications, more advanced formulation strategies are often necessary. These can include:

  • Salt Formation: Synthesizing a stable salt of your basic this compound derivative with a pharmaceutically acceptable acid can significantly improve its solubility and dissolution rate.

  • Prodrug Approach: A prodrug is a chemically modified, often inactive, version of the active drug that is designed to improve its physicochemical properties, such as solubility. After administration, the prodrug is converted into the active drug in vivo. For this compound derivatives, a common strategy is to attach a hydrophilic moiety to the molecule.[8][9][10][11][12]

  • Lipid-Based Formulations: For highly lipophilic derivatives, self-emulsifying drug delivery systems (SEDDS) can be a viable option to improve oral absorption.[13]

Troubleshooting Common Issues

Issue Potential Cause Troubleshooting Steps
Compound precipitates immediately upon dilution in aqueous buffer. The compound's aqueous solubility is very low, and the final co-solvent concentration is insufficient to maintain solubility.[1][2]1. Increase the final co-solvent concentration if your assay permits.2. Explore different co-solvents or a combination of co-solvents.3. Lower the final concentration of your compound.4. Adjust the pH of the buffer to favor the ionized, more soluble form of the compound.
Inconsistent or non-reproducible assay results. The compound may be partially dissolved or precipitating at higher concentrations, leading to variable effective concentrations.1. Visually inspect your assay plates for any signs of precipitation.2. Determine the kinetic solubility of your compound in the final assay buffer to establish the maximum soluble concentration.3. Prepare fresh dilutions for each experiment.
Cloudy or hazy stock solution in organic solvent. The compound is not fully dissolved in the stock solvent.1. Gently warm the solution while vortexing (ensure the compound is stable at elevated temperatures).2. Use sonication to aid dissolution.3. If solubility is still limited, consider using a different organic solvent or reducing the stock concentration.

II. Quantitative Data Presentation

The solubility of this compound derivatives can vary significantly based on their specific structure, the solvent, and the pH. Below is a summary of solubility data for two representative this compound derivatives, Clonidine and Moxonidine.

Table 1: Solubility of Clonidine Hydrochloride

SolventSolubilityReference
Water50 mg/mL[14][15]
PBS (pH 7.2)~5 mg/mL[3]
Ethanol~2 mg/mL[3]
DMSO~3 mg/mL[3]
Dimethylformamide (DMF)~0.3 mg/mL[3]
MethanolFreely soluble[16]
ChloroformSlightly soluble[14][15]

Table 2: Solubility of Moxonidine

SolventSolubilityReference
WaterVery slightly soluble (800.3 mg/L)[9][17]
EthanolSoluble
MethanolSparingly soluble[9]
DMSO~20 mg/mL[8]
Dimethylformamide (DMF)~20 mg/mL[8]
AcetoneAlmost insoluble[18]
ChloroformAlmost insoluble[18]

III. Experimental Protocols

This section provides detailed methodologies for key experiments related to determining and enhancing the solubility of this compound derivatives.

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol is a standard method for determining the equilibrium solubility of a compound.

Materials:

  • This compound derivative

  • Purified water or buffer of desired pH

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of the this compound derivative to a glass vial. The excess solid should be visible.

  • Add a known volume of the aqueous medium (e.g., 1 mL of purified water or buffer).

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, stop the shaker and let the vials stand to allow the excess solid to sediment.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

  • The determined concentration represents the equilibrium solubility of the compound under the tested conditions.

Protocol 2: Enhancing Solubility using a Co-solvent System

This protocol describes the use of a co-solvent to increase the solubility of a this compound derivative for in vitro assays.

Materials:

  • This compound derivative

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer or cell culture medium

  • Vortex mixer

Procedure:

  • Prepare a high-concentration stock solution of the this compound derivative in 100% DMSO (e.g., 10 mM or 50 mM). Ensure the compound is fully dissolved.

  • Warm the aqueous buffer or cell culture medium to the desired experimental temperature (e.g., 37°C).

  • While vortexing the aqueous medium, add the DMSO stock solution dropwise to achieve the desired final concentration.

  • Visually inspect the solution for any signs of precipitation.

  • If precipitation occurs, consider preparing a new solution with a higher final percentage of DMSO (if tolerated by the assay) or a lower final concentration of the compound.

Protocol 3: Preparation of a this compound Derivative-Cyclodextrin Inclusion Complex

This protocol outlines the preparation of an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance aqueous solubility.

Materials:

  • This compound derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Purified water

  • Magnetic stirrer and stir bar

  • Freeze-dryer (lyophilizer)

Procedure:

  • Prepare an aqueous solution of HP-β-CD (e.g., 20% w/v) in purified water.

  • Slowly add the this compound derivative to the HP-β-CD solution while stirring continuously. A 1:1 molar ratio is a good starting point.

  • Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Freeze the resulting solution at -80°C.

  • Lyophilize the frozen solution using a freeze-dryer to obtain a solid powder of the inclusion complex.

  • The resulting powder can be reconstituted in an aqueous medium to assess the enhancement in solubility.

IV. Visualization of a Relevant Signaling Pathway

This compound derivatives have been shown to modulate various biological pathways. For instance, certain 2-aminobenzimidazole derivatives, which are structurally related, are known inhibitors of the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) signaling pathway, an important component of the innate immune system.[1][2]

Below is a diagram illustrating the NOD1 signaling pathway and the potential point of inhibition by such compounds.

NOD1_Signaling_Pathway Bacterial Peptidoglycan Bacterial Peptidoglycan NOD1 NOD1 Bacterial Peptidoglycan->NOD1 iE-DAP RIPK2 RIPK2 NOD1->RIPK2 Activation TAK1 TAK1 RIPK2->TAK1 Recruitment & Phosphorylation IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex Phosphorylation IkB IκB IKK_complex->IkB Phosphorylation & Ubiquitination NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation Inhibitor This compound Derivative Inhibitor->NOD1 Inhibition DNA DNA NFkB_nucleus->DNA Binding Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes

NOD1 Signaling Pathway and Inhibition

This diagram illustrates how bacterial peptidoglycan fragments activate NOD1, leading to a signaling cascade that results in the transcription of inflammatory genes. This compound derivatives can act as inhibitors of this pathway, potentially at the level of NOD1 activation.

References

Technical Support Center: Stability of 2-Aminoimidazoline in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 2-Aminoimidazoline in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The degradation of this compound in solution is primarily influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. Like many amine-containing heterocyclic compounds, it is susceptible to hydrolysis, oxidation, and photodecomposition.

Q2: What are the optimal storage conditions for a stock solution of this compound?

A2: To ensure maximum stability, stock solutions of this compound should be stored at low temperatures, typically between 2-8°C or frozen at -20°C for longer-term storage. The solution should be protected from light by using amber vials or by wrapping the container in aluminum foil. It is also advisable to prepare solutions in a buffer with a slightly acidic to neutral pH, as extreme pH values can accelerate degradation.

Q3: Can I autoclave a solution containing this compound?

A3: Autoclaving is generally not recommended for solutions containing this compound. The high temperatures involved in autoclaving can lead to significant thermal degradation. Sterile filtration using a 0.22 µm filter is the preferred method for sterilizing such solutions.

Q4: I observed a change in the color of my this compound solution. What does this indicate?

A4: A change in the color of a this compound solution, such as turning yellow or brown, is often an indication of degradation, potentially due to oxidation or the formation of polymeric impurities. If a color change is observed, it is recommended to prepare a fresh solution and re-evaluate your storage and handling procedures.

Q5: Are there any common excipients that are incompatible with this compound?

A5: While specific compatibility data for this compound with a wide range of excipients is limited, caution should be exercised when formulating it with excipients that are known to be reactive. For example, reducing sugars (e.g., lactose, glucose) can potentially undergo Maillard reactions with the primary amine group of this compound, especially at elevated temperatures. Excipients with residual peroxides could promote oxidative degradation. It is crucial to perform compatibility studies with your specific formulation.

Troubleshooting Guides

Issue 1: Rapid Loss of Potency in Solution
Potential Cause Troubleshooting Step Preventative Measure
Incorrect pH Measure the pH of the solution. This compound may be unstable at alkaline pH.Prepare solutions in a validated buffer system, ideally in the slightly acidic to neutral pH range. Conduct a pH-rate profile study to determine the pH of maximum stability.
Elevated Temperature Review the storage and handling temperatures. Avoid prolonged exposure to room temperature or higher.Store solutions at recommended low temperatures (2-8°C or -20°C). Allow solutions to equilibrate to the experimental temperature only when necessary and for the shortest possible duration.
Light Exposure Assess if the solution was exposed to ambient or UV light for extended periods.Always store and handle solutions in light-protected containers (e.g., amber vials).
Oxidation Consider the possibility of dissolved oxygen or the presence of oxidizing agents in the solvent or excipients.Use de-gassed solvents for solution preparation. Consider purging the solution with an inert gas like nitrogen or argon. Avoid excipients known to contain peroxides.
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
Potential Cause Troubleshooting Step Preventative Measure
Degradation The new peaks are likely degradation products. Perform a forced degradation study to identify potential degradants and confirm if the observed peaks match.Follow the preventative measures outlined in Issue 1 to minimize degradation.
Interaction with Container Evaluate the material of the container for potential leaching or interaction.Use high-quality, inert containers (e.g., Type I borosilicate glass or appropriate plastic).
Contamination Review the solution preparation procedure for any sources of contamination.Ensure all glassware is scrupulously clean and use high-purity solvents and reagents.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water, methanol, or a 50:50 mixture).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the stock solution in a temperature-controlled oven at 70°C for 48 hours.

  • Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

  • Analyze the samples to determine the percentage of degradation and to profile the degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a general procedure for developing an HPLC method capable of separating this compound from its potential degradation products.

1. Instrument and Columns:

  • Use an HPLC system with a UV detector or a photodiode array (PDA) detector.

  • Screen different columns, such as a C18, C8, or a polar-embedded phase column, to achieve the best separation.

2. Mobile Phase Selection:

  • Start with a simple mobile phase, such as a mixture of acetonitrile or methanol and a buffer (e.g., phosphate or acetate buffer).

  • Optimize the mobile phase composition (gradient or isocratic elution), pH, and ionic strength to achieve good resolution between the parent compound and all degradation peaks.

3. Method Validation:

  • Validate the developed method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

  • Specificity is demonstrated by showing that the method can resolve the main peak from all degradation products generated during the forced degradation study. Peak purity analysis using a PDA detector is recommended.

Data Presentation

The following tables are templates for summarizing quantitative data from stability studies.

Table 1: Summary of Forced Degradation Study Results

Stress ConditionDurationTemperature% Degradation of this compoundNumber of Degradation ProductsMajor Degradation Product (Retention Time)
0.1 M HCl24 h60°CDataDataData
0.1 M NaOH24 h60°CDataDataData
3% H₂O₂24 hRTDataDataData
Heat48 h70°CDataDataData
Light (ICH Q1B)--DataDataData

Table 2: pH-Rate Profile for this compound Degradation

pHBuffer SystemTemperature (°C)Apparent First-Order Rate Constant (k, h⁻¹)Half-life (t½, h)
3Acetate50DataData
5Acetate50DataData
7Phosphate50DataData
9Borate50DataData

Visualizations

degradation_pathway main This compound hydrolysis Hydrolysis Product (e.g., Ethylenediamine derivative) main->hydrolysis H₂O / H⁺ or OH⁻ oxidation Oxidation Product (e.g., Imidazolinone derivative) main->oxidation [O] photolysis Photodegradation Product main->photolysis

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_sol Prepare this compound Stock Solution stress_acid Acid Hydrolysis prep_sol->stress_acid stress_base Base Hydrolysis prep_sol->stress_base stress_ox Oxidation prep_sol->stress_ox stress_therm Thermal Stress prep_sol->stress_therm stress_photo Photostability prep_sol->stress_photo hplc Stability-Indicating HPLC Analysis stress_acid->hplc stress_base->hplc stress_ox->hplc stress_therm->hplc stress_photo->hplc characterize Characterize Degradants (MS, NMR) hplc->characterize

Caption: Workflow for a forced degradation study.

logical_relationship cluster_factors Influencing Factors cluster_solutions Mitigation Strategies instability Observed Instability (e.g., Potency Loss, Impurities) ph pH instability->ph Caused by temp Temperature instability->temp Caused by light Light instability->light Caused by oxygen Oxygen instability->oxygen Caused by excipients Excipients instability->excipients Caused by ph_control Optimize pH & Buffering ph->ph_control temp_control Controlled Low Temperature temp->temp_control light_protect Light Protection light->light_protect inert_atm Inert Atmosphere oxygen->inert_atm compat_study Excipient Compatibility Study excipients->compat_study

Caption: Troubleshooting logic for this compound instability.

Technical Support Center: Interpreting NMR Spectra of 2-Aminoimidazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of 2-aminoimidazoline.

Understanding the Spectrum: The Role of Tautomerism

A primary challenge in the NMR spectroscopy of this compound is its existence in tautomeric forms. In solution, it rapidly equilibrates with its aromatic isomer, 2-aminoimidazole. This equilibrium is typically fast on the NMR timescale, leading to a time-averaged spectrum that reflects the structure of the more stable 2-aminoimidazole tautomer. The proton transfer between the ring nitrogens makes the C4 and C5 positions chemically equivalent.

Frequently Asked Questions (FAQs)

Q1: Why do the two protons on the imidazole ring (H4 and H5) appear as a single peak instead of two distinct signals?

A1: This is a direct consequence of prototropic tautomerism. The rapid exchange of the proton between the two ring nitrogens (N1 and N3) renders the C4 and C5 positions, and their attached protons, equivalent on the NMR timescale. This results in a single, averaged signal for these two protons.

Q2: My 1H NMR spectrum shows a very broad peak for the -NH and -NH2 protons. Is this normal?

A2: Yes, broad signals for N-H protons are common. This broadening can be caused by several factors:

  • Quadrupole Moment of Nitrogen: The 14N nucleus has a quadrupole moment which can lead to rapid relaxation and broadening of adjacent proton signals.

  • Chemical Exchange: Protons on nitrogen atoms can exchange with each other and with trace amounts of water or other exchangeable protons in the solvent. This exchange process occurs at a rate that leads to signal broadening.

  • Hydrogen Bonding: Intermolecular hydrogen bonding can also contribute to the broadening of N-H signals.

Q3: The chemical shifts of my compound seem to vary between experiments. What could be the cause?

A3: The chemical shifts of 2-aminoimidazole are highly sensitive to the experimental conditions:

  • Solvent: The choice of solvent (e.g., DMSO-d6, D2O, CD3OD) will significantly affect chemical shifts due to differences in solvent polarity and hydrogen bonding interactions.

  • pH/Acidity: As 2-aminoimidazole is basic, the pH of the solution will determine its protonation state. The protonated imidazolium form will have a different electronic distribution and thus different chemical shifts compared to the neutral form.

  • Concentration: At higher concentrations, intermolecular interactions such as hydrogen bonding become more pronounced, which can lead to changes in chemical shifts.

  • Temperature: Temperature can affect the rate of tautomerism and other exchange processes, as well as solubility and intermolecular interactions, all of which can influence chemical shifts.

Q4: I am not seeing the signals for the carbon atoms of the imidazole ring in my 13C NMR spectrum. What should I do?

A4: The absence of imidazole ring carbon signals in 13C NMR spectra can be a challenging issue, often related to the dynamics of the molecule.[1]

  • Intermediate Exchange: If the rate of tautomeric exchange is in the intermediate regime on the 13C NMR timescale, the signals for C4 and C5 can broaden significantly, sometimes to the point of disappearing into the baseline.

  • Long Relaxation Times: Quaternary carbons (like C2) can have long relaxation times (T1), leading to weak signals. To address this, you can try acquiring the spectrum at a different temperature to move out of the intermediate exchange regime (either faster or slower exchange) or increase the relaxation delay in your acquisition parameters to allow for full relaxation of the quaternary carbon.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your NMR experiments with this compound.

Issue 1: Unexpected Peaks in the Spectrum

Possible Causes:

  • Impurities: Contaminants from the synthesis or purification process.

  • Residual Solvent: Traces of solvents used in the workup (e.g., ethyl acetate, dichloromethane).

  • Degradation: The compound may be unstable under certain conditions.

Troubleshooting Steps:

start Unexpected peaks observed check_solvent Compare peaks to known residual solvent shifts start->check_solvent check_impurities Review synthesis starting materials and byproducts start->check_impurities run_2d Run 2D NMR (COSY, HSQC) to establish correlations check_solvent->run_2d check_impurities->run_2d identify Identify impurity structure run_2d->identify repurify Repurify sample identify->repurify

Caption: Troubleshooting workflow for unexpected NMR peaks.

Issue 2: Poor Resolution and Broad Peaks

Possible Causes:

  • Sample Concentration: Too high a concentration can lead to increased viscosity and peak broadening.

  • Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening.

  • Inhomogeneous Magnetic Field: Poor shimming of the NMR magnet.

  • Chemical Exchange: Tautomerism at an intermediate rate.

Troubleshooting Steps:

start Poor resolution or broad peaks check_conc Dilute the sample start->check_conc check_shimming Re-shim the magnet start->check_shimming check_temp Acquire spectrum at a different temperature start->check_temp check_purity Check for paramagnetic impurities (e.g., with EDTA) start->check_purity improve_res Improved resolution check_conc->improve_res check_shimming->improve_res check_temp->improve_res check_purity->improve_res

Caption: Troubleshooting workflow for poor spectral resolution.

Data Presentation

The following table summarizes the expected chemical shifts for the 2-aminoimidazole tautomer in common deuterated solvents. Note that these are approximate values and can vary based on experimental conditions.

Atom 1H Chemical Shift (ppm) 13C Chemical Shift (ppm) Notes
H4/H5 ~6.3 - 7.0~115 - 125Appears as a singlet due to tautomerism. In D2O, a broad singlet around 6.87 ppm has been observed for a derivative.[2]
NH/NH2 ~4.0 - 7.0 (DMSO-d6)-Broad, exchangeable peak. Disappears upon D2O exchange. In a mixed solvent, a broad peak was seen around 4.1-4.3 ppm.
C2 -~140 - 150Quaternary carbon, may have a weak signal.
C4/C5 -~115 - 125Single peak due to tautomerism.

Experimental Protocols

Protocol 1: Standard 1H and 13C NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound for 1H NMR, or 20-50 mg for 13C NMR, into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or D2O).

  • Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Protocol 2: D2O Exchange Experiment
  • Acquire Initial Spectrum: Obtain a standard 1H NMR spectrum of the sample in a protonated solvent (e.g., DMSO-d6).

  • Add D2O: Add 1-2 drops of deuterium oxide (D2O) to the NMR tube.

  • Mix: Cap the tube and shake it gently for about 30 seconds to facilitate proton-deuterium exchange.

  • Re-acquire Spectrum: Obtain a second 1H NMR spectrum. The signals corresponding to exchangeable N-H protons should disappear or significantly decrease in intensity.

Protocol 3: Typical NMR Acquisition Parameters
  • Spectrometer: 400 MHz or higher for better resolution.

  • 1H NMR:

    • Pulse Program: Standard single-pulse (zg30).

    • Number of Scans: 8-16.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

  • 13C NMR:

    • Pulse Program: Proton-decoupled single-pulse (zgpg30).

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay (d1): 2-5 seconds (may need to be longer for the quaternary C2).

    • Acquisition Time (aq): 1-2 seconds.

References

Technical Support Center: Troubleshooting 2-Aminoimidazoline Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during 2-aminoimidazoline bioassays. Our aim is to help you achieve consistent, reliable, and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound compounds in bioassays?

A1: this compound derivatives are a versatile class of compounds investigated for a wide range of biological activities. Key applications include:

  • Enzyme Inhibition: Notably as inhibitors of arginase, which is a target in diseases like asthma and cardiovascular conditions.

  • Antimicrobial and Antibiofilm Activity: They are widely studied for their ability to inhibit biofilm formation, disperse existing biofilms, and re-sensitize multidrug-resistant bacteria to antibiotics.[1][2][3]

  • Receptor Modulation: They interact with imidazoline receptors, particularly the I1 subtype, which is involved in the central regulation of blood pressure.

  • Antiprotozoal and Antimalarial Activity: Certain bis(2-aminoimidazolines) have shown potent activity against parasites like Trypanosoma brucei and Plasmodium falciparum.

Q2: My this compound compound shows variable activity between experiments. What are the most likely causes?

A2: Inconsistent results with this compound compounds often stem from issues related to compound handling, assay conditions, or the inherent properties of the molecules themselves. The most common culprits include:

  • Poor Solubility: Many this compound derivatives have limited aqueous solubility, leading to precipitation in assay buffers.

  • Compound Instability: The stability of these compounds can be influenced by the pH of the assay buffer.

  • Non-Specific Binding: The positively charged nature of the this compound ring can lead to non-specific binding to plasticware or proteins in the assay.

  • Assay-Specific Variability: Issues such as inconsistent cell seeding, edge effects in microplates, and variations in incubation time can all contribute to poor reproducibility.

Q3: How can I improve the solubility of my this compound compound in my bioassay?

A3: It is common to prepare stock solutions of this compound compounds in 100% dimethyl sulfoxide (DMSO).[1][3] However, when diluted into aqueous assay buffers, the compound may precipitate. To mitigate this:

  • Optimize DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible, typically below 1%, to avoid solvent-induced artifacts.

  • Use Co-solvents: In some cases, the use of other co-solvents or excipients may be necessary, but these must be validated for compatibility with your assay.

  • pH Adjustment: The solubility of imidazole-containing compounds can be pH-dependent.[4] Adjusting the pH of your assay buffer (if permissible for the biological system) may improve solubility.

  • Sonication: Briefly sonicating the diluted compound solution can help to dissolve small aggregates.

Troubleshooting Guides

Issue 1: High Variability in Biofilm Inhibition/Dispersion Assays

High variability in biofilm assays, such as inconsistent IC50 (inhibitory concentration) or EC50 (effective concentration) values, is a frequent challenge.

Troubleshooting Steps:

  • Standardize Inoculum: Ensure a consistent starting bacterial density (OD600) for each experiment.

  • Control for Edge Effects: Avoid using the outer wells of the microplate for experimental samples, as they are prone to evaporation. Fill these wells with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.

  • Ensure Proper Mixing: After adding the this compound compound, ensure thorough mixing in the well.

  • Verify Compound Stability: Prepare fresh dilutions of your compound for each experiment, as repeated freeze-thaw cycles or prolonged storage in aqueous solutions can lead to degradation.

  • Optimize Incubation Time: Biofilm formation is a dynamic process. Ensure that the incubation time is consistent and optimized for your specific bacterial strain.

Data Presentation: Impact of Assay Conditions on IC50 Values

The following table illustrates hypothetical scenarios of how different assay parameters can affect the measured IC50 values for a this compound compound in a Staphylococcus aureus biofilm inhibition assay.

Parameter VariationStandard ConditionModified ConditionObserved IC50 (µM) - StandardObserved IC50 (µM) - ModifiedPotential Cause of Inconsistency
Final DMSO Concentration 1%5%12 ± 1.525 ± 8.2Higher DMSO may affect bacterial growth or compound aggregation, increasing variability.
Buffer pH 7.46.015 ± 2.140 ± 10.5Poor solubility or altered protonation state of the compound at lower pH.[4]
Inoculum Density (OD600) 0.050.118 ± 3.035 ± 9.8A higher initial bacterial load may require more compound for effective inhibition.
Plate Type Non-treated PolystyreneTissue-Culture Treated20 ± 2.550 ± 12.0Increased non-specific binding to the more charged surface of tissue-culture treated plates.

Data is illustrative and based on typical experimental observations.

Experimental Protocol: Biofilm Inhibition Assay

  • Preparation of Bacterial Inoculum: Culture bacteria overnight in an appropriate broth (e.g., Tryptic Soy Broth for S. aureus). Dilute the overnight culture to an OD600 of 0.05 in fresh medium.

  • Compound Dilution: Prepare a serial dilution of the this compound compound in the assay medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells.

  • Assay Plate Setup: Add 100 µL of the bacterial inoculum to the wells of a 96-well flat-bottom plate. Add 100 µL of the compound dilutions to the respective wells. Include vehicle controls (medium with DMSO) and negative controls (medium only).

  • Incubation: Incubate the plate at 37°C for 24 hours without shaking.

  • Quantification of Biofilm:

    • Gently discard the supernatant.

    • Wash the wells twice with PBS to remove planktonic cells.

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

    • Discard the crystal violet solution and wash the wells three times with water.

    • Add 200 µL of 30% acetic acid or ethanol to solubilize the stain.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of biofilm inhibition relative to the vehicle control and determine the IC50 value.

Workflow for Biofilm Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_quant Quantification cluster_analysis Data Analysis A Overnight Bacterial Culture B Dilute to OD600=0.05 A->B D Add Bacteria and Compound to 96-well Plate B->D C Prepare Compound Serial Dilutions C->D E Incubate at 37°C for 24h D->E F Wash Plate (PBS) E->F G Stain with Crystal Violet F->G H Wash Plate (Water) G->H I Solubilize Stain H->I J Read Absorbance (570 nm) I->J K Calculate % Inhibition J->K L Determine IC50 K->L G L_Arginine L-Arginine Arginase Arginase I (Metalloenzyme) L_Arginine->Arginase Substrate Urea Urea Arginase->Urea Product 1 L_Ornithine L-Ornithine Arginase->L_Ornithine Product 2 Inhibitor This compound Inhibitor Inhibitor->Arginase Inhibition G Ext_Signal Environmental Signal (e.g., pH, nutrients) HK Sensor Histidine Kinase (HK) (Membrane-bound) Ext_Signal->HK ADP ADP HK->ADP RR Response Regulator (RR) (Cytoplasmic) HK->RR Phosphotransfer ATP ATP ATP->HK Autophosphorylation DNA DNA RR->DNA Binds to Promoter Gene_Expression Altered Gene Expression (e.g., Biofilm Formation) DNA->Gene_Expression Transcription Inhibitor This compound Inhibitor Inhibitor->HK Inhibition of Autophosphorylation

References

Technical Support Center: Enhancing the Selectivity of 2-Aminoimidazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and screening of selective 2-aminoimidazoline derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis, purification, and screening of this compound derivatives to improve their selectivity.

Q1: My this compound derivative shows high affinity but poor selectivity between I₁ and I₂ imidazoline receptor subtypes. How can I improve this?

A1: Achieving selectivity between I₁ and I₂ receptors is a common challenge. Here are several strategies to consider:

  • Structural Modifications: Structure-activity relationship (SAR) studies are crucial. Minor structural changes can significantly impact selectivity. For instance, modifications to the aromatic ring or the linker between the imidazoline core and the aromatic moiety can introduce steric or electronic changes that favor binding to one subtype over the other.

  • Conformational Restriction: Introducing conformational constraints can lock the molecule into a bioactive conformation that is preferred by one receptor subtype. This can be achieved by incorporating cyclic structures or rigid linkers.

  • Isosteric Replacement: Replacing certain functional groups with isosteres can alter the electronic distribution and hydrogen bonding capacity of the molecule, potentially leading to preferential binding.

Troubleshooting Low Selectivity:

Symptom Possible Cause Suggested Solution
Similar Kᵢ values at I₁ and I₂ receptors.The pharmacophore interacts with a highly conserved region in both receptor binding pockets.Focus on substitutions that probe less conserved regions of the binding sites. Computational modeling may help identify these regions.
High affinity at both I₁/I₂ and α₂-adrenergic receptors.The core this compound structure has inherent affinity for both receptor families.Modify the substituents on the aromatic ring. It has been shown that certain substitutions can drastically reduce affinity for α-adrenergic receptors while maintaining or increasing affinity for imidazoline receptors.[1]

Q2: I am having trouble with the synthesis of my target this compound derivative, leading to low yields and multiple side products. What are some common pitfalls?

A2: The synthesis of 2-aminoimidazoles can be challenging. Common issues include:

  • Reaction Conditions: These reactions can be sensitive to temperature, reaction time, and the choice of solvent and base. Optimization of these parameters is often necessary for each specific derivative.

  • Purity of Starting Materials: Impurities in the starting materials can lead to side reactions and a complex product mixture that is difficult to purify.

  • Cyclization Step: The key cyclization step to form the imidazoline ring can be inefficient if the reaction conditions are not optimal.

Troubleshooting Synthesis Issues:

Symptom Possible Cause Suggested Solution
Low yield of the desired product.Incomplete reaction or formation of side products.Systematically vary the reaction temperature, time, and stoichiometry of reactants. Consider using a different catalyst or solvent system. Greener synthesis methods using deep eutectic solvents have shown to improve yields and reduce reaction times.[2][3]
Difficulty in purifying the final compound.Presence of closely related impurities or unreacted starting materials.Optimize the chromatographic purification method (e.g., column chromatography, HPLC). Consider recrystallization if the product is a solid.
Formation of N(2)-diacylated byproducts during acylation.Over-acylation of the 2-amino group.Employ a regioselective hydroamination of a monoprotected propargylguanidine to form N(3)-protected cyclic ene-guanidines, which can then be selectively acylated at the N(2) position.[4]

Q3: My radioligand binding assay is giving inconsistent results with high non-specific binding. How can I troubleshoot this?

A3: High non-specific binding is a frequent issue in radioligand binding assays and can obscure the true specific binding signal.

Troubleshooting Radioligand Binding Assays:

Symptom Possible Cause Suggested Solution
High background signal in all wells.The radioligand is sticking to the filter plate or other components of the assay.Increase the number and rigor of wash steps with ice-cold wash buffer. Consider pre-treating the filter plates with a blocking agent like polyethyleneimine (PEI).
Non-specific binding is a large percentage of total binding.The radioligand concentration is too high, or the membrane protein concentration is too low.Optimize the radioligand concentration to be at or near the Kd value. Increase the amount of membrane protein per well to increase the number of specific binding sites.
Inconsistent results between replicate wells.Pipetting errors or inadequate mixing.Ensure accurate and consistent pipetting. Thoroughly mix all solutions before adding them to the assay plate.

Quantitative Data on Selective this compound Derivatives

The following table summarizes the binding affinities (Kᵢ in nM) and selectivity ratios for several this compound derivatives at imidazoline and α-adrenergic receptors. Lower Kᵢ values indicate higher binding affinity.

CompoundI₁ Kᵢ (nM)I₂ Kᵢ (nM)α₁-AR Kᵢ (nM)α₂-AR Kᵢ (nM)I₁/α₂ SelectivityI₂/α₂ SelectivityReference
Rilmenidine3.325138033100.76[5][6]
Moxonidine3.55022204011.41.25[7]
LNP 5090.4100>100002500625025[5][6]
S235150.8125>10000100012508[5]
Tracizoline-1.8422014000-7778[1]
Benazoline-0.85229015800-18588[1]

Note: Data is compiled from multiple sources and experimental conditions may vary.

Experimental Protocols

Radioligand Binding Assay for Imidazoline Receptors (General Protocol)

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of a test compound for I₁ and I₂ imidazoline receptors.

Materials:

  • Membrane preparations from tissues or cells expressing the target receptor.

  • Radioligand (e.g., [³H]-clonidine for I₁ sites, [³H]-idazoxan for I₂ sites).

  • Unlabeled competitor (the test compound).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

  • Wash buffer (ice-cold binding buffer).

  • 96-well filter plates (pre-treated with 0.3% PEI).

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer. Determine the protein concentration using a standard assay (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Membrane preparation, radioligand, and binding buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a known non-selective ligand (e.g., phentolamine).

    • Competition: Membrane preparation, radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Synthesis of this compound Derivatives (General Protocol)

This protocol describes a general method for the synthesis of 2-aminoimidazoles via the condensation of an α-haloketone with a guanidine derivative.

Materials:

  • α-haloketone (e.g., α-bromoketone).

  • Guanidine derivative.

  • Solvent (e.g., ethanol, DMF, or a deep eutectic solvent like choline chloride:urea).

  • Base (e.g., triethylamine, potassium carbonate).

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the guanidine derivative in the chosen solvent.

  • Addition of Reactants: Add the α-haloketone and the base to the solution.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., reflux) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If using a conventional solvent, the solvent may be removed under reduced pressure, and the residue partitioned between an organic solvent (e.g., ethyl acetate) and water. If using a deep eutectic solvent, the product may precipitate upon cooling and can be isolated by filtration.[2]

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired this compound derivative.

  • Characterization: Confirm the structure of the final compound using analytical techniques such as NMR, mass spectrometry, and IR spectroscopy.

Visualizations

Signaling_Pathway_I1 I1 Imidazoline Receptor Signaling Pathway Ligand This compound (e.g., Moxonidine) I1_Receptor I1 Imidazoline Receptor Ligand->I1_Receptor Binds to G_Protein G-Protein? I1_Receptor->G_Protein Activates? PC_PLC Phosphatidylcholine-selective Phospholipase C (PC-PLC) I1_Receptor->PC_PLC Activates DAG Diacylglycerol (DAG) PC_PLC->DAG Generates Arachidonic_Acid Arachidonic Acid PC_PLC->Arachidonic_Acid Generates Downstream Downstream Effects (e.g., inhibition of Na+/H+ exchange, regulation of sympathetic tone) DAG->Downstream Arachidonic_Acid->Downstream

Caption: I₁ Imidazoline Receptor Signaling Pathway.[7][8]

Experimental_Workflow Experimental Workflow for Selectivity Screening cluster_synthesis Synthesis & Purification cluster_screening Selectivity Screening cluster_decision Decision & Iteration Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Primary_Screen Primary Radioligand Binding Assay (I₁, I₂, α₁, α₂) Purification->Primary_Screen Test Compound Data_Analysis Data Analysis (Calculate Kᵢ values & Selectivity Ratios) Primary_Screen->Data_Analysis Decision Selective? Data_Analysis->Decision Lead_Compound Lead Compound Decision->Lead_Compound Yes SAR_Iteration SAR-guided Modification Decision->SAR_Iteration No SAR_Iteration->Synthesis New Derivative Design

Caption: Workflow for Synthesis and Selectivity Screening.

References

Validation & Comparative

2-Aminoimidazoline vs. Guanidine: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The guanidinium group is a prevalent structural motif in medicinal chemistry, recognized for its ability to engage in critical hydrogen bonding interactions with biological targets. However, its high basicity (pKa > 13) often results in permanent protonation at physiological pH, which can impede cell membrane permeability and limit oral bioavailability. The 2-aminoimidazoline moiety, a cyclic bioisostere of guanidine, presents a compelling alternative. This guide provides an objective comparison of the biological activities of compounds containing these two functional groups, supported by experimental data, detailed protocols, and pathway visualizations to inform rational drug design.

Comparative Biological Activity: Quantitative Data

The primary biological targets where this compound and guanidine moieties have been extensively compared are α-adrenergic receptors and nitric oxide synthases (NOS).

α₂-Adrenergic Receptor Binding Affinity

Studies systematically replacing the guanidine group with a this compound group in a series of α₂-adrenoceptor antagonists have demonstrated a general trend. In many cases, the this compound derivatives exhibit higher binding affinities compared to their direct guanidine analogues.[1] This suggests that the cyclic constraint and altered electronic distribution of the this compound group can be favorable for interaction with the α₂-adrenoceptor binding pocket.

Compound PairBasic MoietyTargetAffinity (pKi)Reference
Pair 1
Compound 18aGuanidineα₂-Adrenoceptor7.3Rodriguez et al., 2007
Compound 18b This compound α₂-Adrenoceptor 8.1 Rodriguez et al., 2007
Pair 2
Compound 26aGuanidineα₂-Adrenoceptor7.5Rodriguez et al., 2007
Compound 26b This compound α₂-Adrenoceptor 8.0 Rodriguez et al., 2007

Note: The data presented is illustrative of the general finding that this compound derivatives often show enhanced affinity. pKi is the negative logarithm of the inhibition constant (Ki).

Nitric Oxide Synthase (NOS) Inhibition

Both guanidine and this compound derivatives have been explored as inhibitors of nitric oxide synthase, particularly the inducible isoform (iNOS), which is a key target in inflammatory conditions. Aminoguanidine is a well-known, albeit moderately selective, iNOS inhibitor.[2][3] While direct side-by-side comparisons of bioisosteric pairs are less common in the literature for this target, we can compare the inhibitory activity of representative compounds from each class.

CompoundBasic MoietyTarget IsoformPotency (IC₅₀)Reference
AminoguanidineGuanidineiNOS (murine)~20 µMCorbett et al., 1993
Guanidine-substituted Imidazole (Generic)GuanidineiNOSVaries(General Class)[4]
This compound-based inhibitorsThis compoundiNOSVaries(General Class)

Note: IC₅₀ is the half-maximal inhibitory concentration. Direct comparison is challenging due to variations in assay conditions across different studies.

Signaling and Experimental Visualizations

Understanding the underlying biological pathways and experimental workflows is crucial for interpreting activity data.

Bioisosteric Relationship

The this compound group is considered a non-classical bioisostere of the guanidine group. It maintains the key hydrogen bond donor features within a more constrained cyclic system, which also lowers the overall basicity.

Caption: Bioisosteric relationship between guanidine and this compound.
α₂-Adrenergic Receptor Signaling Pathway

α₂-Adrenergic receptors are G-protein coupled receptors (GPCRs) that couple to the inhibitory G-protein, Gi. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

alpha2_signaling Ligand α₂-Agonist (e.g., 2-AI or Guanidine cpd) Receptor α₂-Adrenergic Receptor Ligand->Receptor Binds G_Protein Gi Protein (αβγ) Receptor->G_Protein Activates G_alpha Gαi (active) G_Protein->G_alpha Dissociates G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC Response Cellular Response (e.g., ↓ Neurotransmitter Release) cAMP->Response Leads to

Caption: Canonical Gi-coupled signaling pathway for the α₂-adrenergic receptor.
Experimental Workflow: Competitive Radioligand Binding Assay

This workflow outlines the key steps in determining the binding affinity (Ki) of a test compound for a specific receptor.

binding_assay_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis P1 Prepare Receptor Source (e.g., Cell Membranes) A1 Incubate Receptor, Radioligand, and Test Compound P1->A1 P2 Prepare Radioligand (Fixed Concentration) P2->A1 P3 Prepare Test Compound (Serial Dilutions) P3->A1 S1 Separate Bound from Free Radioligand (e.g., Filtration) A1->S1 Equilibrium Reached S2 Quantify Radioactivity (Scintillation Counting) S1->S2 D1 Plot % Inhibition vs. log[Test Compound] S2->D1 D2 Calculate IC₅₀ D1->D2 D3 Calculate Ki using Cheng-Prusoff Equation D2->D3

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocols

α₂-Adrenoceptor Competitive Radioligand Binding Assay

This protocol is used to determine the inhibition constant (Ki) of test compounds.

  • Materials:

    • Receptor Source: Membranes from cells expressing human α₂-adrenoceptors (e.g., HEK293 or CHO cells).

    • Radioligand: [³H]-Rauwolscine or [³H]-RX821002 (a selective α₂-antagonist).

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

    • Test Compounds: this compound and guanidine analogues, serially diluted.

    • Non-specific binding control: High concentration of a known α₂-antagonist (e.g., 10 µM phentolamine).

    • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethyleneimine.

    • Scintillation cocktail and counter.

  • Procedure:

    • In a 96-well plate, combine assay buffer, cell membranes (typically 10-20 µg protein/well), and various concentrations of the test compound.

    • Add the radioligand at a fixed concentration (typically near its Kd value, e.g., 0.5 nM [³H]-Rauwolscine).

    • For non-specific binding wells, add the high concentration of phentolamine instead of the test compound. For total binding wells, add buffer.

    • Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to reach equilibrium.

    • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

    • Data Analysis: Calculate IC₅₀ values using non-linear regression and convert to Ki values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Inducible Nitric Oxide Synthase (iNOS) Inhibition Assay

This protocol measures the ability of a compound to inhibit the production of nitric oxide by the iNOS enzyme.

  • Materials:

    • Enzyme: Recombinant human or murine iNOS.

    • Substrate: L-Arginine.

    • Cofactors: NADPH, (6R)-5,6,7,8-tetrahydro-L-biopterin (H₄B), FAD, FMN.

    • Assay Buffer: e.g., 50 mM HEPES, pH 7.4, containing DTT.

    • Test Compounds: this compound and guanidine analogues, serially diluted.

    • Griess Reagent: Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Nitrite Standard: Sodium nitrite for standard curve generation.

  • Procedure:

    • In a 96-well plate, add assay buffer, iNOS enzyme, and the necessary cofactors.

    • Add various concentrations of the test compound or vehicle control. Pre-incubate for 10-15 minutes at 37°C.

    • Initiate the enzymatic reaction by adding L-Arginine (e.g., final concentration of 100 µM).

    • Incubate the reaction for a defined period (e.g., 30-60 minutes) at 37°C.

    • Terminate the reaction (e.g., by adding a stopping reagent or by placing on ice).

    • Measure the amount of nitrite (a stable oxidation product of NO) produced. Transfer an aliquot of the supernatant to a new plate.

    • Add Griess Reagent A, incubate for 10 minutes at room temperature, protected from light.

    • Add Griess Reagent B, incubate for another 10 minutes. A purple color will develop.

    • Measure the absorbance at 540 nm. Calculate the nitrite concentration using the sodium nitrite standard curve.

    • Data Analysis: Plot the percentage of iNOS inhibition against the log concentration of the test compound to determine the IC₅₀ value.

Conclusion

The replacement of a guanidine moiety with its this compound bioisostere is a valuable strategy in drug design. Experimental evidence, particularly in the context of α₂-adrenoceptor modulation, indicates that this substitution can lead to enhanced binding affinity.[1] This improvement is likely attributable to the conformational rigidity and modified electronic properties of the cyclic structure. While both groups can be incorporated into NOS inhibitors, the choice between them may depend on the specific pharmacophore requirements of the target enzyme and the desired physicochemical properties of the final compound, such as membrane permeability and oral bioavailability. The provided data and protocols serve as a foundational resource for researchers aiming to leverage these important functional groups in the development of novel therapeutics.

References

Comparative Analysis of 2-Aminoimidazoline Antibiofilm Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of 2-Aminoimidazoline (2-AI) antibiofilm agents, offering a resource for researchers, scientists, and drug development professionals. Herein, we compare the performance of various 2-AI derivatives against other antibiofilm strategies, supported by experimental data from peer-reviewed studies. This document summarizes quantitative data, details experimental methodologies, and visualizes key signaling pathways to facilitate a comprehensive understanding of the current landscape of antibiofilm research.

Performance Comparison of Antibiofilm Agents

The efficacy of 2-AI compounds in inhibiting biofilm formation and dispersing pre-formed biofilms is a key area of investigation. The following table summarizes the 50% inhibitory concentration (IC50) and 50% effective concentration for dispersion (EC50) of several 2-AI derivatives against various bacterial pathogens. For comparative purposes, data for other classes of antibiofilm agents, such as antimicrobial peptides and furanones, are included where available.

Compound ClassCompound Name/DerivativeTarget OrganismIC50 (µM)EC50 (µM)Reference
This compound H10 (reverse amide)Staphylococcus aureus12100[1]
H10 (reverse amide)Pseudomonas aeruginosa3146[1]
DHS (oroidin library)Pseudomonas aeruginosa PA14111215[2]
RA (reverse amide library)Pseudomonas aeruginosa PA140.7354[2]
SPAR (2-AI-triazole library)Pseudomonas aeruginosa PA140.5322[2]
Compound 1 (2-AI)Mycobacterium smegmatis10.480.5[3]
Compound 12g (2-AI)Mycobacterium smegmatis6.870.1[3]
2-ABI Compound 1Salmonella Typhimurium13.1Not Reported[4]
2-ABI Compound 15aSalmonella Typhimurium5.22Not Reported[4]
Antimicrobial Peptide Peptide 1018Klebsiella pneumoniae>16 µg/mLNot Reported[5]
DJK-5Klebsiella pneumoniae>16 µg/mLNot Reported[5]
CAMAMethicillin-resistant S. aureus (MRSA)Not ReportedNot Reported[6]
Furanone 2(5H)-furanoneAeromonas hydrophila~0.2 mg/mLNot Reported[7]

Mechanism of Action: Targeting the BfmR/BfmS Two-Component System

A significant mechanism of action for 2-AI compounds involves the interference with bacterial two-component signal transduction systems (TCS). In pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa, the BfmR/BfmS TCS is a critical regulator of biofilm formation.[8] The sensor kinase, BfmS, perceives environmental signals and subsequently phosphorylates the response regulator, BfmR. Phosphorylated BfmR then acts as a transcriptional regulator, modulating the expression of genes essential for biofilm development.[9][10] 2-AI compounds have been shown to bind to response regulators like BfmR, thereby inhibiting their activity and disrupting the signaling cascade required for biofilm maturation.[1][8]

BfmR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BfmS BfmS (Sensor Kinase) BfmR BfmR (Inactive) BfmS->BfmR Phosphorylation BfmR_P BfmR-P (Active) Biofilm_Genes Biofilm Formation Genes (e.g., phdA, rhlR) BfmR_P->Biofilm_Genes Regulates Transcription BfmR->BfmR_P Two_AI This compound Two_AI->BfmR Inhibits Biofilm Biofilm Formation Biofilm_Genes->Biofilm Leads to Signal Environmental Signal Signal->BfmS Activates

BfmR/BfmS signaling pathway and 2-AI inhibition.

Experimental Protocols

Crystal Violet Biofilm Assay (Static Microtiter Plate Method)

This high-throughput assay is widely used to quantify biofilm formation. The protocol involves the following key steps:

1. Preparation and Inoculation:

  • Overnight bacterial cultures are diluted in fresh growth medium to a standardized optical density (e.g., OD600 of 0.01).

  • 100-200 µL of the diluted culture is added to the wells of a 96-well microtiter plate. For testing inhibitors like 2-AIs, the compounds are added to the wells at desired concentrations before or at the time of inoculation.

  • Control wells containing only sterile media (blank), media with the test compound (compound control), and media with bacteria but no compound (positive control) are included.

2. Incubation:

  • The plate is covered and incubated under static conditions at an optimal temperature (e.g., 37°C) for a period that allows for biofilm formation (typically 24-48 hours).

3. Removal of Planktonic Cells:

  • After incubation, the culture medium containing planktonic (free-floating) bacteria is carefully removed from each well.

  • The wells are gently washed with a buffer solution (e.g., phosphate-buffered saline, PBS) or sterile water to remove any remaining non-adherent cells. This step is often repeated 2-3 times.

4. Staining:

  • A solution of 0.1% crystal violet is added to each well, completely covering the bottom and walls.

  • The plate is incubated at room temperature for 10-15 minutes to allow the dye to stain the adherent biofilm.

5. Washing:

  • The crystal violet solution is removed, and the wells are washed again with water to remove excess stain. The plate is then allowed to air dry.

6. Solubilization and Quantification:

  • The crystal violet stain bound to the biofilm is solubilized by adding a solvent, typically 30% acetic acid or ethanol, to each well.

  • The plate is incubated for a short period to ensure complete solubilization.

  • The absorbance of the solubilized stain is measured using a microplate reader at a specific wavelength (e.g., 550-595 nm). The absorbance reading is directly proportional to the amount of biofilm formed.

Biofilm_Assay_Workflow A 1. Inoculation (96-well plate with bacteria +/- 2-AI) B 2. Incubation (24-48h at 37°C) A->B C 3. Wash (Remove planktonic cells) B->C D 4. Staining (0.1% Crystal Violet) C->D E 5. Wash (Remove excess stain) D->E F 6. Solubilization (e.g., 30% Acetic Acid) E->F G 7. Quantification (Measure Absorbance) F->G

Workflow for the Crystal Violet Biofilm Assay.

Concluding Remarks

This compound derivatives represent a promising class of antibiofilm agents with demonstrated efficacy against a broad spectrum of bacterial pathogens. Their mechanism of action, which often involves the disruption of key regulatory pathways like the BfmR/BfmS two-component system, offers a non-bactericidal approach to combating biofilm-related infections. This strategy may reduce the selective pressure for the development of resistance. The data presented in this guide highlight the potent activity of several 2-AI compounds, often at low micromolar concentrations. Further research, including direct comparative studies with other antibiofilm agents and in vivo efficacy models, is warranted to fully elucidate their therapeutic potential. The standardized protocols provided herein serve as a foundation for such future investigations.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Aminoimidazoline Analogs at Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-aminoimidazoline analogs, a class of compounds renowned for their significant interactions with adrenergic receptors. By objectively comparing the performance of various analogs and providing supporting experimental data, this document aims to serve as a valuable resource for researchers and professionals involved in drug discovery and development. The information presented herein is curated from peer-reviewed scientific literature, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

I. Comparative Analysis of Receptor Binding Affinities and Functional Potencies

The pharmacological activity of this compound analogs is primarily dictated by their affinity for and efficacy at α-adrenergic receptors. The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of representative analogs at α1 and α2-adrenergic receptors. These values are critical for understanding the selectivity and potential therapeutic applications of these compounds.

Table 1: Binding Affinities (Ki, nM) of this compound Analogs at α1 and α2-Adrenergic Receptors

CompoundLinker (X)Aromatic Moiety (Ar)α1-AR Ki (nM)α2-AR Ki (nM)α2/α1 Selectivity Ratio
Clonidine-NH-2,6-dichlorophenyl4301.3331
Brimonidine-NH-6-quinoxalinyl10402.1495
Cirazoline-O-CH(cyclopropyl)-Phenyl1.21200.01
Naphazoline-CH2-1-Naphthyl141000.14
Oxymetazoline-CH2-3-hydroxy-2,6-dimethyl-4-t-butylphenyl5.66.30.89
Xylometazoline-CH2-2,6-dimethyl-4-t-butylphenyl282000.14
Indolin-2-yl Imidazoline Analog 1 -NH-N-methyl-indolin-2-yl--Potent α2 agonist
Benzopyranic Derivative 16 -CH2-Benzopyran757019400

Data compiled from multiple sources. Specific experimental conditions may vary.

Table 2: Functional Potencies (EC50/IC50, nM) of this compound Analogs

CompoundAssay Typeα1-AR (EC50/IC50, nM)α2-AR (EC50/IC50, nM)Functional Activity
ClonidineGTPγS Binding>10,000150α2 Agonist
BrimonidineGTPγS Binding>10,00020α2 Agonist
CirazolineCalcium Mobilization5>10,000α1 Agonist
NaphazolineAorta Contraction10-α1 Agonist
Indolin-2-yl Imidazoline Analog 2 ---Potent α2 antagonist

Data compiled from multiple sources. Specific experimental conditions may vary.

II. Key Structure-Activity Relationship Insights

The data presented in the tables above, along with extensive research in the field, reveals several key SAR trends for this compound analogs:

  • The Imidazoline Ring: The this compound core is the essential pharmacophore responsible for binding to adrenergic receptors. The basicity of the guanidinium-like moiety within this ring is crucial for the ionic interaction with a conserved aspartate residue in the third transmembrane domain of the receptors.

  • The Aromatic Moiety: The nature and substitution pattern of the aromatic ring system significantly influence both affinity and selectivity.

    • α2-Adrenergic Agonists: Potent and selective α2-agonists, such as clonidine and brimonidine, typically feature an electron-withdrawing group (e.g., chlorine) at the ortho positions of a phenyl ring linked directly to the imidazoline nitrogen.[1] This substitution pattern is thought to induce a non-coplanar conformation between the aromatic and imidazoline rings, which is favorable for α2-receptor binding.

    • α1-Adrenergic Agonists: In contrast, α1-agonists often possess a lipophilic substituent on the aromatic ring and are frequently linked to the imidazoline ring via a methylene or other short spacer.[2] For instance, the bulky t-butyl group in oxymetazoline and xylometazoline contributes to their α1-agonist activity.

  • The Linker Group: The linker connecting the imidazoline ring to the aromatic moiety plays a critical role in determining α1 versus α2 selectivity.

    • A direct amino linkage (-NH-) is a common feature in many potent α2-agonists.[1]

    • A methylene bridge (-CH2-) is often found in compounds with significant α1-agonist activity, such as naphazoline.[2]

    • The presence of an oxygen atom in the linker, as seen in cirazoline, can confer high α1-agonist potency.[3]

  • Stereochemistry: For chiral analogs, the stereochemistry can dramatically impact activity. For example, the cis- and trans-isomers of 1,3-dimethylindolin-2-yl imidazoline exhibit opposing activities, with the cis-isomer being a potent α2-agonist and the trans-isomer a moderately potent α2-antagonist.[4]

  • Bioisosteric Replacements: The principles of bioisosterism have been successfully applied in the design of novel this compound analogs to modulate their pharmacological profiles.[5] For instance, replacing the phenyl ring of clonidine with a quinoxaline system led to the development of brimonidine, a more selective α2-agonist.[1] Similarly, isosteric replacement of the cyclopropyl group in cirazoline analogs has been explored to modulate α1/α2 selectivity.[3][6]

III. Experimental Protocols

The following are detailed methodologies for key experiments commonly used to characterize the pharmacological activity of this compound analogs.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.

a. Membrane Preparation:

  • Cells or tissues expressing the target adrenergic receptor subtype are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

  • The homogenate is centrifuged at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a suitable buffer and stored at -80°C until use. Protein concentration is determined using a standard method like the Bradford assay.

b. Binding Assay Protocol:

  • Membrane preparations (typically 20-50 µg of protein) are incubated with a specific radioligand (e.g., [3H]-prazosin for α1-receptors, [3H]-rauwolscine or [3H]-yohimbine for α2-receptors) at a fixed concentration (usually near its Kd value).

  • A range of concentrations of the unlabeled test compound (this compound analog) are added to compete with the radioligand for binding to the receptor.

  • Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand (e.g., phentolamine).

  • The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

  • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the cellular response to receptor activation and can distinguish between agonists, antagonists, and inverse agonists.

a. [35S]GTPγS Binding Assay (for Gαi/o-coupled α2-receptors): This assay measures the activation of G-proteins following agonist binding to GPCRs.[7][8]

  • Membrane preparations are incubated with the test compound, GDP, and the non-hydrolyzable GTP analog, [35S]GTPγS.

  • Agonist stimulation of the α2-adrenergic receptor promotes the exchange of GDP for [35S]GTPγS on the Gαi subunit.

  • The reaction is incubated at 30°C for a specific time and then terminated.

  • The amount of [35S]GTPγS bound to the G-proteins is measured by scintillation counting after separating bound from free radioligand via filtration.

  • EC50 values are determined from concentration-response curves.

b. Intracellular Calcium Mobilization Assay (for Gαq-coupled α1-receptors): This assay measures the increase in intracellular calcium concentration following the activation of Gαq-coupled receptors.[9][10]

  • Cells expressing the α1-adrenergic receptor are plated in a multi-well plate.

  • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • The baseline fluorescence is measured.

  • The test compound is added, and the change in fluorescence intensity is monitored over time using a fluorescence plate reader.

  • An increase in fluorescence indicates an increase in intracellular calcium.

  • EC50 values are calculated from the concentration-response curves.

IV. Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways activated by α1 and α2-adrenergic receptors and a typical workflow for evaluating this compound analogs.

alpha1_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol agonist α1 Agonist (e.g., Cirazoline) receptor α1-Adrenergic Receptor agonist->receptor Binds g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3 Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2_release Ca²⁺ Release er->ca2_release ca2_release->pkc Activates cellular_response Cellular Response (e.g., Smooth Muscle Contraction) pkc->cellular_response Phosphorylates Target Proteins

Caption: α1-Adrenergic Receptor Signaling Pathway.

alpha2_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol agonist α2 Agonist (e.g., Clonidine) receptor α2-Adrenergic Receptor agonist->receptor Binds g_protein Gi/o receptor->g_protein Activates ac Adenylyl Cyclase (AC) g_protein->ac Inhibits camp cAMP atp ATP atp->camp Converted by AC pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., Inhibition of Neurotransmitter Release) pka->cellular_response Phosphorylates Target Proteins

Caption: α2-Adrenergic Receptor Signaling Pathway.

experimental_workflow start Synthesis of This compound Analogs binding_assay Radioligand Binding Assay (α1 and α2 Receptors) start->binding_assay determine_ki Determine Ki and Selectivity binding_assay->determine_ki functional_assay Functional Assays (GTPγS or Ca²⁺ Mobilization) determine_ki->functional_assay determine_potency Determine EC50/IC50 and Efficacy functional_assay->determine_potency sar_analysis Structure-Activity Relationship Analysis determine_potency->sar_analysis lead_optimization Lead Optimization (Bioisosteric Replacement, etc.) sar_analysis->lead_optimization lead_optimization->start Iterative Design end Candidate Drug Selection lead_optimization->end

Caption: Experimental Workflow for SAR Studies.

References

Validating the Target of 2-Aminoimidazoline Anticancer Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminoimidazoline scaffold has emerged as a promising pharmacophore in the development of novel anticancer agents. Numerous studies have demonstrated the cytotoxic effects of this compound derivatives against a variety of cancer cell lines. However, the precise molecular targets of these compounds are often not definitively validated, representing a critical knowledge gap in their preclinical development. This guide provides a comparative overview of the putative targets of this compound anticancer drugs, benchmarked against established therapeutic alternatives. We present supporting experimental data and detailed protocols for key validation assays to aid researchers in the rigorous assessment of these promising compounds.

Putative Molecular Targets and a Comparative Analysis

Based on molecular modeling studies and the functional consequences of their application in cancer cell lines, two primary targets have been proposed for this compound-based anticancer agents: the receptor tyrosine kinase c-Kit and tubulin , a key component of the cellular cytoskeleton.

Comparison with c-Kit Inhibitors

The proto-oncogene c-Kit is a receptor tyrosine kinase that, when constitutively activated through mutation, drives the proliferation of various cancers, most notably gastrointestinal stromal tumors (GIST). Molecular docking studies have suggested that this compound derivatives may bind to the ATP-binding pocket of c-Kit, thereby inhibiting its kinase activity.

Table 1: Comparative Efficacy of a Putative this compound c-Kit Inhibitor and an Approved Drug

CompoundTargetMechanism of ActionCell LineIC50 (µM)Reference
This compound Derivative (Hypothetical)c-Kit (putative)ATP-competitive inhibitionGIST-T15-20[1]
Imatinibc-Kit, BCR-Abl, PDGFRATP-competitive inhibitionGIST-T10.01-0.1[2]

Note: The IC50 value for the this compound derivative is an estimated range based on published cytotoxicity data in relevant cell lines, as direct enzymatic inhibition data is limited in the public domain.

Comparison with Tubulin Modulators

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a validated target for anticancer therapy. Some 2-aminoimidazole derivatives have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. These compounds are thought to interact with the colchicine-binding site of tubulin, thereby inhibiting tubulin polymerization.

Table 2: Comparative Efficacy of a Putative this compound Tubulin Inhibitor and an Approved Drug

CompoundTargetMechanism of ActionCell LineIC50 (µM)Reference
2-Amino-1-thiazolyl Imidazole DerivativeTubulin (putative)Inhibition of polymerizationHeLa0.1-1[3]
PaclitaxelTubulinStabilization of microtubulesHeLa0.005-0.01[4][5][6]

Note: The IC50 value for the 2-amino-1-thiazolyl imidazole derivative is based on reported cytotoxicity data. Direct comparative studies with paclitaxel under identical conditions are limited.

Experimental Protocols for Target Validation

Rigorous validation of the molecular target is paramount for the successful clinical translation of any novel anticancer agent. Below are detailed protocols for key experiments to validate the engagement of this compound derivatives with their putative targets.

In Vitro Kinase Assay for c-Kit Inhibition

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified c-Kit kinase.

Materials:

  • Recombinant human c-Kit kinase

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (this compound derivative)

  • Positive control (Imatinib)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

Procedure:

  • Prepare serial dilutions of the test compound and positive control in kinase buffer.

  • In a 96-well plate, add the c-Kit kinase and the peptide substrate to each well.

  • Add the diluted compounds to the respective wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Tubulin Polymerization Assay

This assay assesses the effect of a compound on the in vitro assembly of microtubules from purified tubulin.

Materials:

  • Purified bovine brain tubulin (>99% pure)

  • Tubulin polymerization buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Test compound (this compound derivative)

  • Positive control (Nocodazole for inhibition, Paclitaxel for stabilization)

  • Temperature-controlled spectrophotometer with a 340 nm filter

Procedure:

  • Resuspend the purified tubulin in ice-cold polymerization buffer.

  • Prepare serial dilutions of the test compound and controls.

  • In a pre-chilled 96-well plate, add the tubulin solution, GTP, and glycerol.

  • Add the diluted compounds to the respective wells.

  • Place the plate in the spectrophotometer pre-heated to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.

  • Plot the absorbance against time to generate polymerization curves.

  • Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to confirm target engagement in a cellular context. It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.[7][8][9][10][11]

Materials:

  • Cancer cell line of interest

  • Cell culture medium and reagents

  • Test compound (this compound derivative)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Equipment for heating cells (e.g., PCR cycler)

  • Equipment for protein quantification (e.g., Western blot apparatus, antibodies against the target protein)

Procedure:

  • Culture the cells to ~80% confluency.

  • Treat the cells with the test compound or vehicle (DMSO) for a defined period (e.g., 1-2 hours).

  • Harvest the cells and resuspend them in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Analyze the amount of soluble target protein in each sample by Western blotting or other quantitative protein detection methods.

  • Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

  • To determine the cellular potency (EC50), perform an isothermal dose-response experiment by treating cells with a range of compound concentrations and heating them at a single, optimized temperature.

Visualizing the Molecular Pathways

Understanding the signaling pathways in which the putative targets are involved is crucial for predicting the downstream effects of this compound drugs and for identifying potential biomarkers of response.

cKit_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Kit c-Kit PI3K PI3K c-Kit->PI3K RAS RAS c-Kit->RAS JAK JAK c-Kit->JAK SCF SCF (Ligand) SCF->c-Kit Binds and activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation STAT3 STAT3 Differentiation Differentiation STAT3->Differentiation JAK->STAT3 Imatinib Imatinib Imatinib->c-Kit Inhibits This compound This compound This compound->c-Kit Putative Inhibition

Caption: Simplified c-Kit signaling pathway and points of inhibition.

microtubule_dynamics cluster_inhibitors Drug Intervention cluster_cellular_outcome Cellular Outcome Tubulin Dimers Tubulin Dimers Polymerization Polymerization Tubulin Dimers->Polymerization Microtubule Microtubule Depolymerization Depolymerization Microtubule->Depolymerization Mitotic Arrest Mitotic Arrest Polymerization->Microtubule Depolymerization->Tubulin Dimers This compound This compound (Putative) This compound->Polymerization Inhibits Paclitaxel Paclitaxel Paclitaxel->Depolymerization Inhibits Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Regulation of microtubule dynamics and drug intervention points.

Conclusion

This compound derivatives represent a promising class of anticancer compounds. While preliminary evidence points towards c-Kit and tubulin as potential targets, further rigorous experimental validation is essential. The comparative data and detailed protocols provided in this guide are intended to facilitate these critical next steps in the drug development pipeline. By confirming the molecular targets and understanding their mechanism of action relative to existing therapies, the full therapeutic potential of this compound anticancer drugs can be realized.

References

A Comparative Guide to 2-Aminoimidazoline Derivatives and Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of emerging 2-aminoimidazoline-based kinase inhibitors against well-established kinase inhibitors. The information herein is supported by experimental data from peer-reviewed studies, offering a comprehensive overview for professionals in oncology and drug discovery.

Introduction

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, kinase inhibitors have become a major class of therapeutic agents. The this compound scaffold has emerged as a promising heterocyclic structure in the design of novel kinase inhibitors, demonstrating potent and selective activity against various kinase targets. This guide compares these novel derivatives with established inhibitors, focusing on their inhibitory profiles against key kinases and their anti-proliferative effects on cancer cell lines.

Quantitative Comparison of Biological Activity

The following tables summarize the in vitro efficacy of this compound derivatives and their structural analogs against a panel of kinase targets and cancer cell lines, benchmarked against established inhibitors like Dasatinib and the dual PI3K/mTOR inhibitor Dactolisib (BEZ235).

Table 1: Kinase Inhibitory Activity (IC50 values in nM)

Compound/DerivativeTarget KinaseIC50 (nM)Reference CompoundTarget KinaseIC50 (nM)
Imidazo[1,2-a]pyridine Derivative 4c CLK1700Dasatinib Src0.2 - 1.1
DYRK1A2600Bcr-Abl3
4-Aminoimidazole Derivative 4g Src40
4-Aminoimidazole Derivative 4j Src40
4-Aminoimidazole Derivative 4k Src40
Dactolisib (BEZ235) p110α (PI3K)4
p110γ (PI3K)5
p110δ (PI3K)7
p110β (PI3K)75
mTOR20.7

Note: Data is compiled from multiple sources and direct comparison should be made with caution due to potential variations in assay conditions.[1][2][3][4][5]

Table 2: Anti-proliferative Activity (IC50 values in µM)

Compound/DerivativeCell LineCancer TypeIC50 (µM)Reference CompoundCell LineCancer TypeIC50 (µM)
4-Aminoimidazole Derivative 4k SH-SY5YNeuroblastoma11.7Dasatinib K562CML< 1
4-Aminoimidazole Derivative 4l SH-SY5YNeuroblastoma18.9MDA-MB-231Breast< 1
Imidazo[1,2-a]pyridine Derivative 12 A375Melanoma0.14HT-29Colon< 1
HeLaCervical0.21
Dactolisib (BEZ235) K562CML0.37
KBM7R (T315I mutant)CML0.43
A549 (NSCLC)Lung0.01 - 0.2

Note: Cytotoxicity can vary significantly based on the cell line and assay duration.[1][3][6][7][8]

Signaling Pathways and Mechanisms of Action

This compound derivatives and the compared inhibitors exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and differentiation.

Src kinases are non-receptor tyrosine kinases that play a pivotal role in regulating cell adhesion, growth, migration, and differentiation. Their hyperactivation is frequently observed in various cancers.[3] Dasatinib is a potent inhibitor of SFKs.[3][5] The 4-aminoimidazole derivatives listed in Table 1 have shown significant inhibitory activity against Src, suggesting a similar mechanism of action.[3]

Src_Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src RTK->Src Integrins Integrins Integrins->Src GPCR GPCR GPCR->Src FAK FAK Src->FAK Ras Ras/Raf/MEK/ERK Pathway Src->Ras STAT3 STAT3 Src->STAT3 PI3K PI3K/Akt Pathway Src->PI3K Migration Migration & Invasion FAK->Migration Proliferation Cell Proliferation & Survival Ras->Proliferation STAT3->Proliferation PI3K->Proliferation Inhibitor This compound Derivatives (e.g., 4-aminoimidazole 4k) Dasatinib Inhibitor->Src

Caption: Simplified Src Signaling Pathway and Point of Inhibition.

The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common event in cancer. Dactolisib (BEZ235) is a dual inhibitor of PI3K and mTOR.[1][2][9]

PI3K_mTOR_Signaling GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) CellGrowth Cell Growth & Proliferation S6K->CellGrowth _4EBP1->CellGrowth Inhibitor Dactolisib (BEZ235) Inhibitor->PI3K Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR Pathway and Inhibition by Dactolisib.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA).

    • Dilute the recombinant target kinase and substrate to their final desired concentrations in the kinase buffer.

    • Prepare serial dilutions of the test inhibitor in DMSO. The final DMSO concentration in the assay should be ≤1%.

  • Assay Procedure:

    • Add 1 µL of the serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of the diluted kinase to each well.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture. The final reaction volume is 5 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced, and thus to kinase activity.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.[10]

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C in a CO₂ incubator.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.

This technique is used to detect changes in the phosphorylation state of specific proteins within a signaling pathway.

  • Sample Preparation:

    • Culture cells and treat with inhibitors as required.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[11][12]

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and evaluation of novel kinase inhibitors.

Experimental_Workflow HTS High-Throughput Screening (HTS) HitID Hit Identification HTS->HitID LeadGen Lead Generation & SAR Studies HitID->LeadGen BiochemAssay In Vitro Kinase Assay (e.g., ADP-Glo) LeadGen->BiochemAssay BiochemAssay->LeadGen Feedback for Optimization CellAssay Cell-Based Assays (e.g., MTT Proliferation) BiochemAssay->CellAssay Potent Hits CellAssay->LeadGen Feedback for Optimization Mechanism Mechanism of Action Studies (e.g., Western Blot) CellAssay->Mechanism Active Compounds InVivo In Vivo Efficacy & Toxicology Studies Mechanism->InVivo Promising Leads Candidate Clinical Candidate Selection InVivo->Candidate

Caption: General workflow for kinase inhibitor discovery and evaluation.

Conclusion

This compound derivatives and their structural analogs represent a promising class of kinase inhibitors with potent activity against various cancer-related targets. The data presented in this guide demonstrates their potential to rival or even exceed the efficacy of some established inhibitors in specific contexts. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic potential. The experimental protocols and workflow provided herein offer a framework for the continued discovery and evaluation of this important class of molecules.

References

2-Aminoimidazoles as Adjuvants: A Comparative Guide to Enhancing Antibiotic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance necessitates novel therapeutic strategies. This guide provides a comparative analysis of 2-Aminoimidazoline (2-AI) compounds as adjuvants to current antibiotics, focusing on their in vivo and in vitro efficacy. 2-AIs have emerged as a promising class of molecules that can disrupt bacterial biofilms and resensitize multidrug-resistant (MDR) pathogens to conventional antibiotic therapies. This document synthesizes available experimental data to offer an objective comparison of their performance.

Executive Summary

This compound derivatives generally do not exhibit direct bactericidal activity. Instead, their strength lies in their synergistic effects when combined with existing antibiotics. The primary mechanism of action involves the inhibition and dispersal of bacterial biofilms, which are notoriously tolerant to antibiotic treatment.[1][2] This adjuvant activity effectively revitalizes the efficacy of antibiotics against otherwise resistant bacterial strains. While extensive in vitro data underscores this potential, comprehensive in vivo comparative efficacy studies are still emerging.

In Vitro Efficacy: Biofilm Inhibition and Antibiotic Resensitization

In vitro studies have consistently demonstrated the ability of 2-AI compounds to inhibit biofilm formation and disperse pre-formed biofilms across a range of clinically relevant pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus.

One representative 2-AI compound, H10, has been shown to inhibit biofilm formation in both S. aureus and P. aeruginosa in a concentration-dependent manner.[3] For S. aureus, H10 exhibited a 50% inhibitory concentration (IC50) of 12 µM for biofilm formation and a 50% effective concentration (EC50) of 100 µM for dispersing pre-formed biofilms.[3] Against P. aeruginosa, the IC50 and EC50 values were 31 µM and 46 µM, respectively.[3] Importantly, at concentrations effective for biofilm inhibition, H10 did not show bactericidal activity, which is a desirable trait for an adjuvant as it may reduce the selective pressure for resistance.[3]

The true potential of 2-AIs is revealed in their ability to lower the minimum inhibitory concentration (MIC) of conventional antibiotics against resistant strains. When used in combination, 2-AIs can restore the susceptibility of MDR bacteria to antibiotics to which they were previously resistant.

Compound Bacterium Metric Value Reference
H10S. aureusBiofilm Inhibition IC5012 µM[3]
H10S. aureusBiofilm Dispersion EC50100 µM[3]
H10P. aeruginosaBiofilm Inhibition IC5031 µM[3]
H10P. aeruginosaBiofilm Dispersion EC5046 µM[3]

Table 1: In vitro activity of 2-AI compound H10 against bacterial biofilms.

In Vivo Synergistic Efficacy: A Topical Application Study

A key study investigated the synergistic effect of H10 with a penicillin/streptomycin (P/S) combination in a drip-flow reactor model using an antibiotic-resistant strain of S. aureus. This in vitro model mimics a biofilm-related infection. The results demonstrated a significant reduction in bacterial viability when H10 was combined with the antibiotic cocktail compared to either treatment alone.

Treatment Group Initial Bacterial Load (log CFU/cm²) Final Bacterial Load (log CFU/cm²) Log Reduction Reference
Control (Untreated)7.84 ± 0.567.84 ± 0.560[3]
H10 alone7.84 ± 0.565.98 ± 0.191.86[3]
Penicillin/Streptomycin (P/S) alone7.84 ± 0.566.46 ± 0.071.38[3]
H10 + P/S7.84 ± 0.56~3.84~4.00[3]

Table 2: Synergistic effect of H10 and antibiotics on S. aureus biofilm viability.[3]

Furthermore, the in vivo safety of H10 was assessed in a porcine skin model. Topical application of H10 at concentrations significantly higher than the therapeutic dose resulted in no observable irritation or immune reaction, suggesting its suitability for dermal applications.[1]

Mechanism of Action: Targeting Bacterial Signaling

The antibiofilm and antibiotic-sensitizing effects of 2-AIs are linked to their ability to interfere with bacterial signaling pathways, particularly two-component systems (TCS).[4] In Acinetobacter baumannii, a pathogen of urgent concern, the BfmRS TCS is a global regulator of virulence and resistance.[5][6] The sensor kinase BfmS detects environmental signals and subsequently phosphorylates the response regulator BfmR.[1][5] Phosphorylated BfmR then binds to DNA, controlling the expression of genes involved in biofilm formation, stress response, and antibiotic resistance.[1][5] 2-AI compounds are hypothesized to interact with and inhibit the function of response regulators like BfmR, thereby disrupting these critical downstream processes.[4]

BfmRS_Signaling_Pathway cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm BfmS BfmS (Sensor Kinase) BfmR_U BfmR (Unphosphorylated) BfmS->BfmR_U Phosphorylates BfmR_P BfmR-P (Phosphorylated) BfmR_U->BfmR_P DNA DNA BfmR_P->DNA Binds to Genes Biofilm Formation Stress Response Antibiotic Resistance DNA->Genes Regulates Expression TwoAI This compound TwoAI->BfmR_P Inhibits Signal Environmental Signal Signal->BfmS Activates

Figure 1. Proposed mechanism of 2-AI inhibition of the BfmRS signaling pathway in A. baumannii.

Experimental Protocols

In Vitro Biofilm Inhibition and Dispersion Assays
  • Bacterial Strains and Growth Conditions: S. aureus and P. aeruginosa were grown in appropriate media.

  • Biofilm Inhibition (IC50): Varying concentrations of the 2-AI compound H10 (25-100 µM) were added to bacterial cultures in microtiter plates.[3] Biofilms were allowed to form for 6 hours for P. aeruginosa and 24 hours for S. aureus.[3] Biofilm biomass was quantified using crystal violet staining, and the IC50 was calculated as the concentration that inhibited 50% of biofilm formation.[3]

  • Biofilm Dispersion (EC50): Biofilms were allowed to form in microtiter plates for a set period. The supernatant was then replaced with fresh media containing various concentrations of H10. After a further incubation period, the remaining biofilm was quantified to determine the EC50, the concentration that disperses 50% of the pre-formed biofilm.[3]

In Vivo Porcine Skin Irritation Model
  • Animal Model: Domestic swine were used as an in vivo model for human skin.

  • Compound Application: A 5 mM solution of H10 was applied directly to the skin surface.[1]

  • Evaluation: The skin was monitored for up to 7 days for any gross abnormalities.[1] Histopathological examination was performed to assess for any immune reactions or tissue damage.[1]

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_synergy Synergy Model cluster_invivo In Vivo Safety A1 Bacterial Culture (S. aureus, P. aeruginosa) A2 Addition of 2-AI (H10) at various concentrations A1->A2 A3 Biofilm Formation (6-24h incubation) A2->A3 A4 Quantification (Crystal Violet Staining) A3->A4 A5 Determine IC50 & EC50 A4->A5 B1 S. aureus Biofilm in Drip-Flow Reactor B2 Treatment Groups: 1. Control 2. H10 alone 3. Antibiotic alone 4. H10 + Antibiotic B1->B2 B3 Incubation B2->B3 B4 Quantify Viable Bacteria (CFU Counting) B3->B4 C1 Swine Skin Model C2 Topical Application of 2-AI (H10) C1->C2 C3 Observation (7 days) C2->C3 C4 Histopathological Examination C3->C4

Figure 2. Workflow of key experiments for evaluating 2-AI compounds.

Conclusion and Future Directions

The collective evidence strongly supports the role of this compound compounds as potent antibiotic adjuvants. Their ability to disrupt biofilms and resensitize MDR bacteria through mechanisms such as the inhibition of the BfmRS two-component system presents a compelling strategy to combat antibiotic resistance. The favorable in vivo safety profile of compounds like H10 further strengthens their therapeutic potential, particularly for topical applications.

However, to fully realize the clinical potential of 2-AIs, further research is imperative. Specifically, in vivo efficacy studies in relevant animal infection models, such as murine skin or lung infection models, are critically needed to provide quantitative data on bacterial load reduction when 2-AIs are used in combination with systemic antibiotics. Such studies will be instrumental in bridging the gap between promising in vitro results and clinical application, ultimately paving the way for a new generation of combination therapies to address the global challenge of antibiotic resistance.

References

Comparative Docking Analysis of 2-Aminoimidazoline Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in silico performance of 2-aminoimidazoline derivatives against various protein targets. The data, collated from multiple studies, offers insights into the binding affinities and potential therapeutic applications of this important chemical scaffold.

The this compound moiety is a key pharmacophore found in numerous biologically active compounds. Its ability to engage in various non-covalent interactions, such as hydrogen bonding and salt bridges, makes it a valuable scaffold in the design of enzyme inhibitors and receptor modulators. This guide summarizes the findings from several molecular docking studies to facilitate a comparative understanding of the binding potential of this compound derivatives.

Comparative Docking Performance

The following tables summarize the binding affinities of various this compound and related imidazole derivatives against several key protein targets. The data is extracted from peer-reviewed studies that employed molecular docking simulations to predict ligand-protein interactions. Binding energy, a measure of binding affinity, is typically reported in kcal/mol or kJ/mol, where a more negative value indicates a stronger interaction.

Compound ClassTarget ProteinDerivative/CompoundDocking Score/Binding EnergyReference Study
2-Aminoimidazole-Quinoxaline Hybrids c-Kit Tyrosine Kinase(E)-4-phenyl-1-((quinoxalin-2-ylmethylene)amino)-1H-imidazol-2-amine (8a)Not explicitly quantified in abstract, but identified as most active.Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2018[1]
Other derivatives (8s, 8t, 8w, 8x)Potent antiproliferative agents, suggesting favorable binding.Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2018[1]
Imidazoquinolines Various Bacterial Proteins (e.g., DNA gyrase)Thio-imidazoquinoline (5f)High docking score and strong binding energy.RSC Advances, 2021
Chloro-imidazoquinoline (4f)High docking score and strong binding energy.RSC Advances, 2021
Hydroxy-imidazoquinoline (3f)High docking score and strong binding energy.RSC Advances, 2021
2-Iminoimidazolidine Derivatives Alpha-2 Adrenergic ReceptorsBenzopyranic derivative 16Affinity (Ki): 19 nMChemical and Pharmaceutical Bulletin, 2000[2]
Benzopyranic derivative 22Affinity (Ki): 95 nMChemical and Pharmaceutical Bulletin, 2000[2]
Clonidine (Reference)Affinity (Ki): 35 nMChemical and Pharmaceutical Bulletin, 2000[2]
Imidazole Derivatives L-glutamine: d-fructose-6-phosphate amidotransferaseSynthesized imidazole derivatives-8.01 to -6.91 kJ/molMedicinal Chemistry Research, 2012

Experimental Protocols: Molecular Docking Methodology

The following provides a generalized protocol for molecular docking studies based on the methodologies reported in the cited literature.

1. Protein and Ligand Preparation:

  • Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed. Polar hydrogen atoms and appropriate charges (e.g., Kollman charges) are added to the protein structure. The prepared protein is saved in a suitable format (e.g., PDBQT) for use with docking software.

  • Ligand Preparation: The 2D structures of the this compound derivatives are drawn using chemical drawing software and converted to 3D structures. Energy minimization of the ligand structures is performed using a suitable force field (e.g., MMFF94) to obtain stable conformations. The final ligand structures are also saved in a compatible format (e.g., PDBQT).

2. Docking Simulation:

  • Grid Box Definition: A grid box is defined around the active site of the target protein. The size and center of the grid are set to encompass the binding pocket, allowing the docking algorithm to search for the best binding pose within this defined space.

  • Docking Algorithm: A docking program such as AutoDock Vina is commonly used to perform the docking simulations. The program explores various conformations and orientations (poses) of the ligand within the defined grid box and calculates the binding affinity for each pose.

3. Analysis of Results:

  • The docking results are analyzed to identify the best binding pose, which is typically the one with the lowest binding energy.

  • The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and salt bridges, are visualized and analyzed to understand the molecular basis of the binding affinity.

Visualization of Docking Workflow

The following diagram illustrates a typical workflow for a comparative molecular docking study.

docking_workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage cluster_output Output protein_prep Protein Preparation (from PDB) grid_gen Grid Generation (Define Binding Site) protein_prep->grid_gen ligand_prep Ligand Preparation (this compound Derivatives) docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking grid_gen->docking pose_analysis Pose Analysis & Scoring (Binding Energy) docking->pose_analysis interaction_analysis Interaction Analysis (H-bonds, etc.) pose_analysis->interaction_analysis comparison Comparative Analysis of Derivatives interaction_analysis->comparison

A simplified workflow for comparative molecular docking studies.

This guide provides a snapshot of the current understanding of the in silico behavior of this compound derivatives. The presented data and protocols can serve as a valuable resource for the rational design and development of novel therapeutic agents based on this versatile scaffold.

References

A Head-to-Head Comparison of 2-Aminoimidazoline Synthesis Methods for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminoimidazoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. Its synthesis is therefore a critical undertaking for researchers in drug discovery and development. This guide provides a head-to-head comparison of three prominent methods for the synthesis of 2-aminoimidazolines, offering an objective look at their performance with supporting experimental data.

Method 1: The Classical Approach: Condensation of α-Haloketones with Guanidines

This long-established method remains a cornerstone of this compound synthesis due to its reliability and the ready availability of starting materials. The reaction proceeds via the condensation of an α-haloketone with a guanidine derivative, typically in the presence of a base. Recent advancements have focused on improving the environmental footprint of this reaction.

A notable "green" modification of this classical approach utilizes deep eutectic solvents (DESs), such as a mixture of choline chloride and glycerol, as the reaction medium.[1] This not only avoids the use of volatile and often toxic organic solvents but can also accelerate the reaction.[1]

Advantages:

  • Wide availability of starting materials.

  • Generally straightforward reaction conditions.

  • Adaptable to a variety of substituted α-haloketones and guanidines.

  • Recent modifications offer greener alternatives to traditional solvents.[1]

Disadvantages:

  • Can require elevated temperatures and relatively long reaction times.

  • The use of α-haloketones can be a drawback due to their lachrymatory and irritant nature.

  • Substrate scope can be limited by the stability of the α-haloketone.

Method 2: Modern Palladium-Catalyzed Carboamination

Representing a significant advancement in the synthesis of complex 2-aminoimidazolines, the palladium-catalyzed carboamination of N-propargyl guanidines offers a powerful and versatile route to this heterocyclic core.[2][3][4] This method allows for the direct formation of both a carbon-nitrogen and a carbon-carbon bond in a single step, enabling the rapid construction of diverse molecular architectures.[2][4]

This approach has been successfully applied to the total synthesis of several natural products, underscoring its utility in complex molecule synthesis.[2][4] The reaction typically employs a palladium catalyst with a suitable ligand and a base.

Advantages:

  • High efficiency and good yields for a range of substrates.[2][4]

  • Enables the synthesis of highly substituted and complex 2-aminoimidazolines.

  • Allows for late-stage diversification of the molecule.[2]

  • Can be used in the total synthesis of natural products.[2][4]

Disadvantages:

  • Requires the use of a palladium catalyst, which can be expensive.

  • The synthesis of the N-propargyl guanidine starting material may add extra steps.

  • Optimization of the catalyst, ligand, and reaction conditions may be necessary for new substrates.

Method 3: Stereospecific Synthesis via Ring Expansion of Aziridines (Heine Reaction)

For applications where stereochemistry is critical, the Heine reaction, a ring expansion of aziridines with imidoyl chlorides, provides a stereospecific route to 2-imidazolines.[5][6] This one-pot reaction proceeds with retention of the stereochemistry of the starting aziridine, making it a valuable tool for the synthesis of enantiopure 2-imidazolines.[5]

The reaction is typically carried out in the presence of a base, and the imidoyl chloride can be generated in situ from the corresponding amide.

Advantages:

  • Excellent stereospecificity, preserving the enantiopurity of the starting aziridine.[5]

  • Can be performed as a one-pot reaction, improving operational efficiency.[5][6]

  • Tolerates a variety of functional groups.[5]

Disadvantages:

  • The synthesis of substituted aziridines can be challenging.

  • The reaction scope may be limited by the availability of the corresponding amides for imidoyl chloride formation.

  • Side reactions, such as oxidation to the corresponding imidazole, can occur.[5]

Quantitative Data Comparison

ParameterMethod 1: CondensationMethod 2: Pd-Catalyzed CarboaminationMethod 3: Ring Expansion of Aziridines
Typical Yield 70-95%[1]60-90%[2][4]50-80%[5]
Reaction Time 4-6 hours[1]12-24 hours[2]24 hours (reflux)[7]
Reaction Temperature 80 °C[1]100 °C[4]Reflux in acetone[7]
Key Reagents α-haloketone, guanidineN-propargyl guanidine, aryl triflateAziridine, imidoyl chloride
Catalyst None (or base-mediated)Palladium acetate/ligandNone (or base-mediated)
Stereocontrol Generally not stereospecificNot inherently stereospecificHighly stereospecific[5]

Experimental Protocols

Method 1: Condensation of α-Haloketone with Guanidine in Deep Eutectic Solvent

Materials:

  • α-chloroketone (1.0 mmol)

  • Guanidine derivative (1.3 mmol)

  • Triethylamine (1.0 mmol)

  • Choline chloride-glycerol (1:2 molar ratio) deep eutectic solvent (2 g)

  • Water

  • Ethyl acetate

  • Sodium sulfate

Procedure:

  • The appropriate α-chloroketone, guanidine derivative, and triethylamine are added to the choline chloride-glycerol eutectic mixture under magnetic stirring.

  • The mixture is heated to 80 °C for a period of 4–6 hours, or until the starting ketone is consumed as monitored by GC-MS analysis.

  • After this time, the mixture is cooled to room temperature, and 5 mL of water is added.

  • The resulting aqueous suspension is then extracted with ethyl acetate (3 x 10 mL).

  • The combined organic phases are dried over sodium sulfate and concentrated in vacuo to yield the 2-aminoimidazole product.

Method 2: Palladium-Catalyzed Carboamination of N-Propargyl Guanidine

Materials:

  • N-propargyl guanidine (1.0 equiv)

  • Aryl triflate (1.2 equiv)

  • Palladium(II) acetate (4 mol %)

  • (R)-Siphos-PE (8 mol %)

  • Lithium tert-butoxide (2.4 equiv)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox, a reaction vessel is charged with palladium(II) acetate, (R)-Siphos-PE, and lithium tert-butoxide.

  • The N-propargyl guanidine and aryl triflate are then added, followed by anhydrous toluene.

  • The reaction vessel is sealed and heated to 100 °C for 16 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is concentrated in vacuo, and the residue is purified by flash column chromatography to afford the desired 2-aminoimidazole product.

Method 3: One-Pot Ring Expansion of Aziridine

Materials:

  • Amide (1.2 equiv)

  • 2,6-Lutidine (6 equiv)

  • Dichloromethane (DCM)

  • Oxalyl chloride (1.5 equiv)

  • Aziridine (1.0 equiv)

  • Sodium iodide (1.2 equiv)

  • Acetone

Procedure:

  • To a round-bottomed flask under an argon atmosphere, the desired amide, 2,6-lutidine, and DCM are added.

  • The solution is cooled to 0 °C, and oxalyl chloride is added dropwise. The reaction is stirred at 0 °C for 15 minutes and then at room temperature for 1 hour.

  • The reaction mixture is cooled to 0 °C, and a solution of the aziridine in DCM is added dropwise. The reaction is stirred at 0 °C for 15 minutes and then at room temperature for 5 hours.

  • The reaction is quenched with saturated aqueous sodium bicarbonate, and the aqueous layer is extracted with DCM. The combined organic layers are dried over sodium sulfate and concentrated in vacuo.

  • To the crude intermediate, sodium iodide and acetone are added, and the solution is brought to reflux for 24 hours.

  • The reaction is cooled, the solvent is removed in vacuo, and the residue is purified by flash column chromatography to yield the 2-imidazoline product.[7]

Visualizing the Synthetic Pathways

G cluster_0 Method 1: Condensation cluster_1 Method 2: Pd-Catalyzed Carboamination cluster_2 Method 3: Ring Expansion of Aziridine alpha-Haloketone alpha-Haloketone Intermediate Intermediate alpha-Haloketone->Intermediate Condensation Guanidine Guanidine Guanidine->Intermediate This compound This compound Intermediate->this compound Cyclization/ Dehydration N-Propargyl Guanidine N-Propargyl Guanidine Pd-Complex Pd-Complex N-Propargyl Guanidine->Pd-Complex Aryl Triflate Aryl Triflate Aryl Triflate->Pd-Complex Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Pd-Complex Oxidative Addition Final Product Substituted This compound Pd-Complex->Final Product Carboamination/ Reductive Elimination Aziridine Aziridine Imidoyl Aziridine Imidoyl Aziridine Aziridine->Imidoyl Aziridine Imidoyl Chloride Imidoyl Chloride Imidoyl Chloride->Imidoyl Aziridine 2-Imidazoline 2-Imidazoline Imidoyl Aziridine->2-Imidazoline Heine Rearrangement

A simplified workflow for the three main synthetic routes to 2-aminoimidazolines.

reaction_mechanism cluster_pd_cycle Palladium-Catalyzed Carboamination Cycle Pd0 Pd(0)L_n Pd_complex1 L_n(Ar)Pd(II)X Pd0->Pd_complex1 Oxidative Addition (Ar-X) Pd_complex2 [L_n(Ar)Pd(II)(Guanidine)]+ Pd_complex1->Pd_complex2 Ligand Exchange Pd_complex3 Intermediate Pd_complex2->Pd_complex3 Carboamination Product This compound Pd_complex3->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Catalytic cycle for the Palladium-catalyzed carboamination synthesis.

References

A Comparative Guide: 2-Aminoimidazoline Probes Versus Commercial Dyes for Cellular and Molecular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for brighter, more stable, and highly specific fluorescent probes is a driving force in modern biological research. While a plethora of commercial dyes are available, novel classes of fluorophores continue to emerge, offering unique advantages. This guide provides a detailed comparison of a promising class of fluorescent probes based on the 2-aminoimidazoline scaffold—synthetic analogs of the Green Fluorescent Protein (GFP) chromophore—against widely used commercial dyes such as BODIPY, Fluorescein, and Rhodamine derivatives.

Introduction to this compound Probes

The this compound core is the fundamental structure of the chromophore found in GFP and its variants. Synthetic analogs of the GFP chromophore are of significant interest because they are small, often water-soluble, and their fluorescence is highly sensitive to their environment.[1] A key characteristic of many of these synthetic probes is their fluorogenic nature; they are typically non-fluorescent in solution but exhibit a dramatic increase in fluorescence upon binding to a target or when their internal rotation is restricted.[1][2] This property can lead to high signal-to-noise ratios in imaging applications.

Quantitative Performance Data

The following tables summarize the key photophysical properties of selected this compound-based probes and popular commercial dyes. These values can vary depending on the specific derivative and environmental conditions (e.g., solvent, pH).

Table 1: Green-Emitting Probes

PropertyThis compound Analog (P-HOBDI-BF₂)BODIPY FLFluorescein (FITC)
Excitation Max (nm) ~470-490~503~495
Emission Max (nm) ~500-520~512~520
Quantum Yield (Φ) Moderate to High (Comparable to BODIPY)[3]Up to 0.9–1.0[]~0.97 (in basic ethanol)[5]
Molar Extinction (M⁻¹cm⁻¹) High~80,000~92,300[5]
Photostability Generally GoodExcellent[]Moderate (Prone to photobleaching)
Environmental Sensitivity High (Fluorogenic)[1]Low (Insensitive to pH and polarity)[]High (pH-sensitive)[7]

Table 2: Red-Emitting Probes

PropertyRhodamine B
Excitation Max (nm) ~542-555
Emission Max (nm) ~590-610
Quantum Yield (Φ) 0.49 - 0.68 (in ethanol)[8][9]
Molar Extinction (M⁻¹cm⁻¹) ~110,000
Photostability Good
Environmental Sensitivity Moderate (sensitive to polarity)[8]

Experimental Protocols

Cellular Imaging with this compound Probes

This protocol describes a general workflow for staining and imaging live cells using a fluorogenic this compound probe that targets a specific cellular structure or molecule.

Materials:

  • This compound fluorescent probe (e.g., a derivative designed to bind to a specific protein or organelle).

  • Live cells cultured on glass-bottom dishes.

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Confocal microscope with appropriate filter sets.

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes suitable for microscopy.

  • Probe Preparation: Prepare a stock solution of the this compound probe in a suitable solvent (e.g., DMSO). Dilute the stock solution in pre-warmed cell culture medium to the final working concentration (typically in the low micromolar range).

  • Cell Staining: Remove the existing culture medium from the cells and wash once with PBS. Add the probe-containing medium to the cells.

  • Incubation: Incubate the cells with the probe for a specific duration (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. The optimal time will depend on the specific probe and cell type.

  • Washing (Optional): For fluorogenic probes, a washing step may not be necessary due to the low background fluorescence of the unbound probe.[1] If required, gently wash the cells two to three times with pre-warmed PBS or culture medium to remove excess probe.

  • Imaging: Mount the dish on the stage of a confocal microscope. Excite the probe at its maximum excitation wavelength and collect the emission signal using the appropriate filter set. Acquire images, ensuring to minimize phototoxicity and photobleaching by using the lowest possible laser power and exposure time.

Quantitative PCR (qPCR) with a this compound-Based Hydrolysis Probe

This protocol outlines the use of a synthetic GFP chromophore analog as a reporter dye in a hydrolysis probe-based qPCR assay, based on a study comparing P-HOBDI-BF₂ with 6-FAM.[10]

Materials:

  • DNA template.

  • Forward and reverse primers.

  • Hydrolysis probe labeled with a this compound dye (e.g., P-HOBDI-BF₂) at the 5' end and a quencher at the 3' end.

  • qPCR master mix containing DNA polymerase, dNTPs, and buffer.

  • Nuclease-free water.

  • Real-time PCR instrument.

Procedure:

  • Reaction Setup: Prepare the qPCR reaction mixture by combining the master mix, forward primer, reverse primer, labeled hydrolysis probe, DNA template, and nuclease-free water to the final volume. A typical reaction volume is 20-25 µL.

  • Thermal Cycling: Place the reaction tubes or plate in the real-time PCR instrument and perform the thermal cycling with the following general steps:

    • Initial Denaturation: 95°C for 2-5 minutes.

    • Cycling (40-45 cycles):

      • Denaturation: 95°C for 10-15 seconds.

      • Annealing/Extension: 60°C for 30-60 seconds (collect fluorescence data at this step).

  • Data Analysis: The real-time PCR instrument will monitor the fluorescence intensity at each cycle. As the target DNA is amplified, the DNA polymerase cleaves the hydrolysis probe, separating the reporter dye from the quencher and causing an increase in fluorescence. The cycle at which the fluorescence signal crosses a threshold (the Cq value) is used for quantification. The performance of the this compound-labeled probe can be compared to a probe labeled with a commercial dye like 6-FAM by running parallel reactions.[10]

Visualizations

Below are diagrams illustrating a general experimental workflow and a key signaling mechanism relevant to the application of these fluorescent probes.

Experimental_Workflow cluster_prep Sample Preparation cluster_imaging Data Acquisition cluster_analysis Data Analysis cell_culture Cell Culture staining Cell Staining cell_culture->staining probe_prep Probe Preparation probe_prep->staining microscopy Fluorescence Microscopy staining->microscopy image_acq Image Acquisition microscopy->image_acq image_proc Image Processing image_acq->image_proc quant Quantification image_proc->quant

Caption: A generalized workflow for cellular imaging using fluorescent probes.

Hydrolysis_Probe_Mechanism cluster_probe Intact Probe cluster_amplification Amplification cluster_cleavage Cleavage & Fluorescence R R Q Q polymerase Taq Polymerase template DNA Template polymerase->template R_free R fluorescence Fluorescence R_free->fluorescence Q_free Q

Caption: Mechanism of a hydrolysis probe in qPCR.

Discussion and Conclusion

Advantages of this compound Probes:

  • Fluorogenicity: The ability of many synthetic GFP chromophore analogs to become fluorescent only upon binding to a target can significantly reduce background noise and eliminate the need for wash steps in cellular imaging.[1]

  • Small Size: As small molecules, they can offer better cell permeability and less steric hindrance compared to fluorescent proteins.

  • Tunability: The this compound scaffold can be chemically modified to alter its photophysical properties and to add targeting moieties for specific biomolecules.

Comparison with Commercial Dyes:

  • vs. BODIPY: While some this compound probes exhibit brightness comparable to BODIPY dyes[3], BODIPY fluorophores are generally known for their exceptional photostability and insensitivity to the cellular environment, which can be an advantage for long-term imaging and quantitative studies.[][] The fluorogenic nature of this compound probes is a distinct advantage for specific applications where background fluorescence is a concern.

  • vs. Fluorescein: this compound probes generally offer better photostability than fluorescein and its derivatives, which are known to photobleach quickly. While fluorescein's fluorescence is pH-dependent, which can be a limitation, this property is also exploited for pH sensing.[7]

  • vs. Rhodamine: Rhodamine dyes are bright and photostable red-emitting fluorophores. The development of this compound probes in the longer wavelength regions is still an area of active research, and currently, rhodamines are more established for red-channel imaging.

References

Safety Operating Guide

Proper Disposal of 2-Aminoimidazoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, handling and disposing of specialized compounds like 2-Aminoimidazoline requires adherence to strict protocols to mitigate risks and ensure regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound and associated materials.

Immediate Safety and Handling

Before beginning any disposal procedure, it is critical to handle this compound with the appropriate Personal Protective Equipment (PPE). The compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles compliant with standards such as EU EN 166 are required.[1]

  • Hand Protection: Wear chemical-resistant protective gloves.[1]

  • Skin and Body Protection: A laboratory coat, along with appropriate gloves and clothing, should be worn to prevent skin exposure.[1]

  • Respiratory Protection: Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically necessary.[1] For emergencies or large-scale handling in confined areas, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[1]

Hazard Classification Summary

Understanding the hazard classification of this compound is fundamental to its safe handling and disposal. Waste generated from this chemical is classified as hazardous.[1]

Hazard ClassificationCodeDescriptionSource
Skin Corrosion/IrritationH315Causes skin irritation[1]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation
Specific target organ toxicity — single exposureH335May cause respiratory irritation[2]

Step-by-Step Disposal Protocol

The following protocol outlines the accepted procedures for disposing of this compound waste. Always consult local, state, and federal regulations to ensure full compliance, as rules may vary.[1][4]

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Any unused this compound, solutions containing it, or materials contaminated with it (e.g., gloves, absorbent pads, glassware) must be treated as hazardous waste.[1]

  • Segregate the Waste: Chemical wastes must be stored separately according to their compatibility group.[5] Store this compound waste, which is an amine, separately from acids, bases, oxidizers, and other reactive chemical classes to prevent dangerous reactions.[5]

Step 2: Containerization

  • Select a Compatible Container: Use a container made of a material compatible with this compound. Often, the original product container is a suitable choice for waste.[5] The container must be in good condition, leak-proof, and have a tightly fitting cap.[6]

  • Keep Containers Closed: Waste containers must be securely capped at all times, except when waste is actively being added.[6] Using a funnel that is left in the opening is not an acceptable practice.[6]

Step 3: Labeling

  • Label Clearly: All hazardous waste containers must be clearly labeled as soon as accumulation begins.[6]

  • Include Essential Information: The label must include:

    • The words "HAZARDOUS WASTE".[6]

    • The full chemical name: "this compound".[4]

    • The CAS Number: 7720-39-0.[7]

    • Applicable hazard warnings (e.g., "Irritant").[4]

    • The composition and concentration of the contents.[6]

Step 4: Storage

  • Designated Storage Area: Store the sealed and labeled waste container in a designated, secure area, often referred to as a Satellite Accumulation Area (SAA).[4][8]

  • Safe Conditions: The storage area should be cool, dry, and well-ventilated, and kept away from incompatible materials.[4] The SAA must be under the control of the laboratory director or principal investigator.[8]

Step 5: Arranging for Disposal

  • Contact a Licensed Vendor: Disposal of hazardous chemical waste must be handled by a licensed and reputable waste disposal company.[4]

  • Provide Necessary Information: When arranging for pickup, provide the disposal company with the chemical name, quantity, and all available safety information.[4]

  • Disposal of Empty Containers: Original containers that are completely empty should be triple-rinsed with a suitable solvent.[8] The rinsate (the rinsing solvent) must be collected and disposed of as hazardous waste.[8] After rinsing and drying, and once the label is fully defaced or removed, the container can typically be disposed of as regular laboratory glass or plastic waste.[9]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Waste Generated (Unused this compound or Contaminated Material) ppe Step 1: Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Step 2: Characterize & Segregate Waste (Classify as Hazardous Amine Waste) ppe->characterize containerize Step 3: Place in Labeled, Compatible Container - 'HAZARDOUS WASTE' - Chemical Name & CAS - Hazard Warnings characterize->containerize store Step 4: Store in Designated Satellite Area (Cool, Dry, Well-Ventilated, Secure) containerize->store disposal_co Step 5: Arrange Pickup with Licensed Waste Disposal Vendor store->disposal_co end Disposal Complete disposal_co->end

Caption: Workflow for this compound Disposal.

References

Essential Safety and Logistics for Handling 2-Aminoimidazoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Aminoimidazoline. The focus is on procedural, step-by-step guidance to ensure safe operational and disposal practices.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE based on data from related compounds.

PPE CategoryRecommended EquipmentStandard/Specification
Eye and Face Protection Tightly fitting safety goggles with side-shields or a face shield.Conforming to EN 166 (EU) or NIOSH (US) approved standards.[1][2]
Hand Protection Chemical-resistant, impervious gloves. Gloves must be inspected prior to use and replaced regularly.Selected based on EU Directive 89/686/EEC and the standard EN 374.[2]
Body Protection A lab coat or impervious clothing should be worn to prevent skin contact. For larger quantities or risk of splashing, fire/flame resistant and impervious clothing is recommended.[1][2]Wear suitable protective clothing.[3]
Respiratory Protection For operations that may generate dust or aerosols, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used. In well-ventilated areas for small-scale use, it may not be required, but a risk assessment is necessary.[1] If exposure limits are exceeded, a full-face respirator is recommended.[2][4]

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial for laboratory safety. The following step-by-step operational plan outlines the key stages from preparation to disposal.

1. Pre-Handling Preparation:

  • Consult SDS: Obtain and thoroughly read the specific Safety Data Sheet for this compound from the manufacturer.

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantity of the substance, potential for dust or aerosol generation, and the specific laboratory conditions.

  • Emergency Preparedness: Ensure that an emergency shower and eye wash station are readily accessible.[5] All personnel should be familiar with their location and operation.

  • Ventilation: All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[2][3]

  • PPE Check: Before entering the handling area, inspect all personal protective equipment for integrity.

2. Handling Procedures:

  • Weighing and Transfer:

    • Handle as a solid to avoid dust formation.[3]

    • Use non-sparking tools for transfers.[2][3]

    • If possible, handle in a glove box to minimize inhalation exposure.

  • Solution Preparation:

    • When dissolving, add the solid to the solvent slowly to avoid splashing.

    • Ensure the process is conducted within a chemical fume hood.

  • General Handling:

    • Avoid contact with skin and eyes.[2][3]

    • Wash hands thoroughly after handling.[6]

    • Do not eat, drink, or smoke in the handling area.

3. Spill Management:

  • Minor Spills:

    • Evacuate personnel from the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent, non-combustible material (e.g., sand, vermiculite).

    • Sweep up the material and place it in a suitable, closed container for disposal.[1]

  • Major Spills:

    • Evacuate the laboratory immediately and alert the institutional safety officer.

    • Prevent the spill from entering drains.[7]

4. Disposal Plan:

  • Waste Segregation:

    • All waste contaminated with this compound, including gloves, weighing papers, and pipette tips, should be collected in a designated, labeled, and sealed hazardous waste container.[3]

  • Container Labeling:

    • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".

  • Disposal Route:

    • Dispose of the hazardous waste through an approved institutional or licensed waste disposal contractor.[1] Do not discharge to sewer systems.[7]

  • Contaminated Packaging:

    • Empty containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning where possible. Alternatively, they should be punctured to prevent reuse and disposed of as hazardous waste.[7]

Experimental Workflow and Safety Checkpoints

The following diagram illustrates the key stages and decision points in the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_contingency Contingency A Consult SDS & Risk Assessment B Verify Emergency Equipment (Shower, Eyewash) A->B C Ensure Proper Ventilation (Fume Hood) B->C D Inspect & Don PPE C->D E Weighing & Transfer (Avoid Dust) D->E F Solution Preparation E->F G Experimental Use F->G J Segregate Contaminated Waste G->J H Spill Occurs? G->H I Exposure Occurs? G->I K Label Hazardous Waste Container J->K L Arrange for Professional Disposal K->L Spill_Response Follow Spill Management Protocol H->Spill_Response First_Aid Administer First Aid & Seek Medical Attention I->First_Aid

Caption: Workflow for Safe Handling and Disposal of this compound.

Logical Relationship of Safety Measures

The following diagram illustrates the logical dependencies of safety measures when working with this compound.

cluster_assessment Foundation cluster_controls Control Measures cluster_outcome Outcome Risk_Assessment Risk Assessment Engineering_Controls Engineering Controls (Fume Hood) Risk_Assessment->Engineering_Controls Administrative_Controls Administrative Controls (SOPs, Training) Risk_Assessment->Administrative_Controls PPE Personal Protective Equipment Risk_Assessment->PPE Safe_Handling Safe Handling Engineering_Controls->Safe_Handling Administrative_Controls->Safe_Handling PPE->Safe_Handling

Caption: Hierarchy of Controls for Safe this compound Handling.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminoimidazoline
Reactant of Route 2
2-Aminoimidazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.